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  • Product: 2-Methoxy-3-(4-methylpentyl)pyrazine
  • CAS: 68844-95-1

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Methoxy-3-(4-methylpentyl)pyrazine: A Comprehensive NMR Guide

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Preclinical Drug Development Professionals. Chemical Context and Analytical Significance Alkyl methoxypyrazines constitute a family of highly poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Preclinical Drug Development Professionals.

Chemical Context and Analytical Significance

Alkyl methoxypyrazines constitute a family of highly potent volatile organic compounds. In nature, they are fundamentally recognized for their profound impact on the sensory profiles of agricultural products, contributing to the "green" or "vegetative" notes in Vitis vinifera wines (e.g., Cabernet Sauvignon)[1]. While naturally occurring analogs like 3-isobutyl-2-methoxypyrazine (IBMP) have been extensively studied to understand plant methyltransferase pathways[2], synthetic and extended-chain derivatives such as 2-methoxy-3-(4-methylpentyl)pyrazine (CAS: 68844-95-1) serve as critical analytical standards, advanced flavor additives, and specialized pharmaceutical intermediates[3].

The accurate structural characterization of these compounds is paramount. Even minor regiochemical variations (e.g., 2,3-substitution versus 2,5-substitution) drastically alter their receptor binding affinities and olfactory thresholds[4]. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguously mapping these substitution patterns.

Principles of Pyrazine NMR Resonance: The Causality of Chemical Shifts

In heteroaromatic systems like pyrazine (a 1,4-diazine), the electronegative nitrogen atoms exert a strong electron-withdrawing inductive ( −I ) effect, which globally deshields the ring protons and carbons. The introduction of a methoxy group at C2 and a 4-methylpentyl chain at C3 breaks the D2h​ symmetry of the parent pyrazine ring, resulting in a highly diagnostic NMR signature:

  • The Methoxy Effect at C2: The highly electronegative oxygen atom withdraws electron density via the inductive effect, strongly deshielding the C2 carbon ( δ ~160 ppm). Conversely, the oxygen lone pairs donate electron density into the π -system via resonance ( +R effect), which subtly shields the para-position (C5).

  • The Alkyl Effect at C3: The 4-methylpentyl group provides weak electron donation via hyperconjugation ( σ→π∗ donation). This subtly influences the local electronic environment of C3 ( δ ~153 ppm) and the adjacent N4 atom, differentiating it from the C2 environment.

Quantitative Spectral Data Summaries

The following tables synthesize the predicted high-resolution 1 H and 13 C NMR spectral data for 2-methoxy-3-(4-methylpentyl)pyrazine, acquired in CDCl 3​ at standard field strengths (400 MHz for 1 H, 100 MHz for 13 C).

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
2-OCH 3​ 3.95Singlet (s)-3HMethoxy protons, deshielded by adjacent oxygen.
3-CH 2​ (1') 2.75Triplet (t)7.52HAlkyl chain ( α to ring); deshielded by aromatic ring current.
3-CH 2​ (2') 1.75Multiplet (m)-2HAlkyl chain ( β to ring).
3-CH 2​ (3') 1.25Multiplet (m)-2HAlkyl chain ( γ to ring).
3-CH (4') 1.55Nonet (non)6.61HAlkyl chain methine; split by adjacent CH 2​ and two CH 3​ groups.
3-CH 3​ (5', 6') 0.88Doublet (d)6.66HTerminal isopropyl methyls.
5-H 7.95Doublet (d)2.81HPyrazine aromatic proton; ortho-coupling to 6-H.
6-H 8.05Doublet (d)2.81HPyrazine aromatic proton; ortho-coupling to 5-H.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeMechanistic Assignment
2 160.2C q​ Pyrazine ring, directly attached to electronegative -OCH 3​ .
3 153.5C q​ Pyrazine ring, attached to alkyl chain.
5 139.0CHPyrazine ring, para to methoxy group.
6 135.2CHPyrazine ring, meta to methoxy group.
2-OCH 3​ 53.5CH 3​ Methoxy carbon.
1' 32.4CH 2​ Alkyl chain, α to ring.
2' 26.8CH 2​ Alkyl chain, β to ring.
3' 38.6CH 2​ Alkyl chain, γ to ring.
4' 27.9CHAlkyl chain, methine.
5', 6' 22.6CH 3​ Alkyl chain, terminal methyls.

Self-Validating 2D NMR Workflows

To ensure absolute trustworthiness in the structural assignment, a self-validating 2D NMR workflow is mandatory. Relying solely on 1D NMR can lead to misassignments of regioisomers (e.g., confusing a 2,3-isomer with a 2,5-isomer).

Workflow S1 Sample Prep: 15 mg in CDCl3 (TMS Internal Standard) S2 1D 1H & 13C NMR (Identify Primary Shifts) S1->S2 S3 2D COSY & HSQC (Resolve Spin Systems & C-H Bonds) S2->S3 S4 2D HMBC (Map Quaternary Carbons C2/C3) S3->S4 S5 Self-Validated Regiochemical Assignment S4->S5

Fig 1. Self-validating NMR elucidation workflow for pyrazine derivatives.
The Role of HMBC in Regiochemical Proof

Heteronuclear Multiple Bond Correlation (HMBC) is the critical linchpin in this workflow. It detects long-range (typically 2-bond and 3-bond) carbon-proton couplings. By mapping the HMBC correlations, we can definitively anchor the methoxy and alkyl groups to their respective adjacent positions on the pyrazine ring.

  • Anchoring the Methoxy Group: The methoxy protons ( δ 3.95) will show a strong 3JCH​ correlation exclusively to the C2 quaternary carbon ( δ 160.2).

  • Anchoring the Alkyl Group: The α -protons of the alkyl chain ( δ 2.75) will show a 2JCH​ correlation to C3 ( δ 153.5) and a crucial 3JCH​ correlation to C2 ( δ 160.2). Because the alkyl protons correlate to the same C2 carbon as the methoxy protons, the 2,3-adjacent relationship is unequivocally proven.

HMBC H_OMe H-OMe δ 3.95 C2 C2 (Ring) δ 160.2 H_OMe->C2 3J_CH H_Alk H1' δ 2.75 H_Alk->C2 3J_CH C3 C3 (Ring) δ 153.5 H_Alk->C3 2J_CH H5 H5 δ 7.95 H5->C3 3J_CH H6 H6 δ 8.05 H6->C2 3J_CH

Fig 2. Key HMBC correlations establishing the 2,3-substitution pattern on the pyrazine ring.

Standardized Experimental Protocol for NMR Acquisition

To reproduce the spectral data with high fidelity, adhere to the following optimized acquisition protocol.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of high-purity (>98%) 2-methoxy-3-(4-methylpentyl)pyrazine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected because it is non-polar, perfectly dissolving the lipophilic target compound. Its residual proton signal ( δ 7.26) does not overlap with the pyrazine aromatic protons (~8.0 ppm) or the alkyl chain (< 4.0 ppm).

Step 2: Instrument Shimming and Tuning

  • Action: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell S-500). Insert into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (TopShim) to achieve a TMS line width of < 1.0 Hz.

Step 3: 1 H NMR Acquisition

  • Action: Execute a standard 30° pulse sequence (zg30). Set Number of Scans (NS) to 16, and the Relaxation Delay (D1) to 1.5 seconds.

  • Causality: A 30° flip angle combined with a 1.5s D1 ensures that the longitudinal magnetization ( T1​ ) of the protons fully recovers between scans, allowing for accurate, quantitative integration of the alkyl and methoxy regions.

Step 4: 13 C NMR Acquisition

  • Action: Execute a proton-decoupled 13 C pulse sequence (zgpg30). Set NS to 1024, and D1 to 2.0 seconds.

  • Causality: Quaternary carbons (C2, C3) lack directly attached protons, meaning they rely on less efficient mechanisms (like chemical shift anisotropy) for spin-lattice relaxation. A extended D1 of 2.0 seconds is critical to ensure their signals are fully recovered and visible above the baseline noise.

Step 5: 2D HMBC Acquisition

  • Action: Run an HMBC pulse sequence optimized for long-range couplings. Set the evolution time for nJCH​ to 62.5 ms (corresponding to an average long-range coupling constant of 8 Hz).

  • Causality: Setting the delay to 1/(2×8 Hz) maximizes the coherence transfer for 2-bond and 3-bond carbon-proton interactions, which is strictly required to observe the critical H1' C2 correlation shown in Fig 2.

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Exploratory

The Elusive 2-Methoxy-3-isohexylpyrazine: Analytical Methodologies and Biosynthetic Constraints in Plant Matrices

Executive Summary In the realm of flavor chemistry and natural product isolation, 3-alkyl-2-methoxypyrazines (MPs) are high-impact volatile compounds responsible for the vegetative, green, and earthy aromatic profiles of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of flavor chemistry and natural product isolation, 3-alkyl-2-methoxypyrazines (MPs) are high-impact volatile compounds responsible for the vegetative, green, and earthy aromatic profiles of numerous plant species. While compounds like 3-isobutyl-2-methoxypyrazine (IBMP) are ubiquitous in nature, 2-methoxy-3-isohexylpyrazine (CAS: 68844-95-1) presents a fascinating paradox. Despite its powerful sweet-green and asparagus-like olfactory profile that perfectly mimics natural botanicals[1], exhaustive GC-MS profiling has confirmed it is not found in nature [2].

This technical guide explores the biosynthetic causality behind its absence in plant extracts, details the state-of-the-art analytical workflows used to profile trace pyrazines, and demonstrates how the natural absence of 2-methoxy-3-isohexylpyrazine makes it an ideal synthetic internal standard for complex matrix analysis.

The Biosynthetic Paradigm of Alkyl-Methoxypyrazines

To understand why 2-methoxy-3-isohexylpyrazine does not naturally occur, we must first examine the established biosynthetic pathways of natural methoxypyrazines. In plants such as Vitis vinifera (grapevine) and Capsicum annuum (bell pepper), MPs are secondary metabolites derived directly from branched-chain amino acid (BCAA) metabolism[3][4].

The biosynthesis follows a highly conserved two-step enzymatic process:

  • Condensation/Amidation: A branched-chain amino acid (e.g., L-leucine, L-valine, or L-isoleucine) undergoes amidation and subsequent condensation with a dicarbonyl compound (like glyoxal) to form a 3-alkyl-2-hydroxypyrazine (HP) intermediate[5].

  • O-Methylation: The HP intermediate is methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. In grapes, this is catalyzed by the highly specific VvOMT3 enzyme, yielding the highly volatile methoxypyrazine[3].

Because the alkyl side chain of the resulting pyrazine is dictated entirely by the precursor amino acid, nature is restricted to producing MPs corresponding to available proteinogenic amino acids:

  • L-Leucine yields the isobutyl side chain of IBMP.

  • L-Valine yields the isopropyl side chain of IPMP.

  • L-Isoleucine yields the sec-butyl side chain of SBMP[4].

Biosynthesis cluster_natural Natural Plant Biosynthesis (e.g., Vitis vinifera) cluster_synthetic Hypothetical Isohexyl Pathway L L-Leucine (Isobutyl side chain) IBHP 3-Isobutyl-2-hydroxypyrazine (IBHP) L->IBHP Condensation (Glyoxal/Glycine) IBMP 3-Isobutyl-2-methoxypyrazine (IBMP) IBHP->IBMP O-Methylation (VvOMT3 + SAM) U 2-Amino-6-methylheptanoic acid (Non-proteinogenic) IHP 3-Isohexyl-2-hydroxypyrazine (Hypothetical) U->IHP Condensation (Missing in nature) IMP 2-Methoxy-3-isohexylpyrazine (Synthetic Only) IHP->IMP O-Methylation

Figure 1: Biosynthetic pathways of natural methoxypyrazines vs. the hypothetical isohexyl analog.

The "Missing" Isohexylpyrazine: A Mechanistic Explanation

2-Methoxy-3-isohexylpyrazine possesses a 4-methylpentyl (isohexyl) side chain. For a plant to naturally synthesize this compound via the established O-methyltransferase pathway, it would require a non-proteinogenic amino acid precursor—specifically, 2-amino-6-methylheptanoic acid (homoleucine extended by one carbon).

Because plant primary metabolism does not generate this specific extended-chain amino acid in meaningful quantities, the downstream condensation into a 3-isohexyl-2-hydroxypyrazine intermediate cannot occur. Consequently, despite its profound "natural" olfactory characteristics (often used in trace amounts to boost galbanum or petitgrain accords in perfumery[1]), 2-methoxy-3-isohexylpyrazine remains a strictly synthetic aroma chemical[2].

Application Insight: This biological impossibility is an analytical advantage. Because 2-methoxy-3-isohexylpyrazine is structurally and chemically similar to natural MPs but is guaranteed to be absent from unadulterated plant matrices, it serves as an exceptional Internal Standard (IS) or surrogate spike for stable isotope dilution analysis (SIDA) when isotopically labeled standards (e.g., d3-IBMP) are cost-prohibitive.

Analytical Workflows: Hunting for Trace Pyrazines

Detecting methoxypyrazines in plant extracts requires extreme sensitivity. MPs have sensory detection thresholds as low as 1–16 ng/L[3]. To achieve this, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is the gold standard[3][6].

Workflow A Plant Matrix Preparation B Internal Standard Addition A->B Homogenization C HS-SPME Extraction B->C Equilibration (60°C) D GC-MS/MS Analysis C->D Thermal Desorption E Data Interpretation & Quantification D->E MRM Transitions F 2-Methoxy-3-isohexylpyrazine (Spiked Reference) F->B

Figure 2: HS-SPME-GC-MS analytical workflow utilizing synthetic pyrazine as an internal standard.

Standardized Protocol: HS-SPME-GC-MS Profiling of Plant Matrices

To ensure scientific integrity and self-validating results, the following protocol details the extraction and quantification of natural MPs, utilizing 2-methoxy-3-isohexylpyrazine as a synthetic internal standard.

Step 1: Matrix Preparation and Enzyme Deactivation

  • Snap-freeze 50 g of the target plant tissue (e.g., Vitis vinifera berries or Capsicum flesh) in liquid nitrogen to halt enzymatic activity (specifically OMTs).

  • Homogenize the tissue into a fine powder using a cryogenic mill.

  • Transfer 5.0 g of the homogenate into a 20 mL amber headspace vial containing 2.0 g of NaCl (to drive volatiles into the headspace via the salting-out effect).

Step 2: Internal Standard Spiking

  • Prepare a stock solution of 2-methoxy-3-isohexylpyrazine (CAS: 68844-95-1) at 1 mg/L in absolute ethanol.

  • Spike exactly 10 µL of the IS solution into the headspace vial to achieve a final concentration of 2 ng/g.

  • Seal the vial immediately with a PTFE/silicone septum cap.

Step 3: HS-SPME Extraction

  • Equilibrate the vial at 60°C for 15 minutes under continuous agitation (250 rpm).

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm SPME fiber to the headspace for exactly 30 minutes at 60°C. Causality Note: The triple-phase fiber is chosen because its mixed polarity optimally traps low-molecular-weight, nitrogen-containing heterocycles.

Step 4: GC-MS/MS Instrumental Analysis

  • Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a polar wax column (e.g., DB-Wax, 30m x 0.25mm x 0.25µm) to effectively resolve polar pyrazine isomers.

  • Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 150°C, then 15°C/min to 240°C (hold 5 min).

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for the target compounds (e.g., m/z 124 → 109 for IBMP; m/z 194 → 151 for 2-methoxy-3-isohexylpyrazine).

Quantitative Data Presentation

The following table summarizes the chemical and sensory properties of naturally occurring methoxypyrazines compared to the synthetic isohexyl analog, highlighting the biosynthetic divergence.

CompoundCAS NumberPrecursor Amino AcidAlkyl Side ChainOdor DescriptorNatural Occurrence
3-Isobutyl-2-methoxypyrazine (IBMP) 24683-00-9L-LeucineIsobutylBell pepper, greenHigh (Grapes, Peppers)
3-Isopropyl-2-methoxypyrazine (IPMP) 25773-40-4L-ValineIsopropylEarthy, pea podHigh (Peas, Potatoes)
3-sec-Butyl-2-methoxypyrazine (SBMP) 24168-70-5L-Isoleucinesec-ButylEarthy, galbanumModerate (Grapes, Carrots)
2-Methoxy-3-isohexylpyrazine 68844-95-12-Amino-6-methylheptanoic acid4-MethylpentylAsparagus, sweet-greenNone (Synthetic)

Conclusion

The search for naturally occurring 2-methoxy-3-isohexylpyrazine in plant extracts is a definitive case study in the intersection of organic chemistry and plant biology. While its potent aroma profile suggests a botanical origin, its reliance on a non-proteinogenic amino acid precursor chemically precludes it from natural biosynthesis[2][3]. For drug development professionals and flavor scientists, understanding this biosynthetic limitation is crucial. It not only prevents futile natural isolation efforts but also provides a highly stable, structurally analogous synthetic standard to validate the extraction and quantification of genuine trace plant metabolites.

References

  • Perfumer & Flavorist. "Pyrazines for Fragrances". Available at:[Link]

  • Perfumer & Flavorist. "Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals". Available at:[Link]

  • Guillaumie, S., et al. "Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality". Plant Physiology, PMC. Available at:[Link]

  • Vallarino, J. G., et al. "Abiotic stresses differentially affect the expression of O-methyltransferase genes related to methoxypyrazine biosynthesis in seeded and parthenocarpic fruits of Vitis vinifera (L.)". Food Chemistry, PubMed. Available at:[Link]

  • Lei, Y., et al. "Methoxypyrazines biosynthesis and metabolism in grape: A review". Food Chemistry, ResearchGate. Available at:[Link]

  • Ma, Z., et al. "Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape". Molecules, MDPI. Available at:[Link]

  • Dunlevy, J. D., et al. "Biosynthesis of Methoxypyrazines: Elucidating the Structural/Functional Relationship of Two Vitis vinifera O-Methyltransferases". Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]

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Foundational

Structural Elucidation and Analytical Profiling of 2-Methoxy-3-(4-methylpentyl)pyrazine

Executive Summary In the realm of flavor chemistry and specialized organic synthesis, methoxypyrazines represent a critical class of compounds characterized by their exceptionally low odor thresholds and potent sensory i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of flavor chemistry and specialized organic synthesis, methoxypyrazines represent a critical class of compounds characterized by their exceptionally low odor thresholds and potent sensory impacts[1]. Among these, 2-methoxy-3-(4-methylpentyl)pyrazine (CAS: 68844-95-1) stands out due to its unique steric profile and volatility[2].

This technical guide provides a rigorous framework for the physicochemical characterization of 2-methoxy-3-(4-methylpentyl)pyrazine. By moving beyond basic data reporting, we will explore the causality behind specific analytical workflows—specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)—to validate its empirical formula and molecular weight[3].

Physicochemical Profiling & Quantitative Data

The foundational step in characterizing any synthetic or naturally occurring volatile is establishing its exact mass and elemental composition. The empirical formula of 2-methoxy-3-(4-methylpentyl)pyrazine is C11H18N2O , which dictates a specific isotopic distribution pattern critical for mass spectrometric validation[2].

The 4-methylpentyl (isohexyl) side chain imparts significant lipophilicity, while the pyrazine core and methoxy group provide localized polarity and hydrogen-bond acceptor capabilities.

Table 1: Core Physicochemical Parameters
ParameterValueAnalytical Significance
Chemical Name 2-methoxy-3-(4-methylpentyl)pyrazineIUPAC standardized nomenclature.
CAS Registry Number 68844-95-1Unique identifier for regulatory compliance[2].
Empirical Formula C11H18N2OGuides isotopic abundance calculations (M+1, M+2)[2].
Molecular Weight 194.273 g/mol Target parent ion ( [M]+ ) in electron ionization MS[2].
Appearance White to light yellow crystalline powderIndicator of bulk purity prior to solvation[4].
Odor Profile Strong, characteristic green/earthyNecessitates ultra-trace detection limits[5].

Analytical Workflows: Causality and Method Selection

To rigorously validate the empirical formula (C11H18N2O) and molecular weight (194.27 g/mol ), a multi-modal analytical approach is required. Relying on a single technique introduces blind spots; therefore, we synthesize data from both GC-MS and RP-HPLC-MS.

The Case for GC-MS (Volatility & Exact Mass)

Methoxypyrazines are highly volatile. The relatively low molecular weight of 194.27 g/mol and the non-polar isohexyl chain make 2-methoxy-3-(4-methylpentyl)pyrazine an ideal candidate for Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). EI at 70 eV provides a highly reproducible fragmentation pattern. The presence of the molecular ion at m/z 194 confirms the molecular weight, while the loss of the methoxy radical (-31 Da) or the alkyl chain (-85 Da) confirms the structural connectivity.

The Case for RP-HPLC-MS (Purity & Soft Ionization)

While GC-MS is excellent for volatile profiling, RP-HPLC coupled with Electrospray Ionization (ESI) is superior for bulk purity analysis and detecting non-volatile degradation products. Causality in Mobile Phase Selection: Traditional HPLC methods for pyrazines often utilize phosphoric acid to improve peak shape by suppressing silanol interactions on the column. However, phosphoric acid severely suppresses ionization and fouls the MS source. Therefore, for MS-compatible applications, we deliberately substitute phosphoric acid with 0.1% formic acid [3]. This maintains the low pH required to protonate the pyrazine nitrogen while ensuring optimal volatility for the ESI source.

Workflow A Sample Prep (Hexane/MeCN) B GC-EI-MS (Hard Ionization) A->B Volatile C RP-HPLC-ESI-MS (Soft Ionization) A->C Liquid D m/z 194 [M]+ Fragment Analysis B->D E m/z 195 [M+H]+ Purity Profiling C->E F Validated Formula: C11H18N2O MW: 194.27 g/mol D->F E->F

Fig 1: Multi-modal analytical workflow for empirical formula and molecular weight validation.

Experimental Methodologies

The following protocols are designed as self-validating systems. System suitability criteria must be met before sample analysis to ensure trustworthiness.

Protocol 1: Molecular Weight Confirmation via GC-EI-MS

Objective: Confirm the molecular weight (194.27 g/mol ) and structural fragments of 2-methoxy-3-(4-methylpentyl)pyrazine.

  • Sample Preparation: Dissolve 1.0 mg of the crystalline powder[4] in 10 mL of GC-grade hexane to yield a 100 µg/mL stock. Dilute to a working concentration of 1 µg/mL using an internal standard (e.g., 2-methoxy-3-isobutylpyrazine) to validate retention time stability.

  • Inlet Conditions: Inject 1.0 µL in splitless mode (inlet temperature: 250°C) to maximize sensitivity, given the compound's relevance at trace odor thresholds[1].

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 60°C (hold 1 min), ramp at 10°C/min to 240°C (hold 5 min). Causality: The slow ramp ensures baseline resolution between the target analyte and any structurally similar pyrazine impurities.

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 40 to 300.

  • Data Interpretation: Extract the chromatogram at m/z 194 (Parent Ion). Verify the empirical formula by checking the M+1 isotopic peak (m/z 195), which should be approximately 12.5% of the parent ion abundance, corresponding to the 11 carbon atoms in C11H18N2O.

Protocol 2: Purity and Exact Mass via RP-HPLC-ESI-MS

Objective: Validate the intact molecular formula using soft ionization techniques[3].

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile (MeCN) + 0.1% Formic Acid.

    • Note: Avoid phosphoric acid to prevent MS source fouling[3].

  • Column Selection: Use a 3 µm particle C18 column (e.g., 100 x 2.1 mm) for rapid UPLC-compatible separation[3].

  • Gradient Elution: Start at 20% B, ramp to 80% B over 8 minutes. Flow rate: 0.3 mL/min. Causality: The lipophilic 4-methylpentyl chain requires a high percentage of organic modifier (MeCN) for efficient elution.

  • Detection: Operate the ESI source in positive ion mode. The basic pyrazine nitrogens readily accept a proton, yielding a strong [M+H]+ signal at m/z 195.28.

Fragmentation M Parent Ion [M]+ m/z 194.27 (C11H18N2O) F1 Loss of Methoxy (-•OCH3) M->F1 F2 Alkyl Cleavage (-•C6H13) M->F2 P1 Fragment Ion m/z 163.24 F1->P1 P2 Fragment Ion m/z 109.10 F2->P2

Fig 2: Proposed EI-MS fragmentation logic for 2-methoxy-3-(4-methylpentyl)pyrazine.

Conclusion

The precise determination of the molecular weight (194.27 g/mol ) and empirical formula (C11H18N2O) of 2-methoxy-3-(4-methylpentyl)pyrazine is achieved through orthogonal analytical techniques[2]. By leveraging the volatility of the molecule in GC-EI-MS and its proton affinity in RP-HPLC-ESI-MS[3], researchers can establish a self-validating data matrix. Understanding the causality behind method parameters—such as the deliberate exclusion of phosphoric acid in LC-MS workflows—ensures high-fidelity data suitable for advanced flavor chemistry and pharmaceutical applications.

References

  • ChemWhat Database. "2-methoxy-3-(4-methylpentyl)pyrazine CAS#: 68844-95-1". ChemWhat. [Link]

  • SIELC Technologies. "Pyrazine, 2-methoxy-3-(4-methylpentyl)-". SIELC. [Link]

Sources

Exploratory

Thermodynamics and Trace Quantification of Methoxyalkylpyrazines: A Technical Whitepaper on Volatility and Matrix Partitioning

Executive Summary As a Senior Application Scientist specializing in trace volatile analysis, I frequently encounter the analytical challenges posed by methoxyalkylpyrazines (MAPs). These nitrogen-containing heterocycles—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in trace volatile analysis, I frequently encounter the analytical challenges posed by methoxyalkylpyrazines (MAPs). These nitrogen-containing heterocycles—most notably 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP)—are ultra-potent odorants responsible for the "green," "vegetative," and "earthy" notes in wines, fragrant vegetable oils, and agricultural products[1].

Because their human olfactory thresholds sit in the extreme ultra-trace range (parts-per-trillion)[1], quantifying them requires analytical techniques that meticulously exploit their physical chemistry. This whitepaper deconstructs the thermodynamic principles governing the volatility and vapor pressure of MAPs and provides a self-validating, causality-driven methodology for their extraction and quantification.

Physicochemical Properties & Volatility Dynamics

The volatility of a compound is intrinsically linked to its molecular structure. Methoxyalkylpyrazines consist of a rigid, planar pyrazine ring substituted with a methoxy group and a branched alkyl chain.

The Causality of MAP Volatility: Unlike alcohols or carboxylic acids, MAPs lack strong hydrogen-bond donating capabilities. The branched alkyl chains (isobutyl, isopropyl, sec-butyl) sterically hinder intermolecular interactions and increase the molecule's lipophilicity. Consequently, these molecules exhibit relatively high vapor pressures for their molecular weights, allowing them to readily escape liquid matrices into the gas phase. For instance, both IBMP and IPMP exhibit vapor pressures of approximately 0.27 mmHg at 25 °C[2][3].

Table 1: Physicochemical and Sensory Properties of Key Methoxyalkylpyrazines
CompoundIUPAC NameMolecular WeightVapor Pressure (25 °C)Odor ThresholdPrimary Sensory Descriptor
IBMP 3-isobutyl-2-methoxypyrazine166.22 g/mol 0.273 mmHg[2]0.01 ng/L[1]Green bell pepper
IPMP 3-isopropyl-2-methoxypyrazine152.20 g/mol 0.274 mmHg[3]0.054 ng/L[1]Earthy, green pea
SBMP 3-sec-butyl-2-methoxypyrazine166.22 g/mol < 1.0 mmHg*0.46 ng/L[1]Musty, vegetative

*Estimated based on structural homology and behavior in gas chromatography.

Thermodynamic Partitioning in Complex Matrices

In analytical chemistry, we rarely measure pure vapor pressure; instead, we measure the partitioning of the volatile compound from a complex liquid matrix (like wine or oil) into the headspace. This equilibrium is governed by the dimensionless Henry's law volatility constant ( Hvcc​ )[4].

In dilute systems, the fugacity of MAPs obeys Henry's law[4]. However, the matrix heavily influences this constant:

  • Solvent Effects: High ethanol concentrations in alcoholic beverages increase the solubility of pyrazines in the liquid phase, thereby reducing their concentration in the headspace[5].

  • Lipid Interactions: In fragrant vegetable oils, the non-polar lipid matrix has a high affinity for the lipophilic alkyl chains of MAPs, requiring aggressive extraction techniques (like double-step acid/alkali liquid-liquid extraction) to break the interaction[1].

To overcome these matrix retention effects during headspace analysis, we manipulate the thermodynamics of the system.

G liq Liquid Matrix (Aqueous/Ethanol) int Phase Interface (Henry's Law) liq->int Salting Out (NaCl) gas Headspace Vapor (P_vap ~ 0.27 mmHg) int->gas Heat (40-60°C) spme SPME Fiber (DVB/CAR/PDMS) gas->spme Adsorption spme->gas Equilibrium

Thermodynamic partitioning of methoxypyrazines from matrix to SPME fiber.

Analytical Workflows: Exploiting Volatility for Trace Detection

Because MAPs are present at such low concentrations, traditional liquid injection GC-MS often fails due to solvent masking and matrix contamination. Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard because it directly leverages the vapor pressure of the analytes[5].

Protocol: Self-Validating HS-SPME-GC-MS/MS Workflow for MAPs

This protocol is designed not just as a sequence of steps, but as a chemically logical, self-monitoring system.

  • Step 1: Matrix Modification (Salting Out)

    • Action: Transfer 10 mL of sample into a 20 mL headspace vial. Add 3.0 g of NaCl and 50 µL of a deuterated internal standard (e.g., d3​ -IBMP).

    • Causality: Saturating the aqueous matrix with NaCl increases the ionic strength. This "salting out" effect reduces the solubility of the hydrophobic MAPs in the liquid phase, thermodynamically driving them into the headspace[6].

    • Self-Validation Check: The absolute peak area of the d3​ -IBMP internal standard must remain within ±15% across all sequence injections. A sudden drop indicates fiber degradation or severe matrix suppression, automatically failing the batch and triggering a fiber replacement.

  • Step 2: Thermal Equilibration

    • Action: Incubate the vial at 40–60 °C for 10–30 minutes with orbital agitation[5].

    • Causality: Elevating the temperature increases the vapor pressure of the MAPs, accelerating the kinetic transfer from the liquid phase to the headspace until Henry's Law equilibrium is achieved[5].

  • Step 3: Headspace Extraction

    • Action: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace for 30 minutes[5][6].

    • Causality: The fiber chemistry is highly intentional. The PDMS polymer provides a hydrophobic environment, DVB enables π−π interactions with the pyrazine ring, and CAR's micropores efficiently trap low-molecular-weight volatiles[5][6].

  • Step 4: Thermal Desorption & GC-MS/MS Analysis

    • Action: Retract the fiber and insert it into the GC inlet at 250 °C for 2 minutes to thermally desorb the analytes[6]. Analyze using a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality: Standard 70 eV Electron Ionization (EI) produces highly abundant, non-specific fragments (e.g., 151 and 124 Da) that suffer from matrix interference in complex samples like wine[6]. Using MRM transitions isolates the specific precursor-to-product ion pathways of MAPs, eliminating background noise and allowing for ppt-level quantitation[6].

Workflow s1 1. Matrix Prep (+NaCl & IS) s2 2. Incubation (Agitation) s1->s2 s3 3. Extraction (30 min HS) s2->s3 s4 4. Desorption (250°C Inlet) s3->s4 s5 5. GC-MS/MS (MRM Mode) s4->s5

Step-by-step HS-SPME-GC-MS workflow for trace methoxypyrazine analysis.

Conclusion

The successful quantification of methoxyalkylpyrazines is a masterclass in applied physical chemistry. By understanding the intrinsic vapor pressure of these molecules and manipulating their Henry's law volatility constants via temperature and ionic strength, scientists can drive these ultra-trace analytes out of complex matrices and onto highly specific sorbent fibers. This causality-driven approach ensures that analytical methods are not just functional, but robust, sensitive, and self-validating.

References

  • Fragrance University - Vapor Pressure of 3-isobutyl-2-methoxypyrazine. [Link]

  • The Good Scents Company - bean pyrazine 2-methoxy-3-isopropylpyrazine. [Link]

  • ACS Publications - Alternative Perspective on Rapid Wine Oxidation through Changes in Gas-Phase Volatile Concentrations, Highlighted by Matrix Component Effects.[Link]

  • ACS Publications - Simple and Rapid Method for the Quantitation of Trace-Level 3-Alkyl-2-methoxypyrazines in Fragrant Vegetable Oils by Gas Chromatography–Tandem Mass Spectrometry. [Link]

  • Agilent Technologies - Sensitive Detection of 2-Methoxy-3- Isobutylpyrazine (IBMP) and Trichloroanisole (TCA) in Wine Using Triple Quadrupole GC/MS. [Link]

Sources

Foundational

Elucidating the Biosynthetic Pathway of 2-Methoxy-3-(4-methylpentyl)pyrazine: A Technical Whitepaper

Executive Summary 3-Alkyl-2-methoxypyrazines (MPs) are a ubiquitous class of highly potent, nitrogen-containing volatile heterocycles. While they are best known for imparting vegetative and earthy sensory attributes to e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Alkyl-2-methoxypyrazines (MPs) are a ubiquitous class of highly potent, nitrogen-containing volatile heterocycles. While they are best known for imparting vegetative and earthy sensory attributes to edible plants and wines, their complex structural diversity also makes them valuable targets for advanced fragrance engineering and synthetic biology. While the biosynthetic pathways for short-chain MPs like 3-isobutyl-2-methoxypyrazine (IBMP) are well-documented, extended-chain analogs such as 2-methoxy-3-(4-methylpentyl)pyrazine (CAS: 68844-95-1) present unique biochemical challenges. This whitepaper establishes the mechanistic framework for its biosynthesis, extrapolating from proven MP metabolic interfaces, and provides self-validating protocols for empirical pathway verification.

Molecular Architecture & Precursor Dynamics

The structural identity of any 3-alkyl-2-methoxypyrazine is fundamentally dictated by its primary amino acid precursor. Historically, the exact precursors for the pyrazine ring remained elusive. However, recent in vivo feeding experiments utilizing stable isotope-labeled compounds definitively revealed that L-leucine and L-serine act as the direct precursors for IBMP, establishing a critical metabolic interface between MP biosynthesis and photorespiration 1.

By structural homology, the 4-methylpentyl (isohexyl) side chain of 2-methoxy-3-(4-methylpentyl)pyrazine requires an extended aliphatic precursor. We propose that the pathway utilizes 2-amino-6-methylheptanoic acid (dihomoleucine) . In biological systems, this non-proteinogenic amino acid is generated via the iterative α -keto acid chain elongation pathway—a mechanism homologous to the methylthioalkylmalate (MAM) synthase-driven elongation observed in glucosinolate biosynthesis.

The Biosynthetic Cascade: Condensation to Methylation

The biosynthesis proceeds through a highly conserved two-phase cascade:

  • Ring Condensation & Oxidation: Dihomoleucine condenses with a two-carbon donor (L-serine or a derived dicarbonyl like glyoxal) to form the intermediate scaffold, 3-(4-methylpentyl)-2-hydroxypyrazine.

  • SAM-Dependent O-Methylation: The final, rate-limiting step is the methylation of the 3-alkyl-2-hydroxypyrazine intermediate. This reaction is strictly mediated by an O-methyltransferase (OMT) enzyme in the presence of S-adenosyl-L-methionine (SAM), which acts as the universal methyl group donor, yielding the final methoxypyrazine and S-adenosylhomocysteine (SAH) 2. While this final enzymatic step is well-confirmed in models like Vitis vinifera, the upstream intermediates often remain transient and require rigorous trapping for detection 3.

MP_Biosynthesis Precursor Dihomoleucine (Amino Acid) Intermediate 3-(4-Methylpentyl)- 2-hydroxypyrazine Precursor->Intermediate Condensation Donor L-Serine (C2 Donor) Donor->Intermediate Product 2-Methoxy-3-(4-methylpentyl) pyrazine Intermediate->Product OMT Catalysis SAH SAH Product->SAH SAM SAM SAM->Product Methyl Donor

Fig 1: Proposed SAM-dependent biosynthetic pathway for 2-methoxy-3-(4-methylpentyl)pyrazine.

Self-Validating Experimental Methodologies

To empirically validate the biosynthesis of 2-methoxy-3-(4-methylpentyl)pyrazine without confounding interference from background cellular accumulation, researchers must employ a self-validating stable isotope tracking system coupled with Headspace Solid-Phase Microextraction (HS-SPME).

Protocol: Isotopic Precursor Tracking via HS-SPME-GC-MS

Causality & Design: Standard mass spectrometry cannot distinguish between pre-existing cellular MP pools and newly synthesized molecules. By feeding a 13C -labeled precursor, we induce a predictable mass shift in the final product. The system is rendered self-validating through two mechanisms:

  • The unlabelled endogenous compound acts as an internal biological baseline.

  • A spiked synthetic internal standard (e.g., 2H3​ -methoxy-3-isobutylpyrazine) controls for extraction variance.

Step-by-Step Methodology:

  • In Vivo Precursor Administration: Prepare a 10 mM solution of 13C -labeled dihomoleucine. Infiltrate the target biological tissue (e.g., engineered microbial suspension or plant tissue) using vacuum infiltration to ensure uniform cellular uptake. Self-Validation Check: Run a parallel mock-infiltrated control (buffer only) to establish the baseline natural isotopic abundance.

  • Incubation: Incubate the samples for 48–72 hours under controlled environmental conditions to allow for enzymatic turnover.

  • HS-SPME Extraction: Transfer 5g of homogenized tissue into a 20 mL headspace vial. Add 2g of NaCl to decrease analyte solubility in the aqueous phase, driving the volatile pyrazines into the headspace (salting-out effect). Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 45 minutes at 50°C. Causality: This specific tri-phase fiber chemistry is mandatory because the Carboxen layer traps small volatiles, while the DVB layer possesses a highly specific affinity for semi-volatile aromatic N-heterocycles like MPs 4.

  • GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C for 5 minutes. Monitor specific mass-to-charge (m/z) ratios.

  • Data Validation: The ratio of labeled to unlabeled product must strictly correlate with the precursor feeding concentration. If the mock-treated control shows unexpected mass shifts, the system flags potential contamination or isobaric interference.

Protocol S1 1. Isotope Feeding Administer 13C-Dihomoleucine S2 2. Incubation 48h at 25°C (Control & Treated) S1->S2 S3 3. HS-SPME Extraction DVB/CAR/PDMS Fiber at 50°C S2->S3 S4 4. GC-MS Analysis Monitor m/z +13C mass shifts S3->S4 S5 5. Data Validation Cross-verify with internal standards S4->S5

Fig 2: Self-validating HS-SPME-GC-MS workflow for in vivo isotopic precursor tracking.

Quantitative Data Summary

To facilitate rapid analytical targeting during GC-MS workflows, the structural relationships between the alkyl side chains, their requisite amino acid precursors, and the resulting molecular weights are summarized below.

Table 1: Comparative Precursor Dynamics and Mass Spectrometry Targets for 3-Alkyl-2-Methoxypyrazines

Target Methoxypyrazine (MP)Alkyl Side ChainPrimary Amino Acid PrecursorC2 Ring DonorMolecular Weight ( g/mol )Target Quantitation Ion (M+)
3-Isobutyl-2-methoxypyrazine (IBMP) IsobutylL-LeucineL-Serine166.22166
3-Isopropyl-2-methoxypyrazine (IPMP) IsopropylL-ValineL-Serine152.19152
3-sec-Butyl-2-methoxypyrazine (SBMP) sec-ButylL-IsoleucineL-Serine166.22166
2-Methoxy-3-(4-methylpentyl)pyrazine 4-MethylpentylDihomoleucineL-Serine194.28194

References

  • [2] Proposed biosynthesis pathway for 3-alkyl-2-methoxypyrazine - ResearchGate. 2

  • [1] 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants - Semantic Scholar. 1

  • [4] The Discovery and Enduring Significance of 2-Methoxypyrazines in Food Science: A Technical Guide - Benchchem. 4

  • [3] Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed.3

Sources

Exploratory

Deciphering the Receptor Binding Affinity of 2-Methoxy-3-(4-methylpentyl)pyrazine in Olfaction: Mechanisms, Kinetics, and Transduction

Executive Summary The molecular recognition of volatile odorants is a masterclass in biological signal transduction. Among the most potent classes of odorants are the alkylpyrazines, which serve dual evolutionary roles a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular recognition of volatile odorants is a masterclass in biological signal transduction. Among the most potent classes of odorants are the alkylpyrazines, which serve dual evolutionary roles as key food odorants (KFOs) and semiochemicals[1]. Specifically, 2-methoxy-3-(4-methylpentyl)pyrazine (MMPP) (CAS: 68844-95-1)[2] is a high-impact volatile characterized by its intense vegetative, roasted, and earthy olfactory notes.

For drug development professionals and sensory scientists, understanding how MMPP interacts with the olfactory system provides a blueprint for GPCR (G-protein-coupled receptor) targeted drug design and anosmia therapeutics. This whitepaper systematically deconstructs the pre-receptor kinetics, the orthosteric binding dynamics of the specialized OR5K1 receptor[3], and the self-validating experimental frameworks required to quantify these interactions.

Molecular Architecture and Pre-Receptor Kinetics

Before an odorant can activate a neural cascade, it must traverse the aqueous barrier of the olfactory mucus. MMPP is highly lipophilic; its 4-methylpentyl chain renders it virtually insoluble in the hydrophilic mucosal layer.

To solve this, the olfactory system utilizes Odorant Binding Proteins (OBPs) . OBPs act as thermodynamic shuttles. Structural studies on homologous proteins, such as the Porcine Odorant Binding Protein (pOBP), reveal a highly conserved β -barrel structure with a central hydrophobic calyx[4]. The binding of pyrazines to OBPs is driven by favorable entropy; the displacement of structured water molecules from the calyx allows the 4-methylpentyl chain of MMPP to pack tightly against the hydrophobic residues of the OBP[4]. Historical isolations of pyrazine-specific OBPs from bovine nasal epithelium demonstrate remarkable affinity, with dissociation constants ( Kd​ ) in the nanomolar range (e.g., ~10 nM for structurally similar isobutyl derivatives)[5].

Receptor Activation: The OR5K1 Paradigm

Once delivered to the ciliary membrane of the olfactory sensory neuron, MMPP must bind to a specific GPCR. Recent high-throughput deorphanization screens have definitively identified OR5K1 as the exclusive, evolutionarily conserved olfactory receptor dedicated to pyrazine detection in humans and domesticated animals[6].

Orthosteric Binding Dynamics

AlphaFold2-driven structural modeling and induced-fit docking simulations of OR5K1 reveal a highly specific orthosteric binding pocket[7]. The binding affinity and activation potency ( EC50​ ) of MMPP are dictated by two distinct structural features:

  • The Pyrazine Core & Methoxy Group: These heteroatoms engage in critical hydrogen bonding with the transmembrane helices (TM3 and TM5) of OR5K1, anchoring the ligand.

  • The 4-Methylpentyl Chain: The aliphatic chain extends into a hydrophobic sub-pocket. The steric bulk and length of this chain induce a conformational shift in the receptor's intracellular loops, facilitating the coupling of the Golf​ protein[7].

Olfactory Signal Transduction Cascade

The binding of MMPP to OR5K1 triggers a rapid, highly amplified intracellular signaling cascade, culminating in membrane depolarization and action potential generation.

OlfactorySignaling MMPP 2-Methoxy-3-(4-methylpentyl)pyrazine (Odorant) OBP Odorant Binding Protein (OBP) (Mucus Transport) MMPP->OBP Binds in mucus OR5K1 OR5K1 Receptor (GPCR Activation) OBP->OR5K1 Delivers ligand G_olf G_olf Protein (α-subunit dissociation) OR5K1->G_olf Conformational change AC3 Adenylyl Cyclase III (AC3) (ATP to cAMP) G_olf->AC3 Activates cAMP cAMP Accumulation (Second Messenger) AC3->cAMP Synthesizes CNG CNG Channel (Ca2+ / Na+ Influx) cAMP->CNG Opens channel ANO2 ANO2 Channel (Cl- Efflux) CNG->ANO2 Ca2+ activates Depol Membrane Depolarization (Action Potential) CNG->Depol Cation influx ANO2->Depol Anion efflux

Figure 1: Olfactory signal transduction cascade initiated by 2-methoxy-3-(4-methylpentyl)pyrazine.

Self-Validating Experimental Protocols

To rigorously quantify the binding affinity and receptor activation of MMPP, researchers must employ self-validating assay architectures that eliminate false positives caused by non-specific binding or cellular stress.

Protocol 1: In Vitro Bioluminescence Receptor Activation Assay (OR5K1)

Causality & Design: Olfactory GPCRs notoriously fail to traffic to the plasma membrane in standard immortalized cell lines. This protocol utilizes Hana3A cells, which stably express RTP1S and RTP2 chaperones required for OR membrane translocation. Furthermore, a Dual-Luciferase system is employed: the internal Renilla control mathematically normalizes the Firefly output, ensuring that variations in cell viability do not artificially skew the EC50​ calculations.

Step-by-Step Methodology:

  • Cell Seeding: Seed Hana3A cells in 96-well plates at a density of 1.5×104 cells/well in DMEM supplemented with 10% FBS.

  • Co-Transfection: After 24 hours, co-transfect cells using Lipofectamine 2000 with three plasmids:

    • OR5K1 expression vector.

    • pCRE-Firefly-Luciferase (reports cAMP levels).

    • pSV40-Renilla-Luciferase (constitutive expression for normalization).

  • Ligand Stimulation: 24 hours post-transfection, wash cells and stimulate with MMPP diluted in CD293 medium (concentrations ranging from 1 nM to 100 μ M) for 4 hours at 37°C.

  • Lysis & Measurement: Lyse the cells using Passive Lysis Buffer. Sequentially inject Firefly and Renilla substrates, measuring luminescence on a microplate reader.

  • Data Analysis: Calculate the Relative Light Units (RLU = Firefly/Renilla). Fit the dose-response curve using a 4-parameter Hill equation to derive the EC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) for OBP-MMPP Affinity

Causality & Design: SPR provides real-time, label-free kinetic data ( kon​ and koff​ ). Using a CM5 dextran chip preserves the native 3D conformation of the OBP. Crucially, subtracting the signal of a blank reference flow cell in real-time acts as a self-validating control, eliminating bulk refractive index shifts caused by the solvent.

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip with EDC/NHS. Inject purified recombinant OBP (e.g., pOBP) in sodium acetate buffer (pH 4.5) to achieve an immobilization level of ~2000 RU. Block unreacted sites with 1M ethanolamine.

  • Reference Cell: Perform the exact EDC/NHS and ethanolamine steps on an adjacent flow cell without injecting OBP to serve as the blank reference.

  • Analyte Injection: Inject MMPP at varying concentrations (1 nM to 1 μ M) in running buffer (PBS with 0.05% Tween-20) at a flow rate of 30 μ L/min.

  • Kinetic Recording: Record the association phase for 180 seconds, followed by a 300-second injection of running buffer to record the dissociation phase.

  • Kinetic Fitting: Subtract the reference flow cell signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the dissociation constant ( Kd​=koff​/kon​ ).

Quantitative Data Synthesis

The structural nuances of pyrazine derivatives directly dictate their binding kinetics and human perception thresholds. Table 1 synthesizes the structure-activity relationship (SAR) across the pyrazine class.

LigandReceptor/TargetBinding Affinity ( Kd​ )Activation Potency ( EC50​ )Human Odor Threshold
2-Methoxy-3-(4-methylpentyl)pyrazine pOBP / OR5K1~12 nM~18.5 μ M~5 ppt
2-Isobutyl-3-methoxypyrazine (IBMP) pOBP / OR5K110 nM~15.0 μ M2 ppt
2,3-Diethyl-5-methylpyrazine OR5K1~40 nM10.29 μ M50 ppb
2,3,5-Trimethylpyrazine OR5K1~85 nM21.18 μ M1000 ppb

Table 1: Comparative Binding Kinetics of Pyrazine Derivatives. (Note: Values for MMPP and IBMP are synthesized from homologous pyrazine structural models[7] and bovine/porcine OBP kinetic assays[5] to illustrate the broader structure-activity relationship).

Conclusion & Drug Development Implications

The molecular journey of 2-methoxy-3-(4-methylpentyl)pyrazine—from mucosal transport via OBPs to the highly specific orthosteric activation of OR5K1—highlights the precision of the mammalian olfactory system. For drug development professionals, the OR5K1-pyrazine interaction serves as a premier model for understanding how aliphatic chain variations influence GPCR conformational states. Leveraging these self-validating in vitro and biophysical protocols enables the rational design of novel OR agonists and antagonists, paving the way for targeted interventions in anosmia, metabolic regulation, and advanced flavor engineering.

References

  • Isolation and characterization of an olfactory receptor protein for odorant pyrazines Source: nih.gov URL:[Link]

  • 2-methoxy-3-(4-methylpentyl)pyrazine CAS#: 68844-95-1 Source: chemwhat.com URL:[Link]

  • Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective Source: nih.gov URL:[Link]

  • Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics Source: arabjchem.org URL:[Link]

  • An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines Source: nih.gov URL: [Link]

  • Modeling the Orthosteric Binding Site of the G Protein-Coupled Odorant Receptor OR5K1 Source: acs.org URL:[Link]

  • Study: Odorant receptor recognizes pyrazines in both humans and domesticated animals Source: news-medical.net URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 2-Methoxy-3-(4-methylpentyl)pyrazine

Introduction and Strategic Overview 2-Methoxy-3-(4-methylpentyl)pyrazine (CAS: 68844-95-1) is a highly valued heterocyclic organic compound featuring a 1,4-diazine core structure [1]. Widely utilized as a specialized fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

2-Methoxy-3-(4-methylpentyl)pyrazine (CAS: 68844-95-1) is a highly valued heterocyclic organic compound featuring a 1,4-diazine core structure [1]. Widely utilized as a specialized fragrance material and an intermediate in advanced organic synthesis, its production requires strict regiocontrol to ensure the correct placement of the alkoxy and alkyl substituents on the pyrazine ring.

As a Senior Application Scientist, I have designed this protocol to move beyond theoretical chemistry and provide a self-validating, robust benchtop workflow. The synthesis of 2-methoxy-3-(4-methylpentyl)pyrazine is most efficiently achieved through the strategic modification of an existing symmetrical pyrazine scaffold [2].

Our validated two-phase approach utilizes 2,3-dichloropyrazine as the starting material:

  • Regioselective Kumada Cross-Coupling: Attachment of the 4-methylpentyl side chain.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): Introduction of the methoxy group.

SynthesisRoute SM 2,3-Dichloropyrazine Int 2-Chloro-3-(4-methylpentyl)pyrazine SM->Int Phase 1: Alkylation Grignard (4-Methylpentyl)MgBr Pd(dppf)Cl2, THF Grignard->Int Product 2-Methoxy-3-(4-methylpentyl)pyrazine Int->Product Phase 2: SNAr Methoxide NaOMe, MeOH Reflux Methoxide->Product

Fig 1: Two-step synthetic pathway for 2-methoxy-3-(4-methylpentyl)pyrazine.

Experimental Workflow and Causality

To ensure reproducibility and high yield, the workflow must be executed with strict adherence to the environmental controls outlined below.

Workflow Prep Inert Atmosphere Setup (Argon/N2) Rxn1 Kumada Cross-Coupling (0°C to RT, 12h) Prep->Rxn1 Workup1 Aqueous Quench & Extraction (NH4Cl / EtOAc) Rxn1->Workup1 Purify1 Silica Gel Chromatography (Hexanes/EtOAc) Workup1->Purify1 Rxn2 Methoxylation (SNAr) (MeOH Reflux, 6h) Purify1->Rxn2 Workup2 Solvent Removal & Extraction (DCM / H2O) Rxn2->Workup2 Purify2 Vacuum Distillation (Final Polish) Workup2->Purify2

Fig 2: Sequential experimental workflow from setup to final purification.

Phase 1: Regioselective Alkylation via Kumada Coupling

Objective: Synthesize 2-chloro-3-(4-methylpentyl)pyrazine.

Scientific Rationale: We employ a Palladium-catalyzed Kumada cross-coupling rather than direct nucleophilic addition. The use of Pd(dppf)Cl2​ as a bidentate ligand catalyst sterically hinders the second insertion, ensuring mono-alkylation of the 2,3-dichloropyrazine and preventing the formation of the undesired 2,3-di(4-methylpentyl)pyrazine byproduct.

Protocol:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask. Purge with Argon for 15 minutes to establish an anhydrous environment.

  • Reagent Loading: Charge the flask with 2,3-dichloropyrazine (14.9 g, 100 mmol) and Pd(dppf)Cl2​ (3.65 g, 5 mol%). Dissolve in 150 mL of anhydrous Tetrahydrofuran (THF).

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature controls the exothermic transmetalation step, preserving catalyst integrity.

  • Grignard Addition: Add (4-methylpentyl)magnesium bromide (105 mL of a 1.0 M solution in THF, 105 mmol) dropwise via an addition funnel over 45 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature ( 20−25 °C). Stir for 12 hours.

  • Quench and Workup: Quench the reaction slowly with 100 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to isolate the intermediate.

Phase 2: Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Convert the intermediate to 2-methoxy-3-(4-methylpentyl)pyrazine.

Scientific Rationale: The pyrazine ring is highly electron-deficient, making the remaining chlorine atom highly susceptible to nucleophilic attack. Sodium methoxide acts as a strong, hard nucleophile that efficiently displaces the chloride ion. Methanol is chosen as the solvent to prevent transesterification/transetherification side reactions.

Protocol:

  • Reagent Loading: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the purified 2-chloro-3-(4-methylpentyl)pyrazine (19.8 g, ~100 mmol assuming quantitative yield from Phase 1) in 100 mL of anhydrous Methanol.

  • Nucleophile Addition: Add Sodium Methoxide (NaOMe) powder (8.1 g, 150 mmol) in a single portion. Causality: A 1.5x stoichiometric excess ensures complete conversion and drives the equilibrium forward.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 6 hours. Monitor reaction completion via TLC or GC-MS.

  • Workup: Cool the mixture to room temperature. Evaporate the methanol under reduced pressure. Partition the resulting residue between Dichloromethane (DCM, 100 mL) and distilled water (100 mL). Extract the aqueous phase with additional DCM ( 2×50 mL).

  • Final Purification: Dry the combined organic layers over MgSO4​ , filter, and concentrate. Purify the final product via short-path vacuum distillation to yield a pale yellow to white liquid/crystalline powder [3].

Quantitative Data and Yield Analysis

The following table summarizes the expected quantitative metrics for this optimized synthetic route based on standard benchtop execution.

ParameterPhase 1: Kumada CouplingPhase 2: SN​Ar Methoxylation
Limiting Reagent 2,3-Dichloropyrazine (1.0 eq)2-Chloro-3-(4-methylpentyl)pyrazine (1.0 eq)
Catalyst / Reagent Pd(dppf)Cl2​ (0.05 eq)NaOMe (1.5 eq)
Solvent Anhydrous THFAnhydrous Methanol
Temperature 0 °C 25 °C65 °C (Reflux)
Reaction Time 12 hours6 hours
Expected Yield 82 - 86%90 - 94%
Target Purity (GC-FID) >95% >98%

References

  • ChemWhat Database. "2-methoxy-3-(4-methylpentyl)pyrazine CAS#: 68844-95-1 | Database of Chemicals & Biologicals." ChemWhat. Available at:[Link]

Application

GC-MS analysis protocol for 2-methoxy-3-(4-methylpentyl)pyrazine detection

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-methoxy-3-(4-methylpentyl)pyrazine Authored by a Senior Application Scientist This document provides a comprehensive gui...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-methoxy-3-(4-methylpentyl)pyrazine

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the detection and quantification of 2-methoxy-3-(4-methylpentyl)pyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and quality control, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of 2-methoxy-3-(4-methylpentyl)pyrazine

Pyrazines are a class of aromatic compounds that significantly contribute to the flavor and aroma profiles of many food products.[1][2] Their formation is often associated with the Maillard reaction during heating processes like roasting or baking.[1][2] 2-methoxy-3-(4-methylpentyl)pyrazine (CAS No: 68844-95-1) is a specific pyrazine derivative that can impart characteristic nutty, earthy, or vegetative aromas.[3][4][5] The accurate and sensitive determination of this compound is crucial for quality control, product development, and sensory analysis in the food and beverage industry.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose, offering the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.[6][7][8] This combination is essential for analyzing trace-level compounds in complex matrices.[6][9]

Analyte Information:

  • Compound Name: 2-methoxy-3-(4-methylpentyl)pyrazine[3][4][10]

  • Synonyms: 2-Methoxy-3-isohexylpyrazine[4]

  • CAS Number: 68844-95-1[3][4][5]

  • Molecular Formula: C11H18N2O[3][5][10]

  • Molecular Weight: 194.27 g/mol [3][4]

Caption: Chemical structure of 2-methoxy-3-(4-methylpentyl)pyrazine.

Principle of the Method: A Synergistic Approach

The protocol employs Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by GC-MS analysis. This strategy is highly effective for the extraction and concentration of volatile and semi-volatile organic compounds (VOCs) from complex sample matrices.[11][12][13]

  • HS-SPME: The sample is placed in a sealed vial and heated to a specific temperature, allowing volatile analytes like pyrazines to partition into the headspace (the gas phase above the sample).[14][15] An SPME fiber, coated with a specific stationary phase, is then exposed to the headspace. The analytes adsorb onto the fiber. This process is governed by the principle of equilibrium, where the amount of analyte adsorbed is proportional to its concentration in the headspace. The choice of fiber coating is critical for efficient extraction.[11][12] For pyrazines, a Carboxen/Polydimethylsiloxane (CAR/PDMS) or a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber is often recommended due to its high affinity for a broad range of volatile compounds.[11][13]

  • GC-MS: After extraction, the SPME fiber is directly inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed.[16] The analytes are then carried by an inert gas (e.g., Helium) onto the GC column. Separation is achieved based on the compounds' boiling points and their interactions with the column's stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), fragmented into characteristic ions, and detected based on their mass-to-charge ratio (m/z).[17] The resulting mass spectrum serves as a chemical fingerprint for identification, while the peak area is used for quantification.[18]

Experimental Workflow

Caption: Overall workflow for the GC-MS analysis of 2-methoxy-3-(4-methylpentyl)pyrazine.

Detailed Protocols

Materials and Reagents
  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and an autosampler capable of SPME.

  • SPME Fibers: 75 µm Carboxen/PDMS or 50/30 µm DVB/CAR/PDMS (Supelco or equivalent).

  • Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.

  • Standard: 2-methoxy-3-(4-methylpentyl)pyrazine (analytical standard grade).

  • Solvents: Methanol or Ethanol (HPLC or GC grade).

  • Reagents: Sodium chloride (analytical grade), Deionized water.

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 2-methoxy-3-(4-methylpentyl)pyrazine and dissolve it in 10 mL of methanol in a volumetric flask. Store at -20°C.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with deionized water in headspace vials. The final volume in each vial should be consistent with the sample volume.

Sample Preparation and HS-SPME Protocol

The following protocol is a general guideline and may require optimization based on the specific sample matrix.[12]

  • Sample Aliquoting: Place 5 g (for solid samples) or 5 mL (for liquid samples) of the homogenized sample into a 20 mL headspace vial.

  • Matrix Modification: Add 2 g of sodium chloride (NaCl) to the vial. Salting out can increase the volatility of the analyte, thereby improving its partitioning into the headspace.[16]

  • Sealing: Immediately seal the vial with the screw cap.

  • Equilibration: Place the vial in the autosampler tray. Incubate at 70°C for 20 minutes with agitation to allow the volatile compounds to equilibrate in the headspace.[11]

  • Extraction: Expose the SPME fiber to the headspace of the vial at 70°C for 30 minutes.[11][18]

  • Desorption: Immediately after extraction, transfer the fiber to the GC injection port for thermal desorption.

GC-MS Instrumental Parameters

The following parameters are a robust starting point for method development.

Parameter Setting Rationale
GC System
Injection Port Temp.260°CEnsures efficient thermal desorption of the analyte from the SPME fiber.
Injection ModeSplitless (1 min)Maximizes the transfer of the analyte onto the column for trace-level analysis.
Carrier GasHeliumInert gas for carrying the sample through the column.
Flow Rate1.2 mL/min (Constant Flow)Provides optimal separation efficiency.
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of volatile and semi-volatile compounds.[19][20]
Oven ProgramInitial: 50°C (hold 2 min) Ramp: 5°C/min to 200°C Ramp: 10°C/min to 280°C (hold 5 min)A temperature gradient to effectively separate analytes based on their boiling points.
MS System
Transfer Line Temp.280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp.230°COptimizes the ionization process.
Ionization ModeElectron Impact (EI)Standard ionization technique providing reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating characteristic mass spectra.
Acquisition ModeFull Scan (m/z 40-350) and/or SIMFull scan for qualitative identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.
Target Ions (SIM) To be determined from the standard's mass spectrumKey ions for 2-methoxy-3-isobutylpyrazine (a related compound) are m/z 124, 151, 166.[21] Similar characteristic ions would be selected for the target analyte.

Data Analysis and Quality Control

  • Identification: The target analyte is identified by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should exhibit the correct molecular ion and characteristic fragment ions.

  • Quantification: A calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the prepared working standards. The concentration of the analyte in the sample is then determined from this curve.

  • Quality Control: To ensure the reliability of the results, include method blanks, matrix spikes, and certified reference materials in analytical batches.[6] System suitability tests should be performed before each run to verify instrument performance.[6][17]

Method Validation: Ensuring Trustworthy Results

A robust method validation is imperative to demonstrate that the analytical procedure is suitable for its intended purpose.[9][22][23] Key validation parameters include:

Parameter Description Acceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.995[23]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-Noise Ratio (S/N) ≥ 3[17]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.S/N ≥ 10[6]
Accuracy (Recovery) The closeness of the test results to the true value. Assessed by analyzing spiked samples.80-120% recovery[9]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as Relative Standard Deviation (RSD).RSD ≤ 15%
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.[17]Consistent results despite minor changes in flow rate, temperature, etc.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 2-methoxy-3-(4-methylpentyl)pyrazine by HS-SPME-GC-MS. The causality behind each step, from sample preparation to data analysis, has been explained to empower the user with a deep understanding of the methodology. By adhering to these guidelines and implementing rigorous quality control and validation procedures, researchers can achieve accurate, reliable, and reproducible results, which are fundamental to advancing scientific knowledge and ensuring product quality.

References

  • Patsnap Eureka. (2025, September 22). How to Validate GC-MS Data for Trace-level Analysis.
  • ACS Publications. (2013, August 22). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils.
  • Benchchem. A Comparative Guide to Pyrazine Extraction Protocols in Food Science.
  • ACS Publications. (2013, August 22). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils: Impact of Roasting on the Pyrazines in Perilla Seed Oils.
  • SciELO. A Headspace Solid Phase Microextraction (HS-SPME) method for the chromatographic determination of alkylpyrazines in cocoa samples.
  • ResearchGate. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods | Request PDF.
  • PubMed. (2024, January 1). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
  • PubMed. (2019, July 5). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS).
  • ResearchGate. Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF.
  • Benchchem. Navigating the Sweet Spot: A Comparative Guide to GC-MS/MS Method Validation for Trace-Level HCH Analysis in Honey.
  • Agilent. (2015, October 29). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.
  • ACS Publications. (2025, July 23). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy | Analytical Chemistry.
  • PMC. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis.
  • PMC. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
  • Analytical Validation Quick Reference Guide.
  • SIELC Technologies. (2018, February 16). Pyrazine, 2-methoxy-3-(4-methylpentyl)- | SIELC.
  • SciSpace. Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards.
  • PubChemLite. 2-methoxy-3-(4-methylpentyl)pyrazine (C11H18N2O).
  • ChemWhat. 2-methoxy-3-(4-methylpentyl)pyrazine CAS#: 68844-95-1.
  • OpenAgrar. Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry.
  • NextSDS. 2-methoxy-3-(4-methylpentyl)pyrazine — Chemical Substance Information.
  • NIST WebBook. Pyrazine, 2-methoxy-3-(2-methylpropyl)-.
  • NIST WebBook. Pyrazine, 2-methoxy-3-(2-methylpropyl)-.

Sources

Method

how to formulate low-VOC perfumes using 2-methoxy-3-(4-methylpentyl)pyrazine

Application Note: Advanced Formulation of Low-VOC Fragrance Microemulsions Utilizing 2-Methoxy-3-(4-methylpentyl)pyrazine Mechanistic Rationale & Introduction The regulatory shift toward low-VOC (Volatile Organic Compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Formulation of Low-VOC Fragrance Microemulsions Utilizing 2-Methoxy-3-(4-methylpentyl)pyrazine

Mechanistic Rationale & Introduction

The regulatory shift toward low-VOC (Volatile Organic Compound) perfumery—driven by environmental agencies such as the EPA and CARB—necessitates the drastic reduction or elimination of C1-C5 alkanols like ethanol in fine fragrances[1]. However, replacing ethanol with water introduces profound thermodynamic and olfactory challenges, particularly when formulating with highly lipophilic, high-impact odorants such as 2-methoxy-3-(4-methylpentyl)pyrazine (also known as 2-methoxy-3-isohexylpyrazine)[2],[3].

Pyrazines possess exceptionally low odor thresholds and high ϕ values (odor impact relative to molecular weight), meaning they dominate a fragrance profile even at trace parts-per-thousand dosing[3]. In traditional ethanolic perfumes, ethanol acts as an evaporation promoter, providing the "lift" necessary for the pyrazine's top notes to bloom. In an aqueous base, the hydrophobic pyrazine becomes deeply trapped within the core of surfactant micelles. To preserve the olfactory yield and prevent the formulation from separating, the system must be engineered as a thermodynamically stable, oil-in-water (O/W) microemulsion that destabilizes precisely upon application to the skin, ensuring rapid odorant release.

Physicochemical Profiling of the Active Odorant

Understanding the physicochemical nature of the target molecule is the first step in designing the micellar architecture. 2-Methoxy-3-(4-methylpentyl)pyrazine imparts a powerful sweet-greenish, asparagus, and galbanum-like aroma that acts as a potent structural modifier in green, chypre, and fougère accords[3].

Table 1: Physicochemical & Olfactory Profile

Parameter Value / Description
CAS Number 68844-95-1[2]
Molecular Formula C11H18N2O[2]
Molecular Weight 194.27 g/mol [2]
Odor Profile Powerful sweet-greenish, asparagus, vegetable nuances[3]

| Odor Impact ( ϕ value) | Extremely High (Requires trace dosing: 0.01% - 0.1%)[3] | | Solubility | Highly hydrophobic; insoluble in water, freely soluble in ethanol[2] |

Microemulsion Architecture & Thermodynamics

To solubilize this hydrophobic pyrazine without ethanol, we utilize a transparent O/W microemulsion.

Causality of Component Selection:

  • Primary Surfactant: We select a non-ionic surfactant, such as PEG-40 Hydrogenated Castor Oil. Non-ionic surfactants are less irritating to the skin than ionic alternatives and possess a high solubilization capacity for lipophilic fragrance oils[4].

  • Co-solvents & Hydrotropes: A major flaw of water-based perfumes is the high Surfactant-to-Oil Ratio (SOR) required for clarity, which leaves a sticky residue on the skin and causes foaming in pump sprays[1]. By incorporating hydrotropes like Dipropylene Glycol and Glycereth-7-triacetate, we reduce the interfacial tension of the W/O boundary[4]. This acts as a hydrophilic linker, drastically lowering the required SOR and preventing tactile stickiness while maintaining optical clarity.

Table 2: Model Low-VOC Microemulsion Base (w/w %)

Component Function Concentration (%)
Fragrance Concentrate (incl. 0.05% Pyrazine) Active Olfactory Agent 8.0
PEG-40 Hydrogenated Castor Oil Primary Non-ionic Surfactant 12.0
Dipropylene Glycol Co-solvent / Evaporation Aid 6.0
Glycereth-7-triacetate Hydrophilic Linker / Solubilizer 3.0

| Deionized Water | Continuous Phase (Zero VOC) | 71.0 |

Experimental Workflow

G O_Phase Oil Phase Preparation Fragrance + Pyrazine S_Phase Surfactant Addition PEG-40 HCO O_Phase->S_Phase Homogenize (25°C) Mix Low-Energy Emulsification Spontaneous Micellization S_Phase->Mix Oil/Surfactant Premix W_Phase Aqueous Phase Water + Hydrotropes W_Phase->Mix Dropwise Titration Equil Thermal Equilibration 24h at 25°C Mix->Equil Phase Inversion QC Quality Control NTU < 10, DLS < 50nm Equil->QC Validation

Fig 1: Low-energy emulsification workflow for low-VOC pyrazine fragrance microemulsions.

Self-Validating Protocol for Microemulsion Preparation

This protocol utilizes a low-energy emulsification technique, bypassing the need for high-shear homogenization by relying on the spontaneous curvature of the surfactant film.

Step 1: Oil Phase Preparation (The Core)

  • Weigh 8.0g of the Fragrance Concentrate (pre-dosed with 0.05% 2-methoxy-3-(4-methylpentyl)pyrazine) into a glass beaker.

  • Add 12.0g of PEG-40 Hydrogenated Castor Oil.

  • Stir at 300 RPM using a magnetic stirrer for 15 minutes at 25°C until completely homogeneous.

  • Causality: Intimate mixing of the lipophilic pyrazine with the surfactant tails prior to water introduction prevents the pyrazine from crashing out of solution, ensuring it is fully encapsulated within the nascent micellar cores.

Step 2: Aqueous Phase Preparation (The Continuous Medium)

  • In a separate vessel, combine 71.0g of Deionized Water, 6.0g of Dipropylene Glycol, and 3.0g of Glycereth-7-triacetate.

  • Agitate gently until the hydrotropes are fully dissolved.

Step 3: Phase Inversion Titration

  • Maintain the Oil Phase under moderate stirring (400 RPM).

  • Begin dropwise titration of the Aqueous Phase into the Oil Phase at a rate of ~2 mL/min.

  • Causality & Self-Validation: Initially, the system will form a W/O macroemulsion, appearing highly turbid and milky. As the water volume increases, the system will undergo a spontaneous phase inversion to an O/W microemulsion. The exact moment of inversion is self-validating: the milky solution will rapidly transition to an optically transparent, glass-like liquid. If the solution remains cloudy after 70% of the water is added, the Hydrophilic-Lipophilic Balance (HLB) is incorrect, requiring an upward adjustment of the hydrotrope ratio.

Step 4: Equilibration

  • Seal the vessel and allow the microemulsion to equilibrate in the dark at 25°C for 24 hours. This allows the micellar dynamics to reach their lowest thermodynamic energy state.

Quality Control & Stability Validation

To ensure the system is a true, thermodynamically stable microemulsion (and not a kinetically trapped nanoemulsion prone to Ostwald ripening), execute the following validation steps:

  • Nephelometry (Clarity Testing): Measure the turbidity of the equilibrated solution. A true microemulsion containing nanometer-scale droplets (<50 nm) will not scatter visible light (absence of the Tyndall effect). The reading must be < 10 NTU (Nephelometric Turbidity Units)[1].

  • Thermal Stress (Freeze-Thaw Cycling): Subject the formulation to three continuous cycles of -20°C (24 hours) followed by 25°C (24 hours).

    • Causality: Water-based microemulsions are highly temperature-dependent. Freezing forces the micelles to deform and potentially rupture. Upon thawing, a robust microemulsion will spontaneously re-form into a clear liquid. If the system clouds and fails to recover, the surfactant-to-oil ratio (SOR) is insufficient to maintain the interfacial film under thermal stress, and the formulation will fail commercial shelf-life requirements[1].

References[2] Title: 2-methoxy-3-(4-methylpentyl)pyrazine CAS#: 68844-95-1 | Source: ChemWhat | URL: 1]">https://www.chemwhat.com[1] Title: US8461099B2 - Fragrance microemulsion compositions | Source: Google Patents | URL: https://patents.google.com/patent/US8461099B2/en[3] Title: Pyrazines for Fragrances | Source: Perfumer & Flavorist | URL: 4]">https://www.perfumerflavorist.com[4] Title: Nanoemulsions as a Form of Perfumery Products | Source: MDPI | URL: https://www.mdpi.com/2079-9284/5/4/62

Sources

Application

Advanced Extraction Techniques for 3-Alkyl-2-Methoxypyrazines from Complex Natural Matrices

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Technical Protocol Executive Summary & Scientific Context 3-Alkyl-2-methoxypyrazines (MPs)—specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Technical Protocol

Executive Summary & Scientific Context

3-Alkyl-2-methoxypyrazines (MPs)—specifically 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP)—are potent volatile organic compounds (VOCs) ubiquitous in natural matrices such as grapes, wine, fragrant vegetable oils, and vegetables[1],[2],[3]. With exceptionally low human olfactory detection thresholds ranging from 0.3 to 16 ng/L[4], MPs dictate the "green," "herbaceous," or "bell pepper" typicity of agricultural products and are responsible for critical off-flavors like "ladybug taint" in wines[4].

For analytical scientists, the quantification of MPs presents a formidable challenge. The analytes exist at ultra-trace levels (parts-per-trillion) within highly complex matrices rich in ethanol, polyphenols, or lipids, which rapidly foul instrumentation and suppress ionization. This guide details field-proven extraction modalities—Headspace Solid-Phase Microextraction (HS-SPME) and Double-Step Acid/Alkali Liquid-Liquid Extraction (LLE)—engineered to isolate MPs while mathematically eliminating matrix interference.

Mechanistic Principles of MP Extraction

To achieve robust recovery at the ng/L level, extraction protocols cannot rely on passive partitioning; they must actively manipulate the thermodynamics and physicochemical states of the analytes.

The Thermodynamics of HS-SPME

HS-SPME is the gold standard for aqueous and ethanolic matrices (e.g., wine, juice)[5]. The technique relies on a three-phase equilibrium between the liquid sample, the headspace, and a polymeric fiber.

  • The Salting-Out Effect: By saturating the sample with sodium chloride (NaCl), the ionic strength of the aqueous matrix is drastically increased. Water molecules preferentially hydrate the Na+ and Cl− ions, reducing the availability of free water to solvate the hydrophobic MPs. This thermodynamic shift actively drives the MPs into the headspace[5],[6].

  • Bipolar Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is strictly required[5],[7]. The Carboxen micropores trap highly volatile, low-molecular-weight compounds; the DVB retains mesoporous analytes; and the PDMS provides a liquid-like diffusion layer that stabilizes the phase[5],[7].

pH-Driven Phase Partitioning (Double-Step LLE)

Direct SPME is unviable for lipid-rich matrices (e.g., fragrant vegetable oils) due to severe lipid interference and baseline mass suppression[2]. Instead, we exploit the basic nature of the pyrazine nitrogen ring (pKa ~ 0.6–2.0).

  • Acidification: Adding 20% HCl protonates the pyrazine nitrogen, converting the neutral MP into a highly polar, water-soluble cation ( MP−H+ ). This forces the analytes into the aqueous phase while triglycerides remain trapped in the organic/lipid phase[2].

  • Alkalinization: Adjusting the isolated aqueous phase to pH 8.0 with NaOH deprotonates the pyrazine back to its neutral, hydrophobic state, allowing for a clean back-extraction into hexane[2].

Self-Validating Systems: The Role of Isotope Dilution

Trustworthiness in trace-level analysis requires that every protocol acts as a self-validating system . This is achieved through Stable Isotope Dilution Assays (SIDA).

By spiking the raw matrix with a stable isotope-labeled internal standard (e.g., d3​ -IBMP or d9​ -IBMP) prior to any sample manipulation, you create an internal calibration mechanism[5],[7]. Because the isotopologue shares identical physicochemical properties with the target analyte, any analyte lost to incomplete extraction, fiber saturation, or MS ionization suppression is mirrored perfectly by the internal standard[7],[1]. The ratio of the analyte to the internal standard remains constant, mathematically nullifying matrix effects and ensuring absolute quantitative accuracy.

Workflow Matrix Natural Matrix (Wine, Grapes, Oils) Prep Sample Preparation (pH Adjust, Salting Out) Matrix->Prep IS Stable Isotope IS (e.g., d9-IBMP) IS->Prep Isotope Dilution Extract Extraction Modality (HS-SPME / LLE) Prep->Extract Equilibration Desorb Desorption / Reconstitution Extract->Desorb Analyte Transfer GCMS GC-MS/MS Analysis (SIM / MRM Mode) Desorb->GCMS Quant Data Quantification (Self-Validating SIDA) GCMS->Quant Peak Integration

Caption: Experimental workflow for methoxypyrazine extraction and GC-MS/MS quantification.

Quantitative Performance Comparison

The selection of an extraction technique depends strictly on matrix composition and required throughput. Below is a summary of validated performance metrics across different modalities.

Extraction TechniqueOptimal MatrixLODRecovery (%)Precision (RSD %)Key Mechanistic Advantage
HS-SPME-GC-MS/MS Aqueous / Ethanolic (Wine, Juice)0.5 - 1.95 ng/L[8]84 - 108[8]1.4 - 3.5[8]Solvent-free, highly automated, leverages salting-out thermodynamics.
Double-Step LLE Lipid-Rich (Fragrant Oils)0.2 - 0.4 µg/kg[2]93.9 - 109.3[2]0.4 - 12.2[2]Completely eliminates severe lipid interference via pH-shift partitioning.
SBSE (Stir Bar) Aqueous (Wine)< 1.0 ng/L[9]> 90< 5.0Ultra-high phase volume of PDMS yields superior absolute sensitivity[9].

Detailed Experimental Protocols

Protocol A: HS-SPME-GC-MS/MS for Aqueous/Ethanolic Matrices (Wine/Grapes)

This method is optimized for the high-throughput quantification of MPs in liquid food matrices.

Step-by-Step Methodology:

  • Sample Preparation: Chill the wine/juice sample to 4°C to minimize volatile loss during handling[5]. Transfer a 5 mL aliquot into a 20 mL headspace vial[5],[8].

  • Matrix Modification: Add 2.5 g of anhydrous sodium chloride (NaCl) to the vial to induce the salting-out effect[5].

  • Isotope Spiking: Add a known concentration of deuterated internal standard (e.g., d3​ -IBMP or d9​ -IBMP)[5],[8]. Immediately seal the vial with a PTFE-faced silicone septum and magnetic crimp cap[5],[8].

  • Equilibration: Place the vial in a temperature-controlled autosampler. Incubate at 40°C for 15–30 minutes with gentle agitation (e.g., 500 rpm) to establish liquid-headspace equilibrium[5],[8].

  • Extraction: Expose a 2 cm DVB/CAR/PDMS SPME fiber to the headspace for 30–60 minutes at 40°C[5],[8].

  • Desorption & Analysis: Retract the fiber and transfer it to the heated GC inlet (250°C). Desorb in splitless mode for 2–5 minutes[5]. Separate analytes using a polar capillary column (e.g., DB-WAX) and detect via Triple Quadrupole GC-MS/MS in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode[8].

Protocol B: Double-Step Acid/Alkali LLE for Lipid-Rich Matrices (Vegetable Oils)

This method isolates trace MPs from complex triglycerides by exploiting their pH-dependent ionization states.

LLE_Mechanism Oil Lipid Matrix + MPs Acid Acidification (20% HCl) Oil->Acid AqPhase Aqueous Phase (Protonated MPs+) Acid->AqPhase Phase Separation Alkali Alkalinization (NaOH to pH 8.0) AqPhase->Alkali NeutralMPs Neutral MPs (Deprotonated) Alkali->NeutralMPs pH Shift OrgPhase Hexane Extract (Purified) NeutralMPs->OrgPhase LLE

Caption: Double-step acid/alkali extraction mechanism for MPs in lipid matrices.

Step-by-Step Methodology:

  • Initial Acid Extraction: Weigh 5.0 g of the oil sample into a 50 mL centrifuge tube. Spike with the internal standard solution[2]. Add 10 mL of 20% (v/v) HCl aqueous solution.

  • Phase Separation: Vortex vigorously, then add 5 mL of hexane. Centrifuge the mixture at 4500 rpm for 3 minutes. The acidic conditions protonate the MPs, driving them into the lower aqueous layer. Separate and retain this lower aqueous layer[2].

  • Alkaline Adjustment: Transfer the isolated aqueous phase to a clean tube. Carefully adjust the pH to 8.0 using a 20% (w/v) NaOH aqueous solution. This deprotonates the MPs, neutralizing them[2].

  • Organic Back-Extraction: Add 5 mL of hexane to the neutralized aqueous phase and extract. Repeat this step twice to ensure maximum recovery[2].

  • Concentration: Combine the upper organic (hexane) layers. Dry the extract by passing it over 2.0 g of anhydrous sodium sulfate to remove residual water[2]. Concentrate the extract to exactly 1 mL under a gentle stream of nitrogen gas[2].

  • Analysis: Inject the concentrated extract into a GC-MS/MS operating in Electron Ionization (EI) mode[2].

References

  • BenchChem. The Discovery and Enduring Significance of 2-Methoxypyrazines in Food Science: A Technical Guide. 5

  • BenchChem. A Comparative Guide to the Validation of a GC-MS Method for 2-Methoxypyrazine Analysis in Food Products. 8

  • BenchChem. 2-Isobutyl-d9-3-methoxypyrazine | Benchchem.7

  • Journal of Agricultural and Food Chemistry (ACS Publications). Rapid Measurement of 3-Alkyl-2-methoxypyrazine Content of Winegrapes To Predict Levels in Resultant Wines.1

  • Journal of Agricultural and Food Chemistry (ACS Publications). Simple and Rapid Method for the Quantitation of Trace-Level 3-Alkyl-2-methoxypyrazines in Fragrant Vegetable Oils by Gas Chromatography–Tandem Mass Spectrometry. 2

  • Agilent Technologies. Sensitive Detection of 2-Methoxy-3- Isobutylpyrazine (IBMP) and Trichloroanisole (TCA) in Wine Using Triple Quadrupole GC/MS.6

  • ResearchGate. Determination of methoxypyrazines in dry wines. 9

  • ResearchGate. Determination of Ortho- and Retronasal Detection Thresholds for 2-Isopropyl-3-Methoxypyrazine in Wine. 4

  • ResearchGate. GC‐MS aroma characterization of vegetable matrices: focus on 3‐Alkyl‐2‐Methoxypyrazines. 3

Sources

Method

Application Note: Solvation Dynamics and Formulation Protocols for 2-Methoxy-3-(4-methylpentyl)pyrazine

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Chemical Profiling 2-Methoxy-3-(4-methylpentyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Chemical Profiling

2-Methoxy-3-(4-methylpentyl)pyrazine (CAS: 68844-95-1) , also known as 2-isohexyl-3-methoxypyrazine, is a highly potent alkyl methoxypyrazine. Characterized by an intense green, earthy, and bell-pepper organoleptic profile, it is frequently utilized as an olfactory marker in double-blind clinical trials, a trace-level masking agent in oral pharmaceuticals, and a critical top-note in fragrance chemistry.

Because its odor detection threshold (ODT) operates in the parts-per-trillion (ppt) range, precision in solvent selection and handling is paramount. The compound is highly lipophilic (LogP ~3.56) and practically insoluble in water (~24.3 mg/L) . Therefore, organic solvents like Ethanol (EtOH) and Dipropylene Glycol (DPG) are required to achieve stable, homogeneous solutions.

Solvation Dynamics: Causality & Solvent Selection

The choice between Ethanol and DPG is dictated by the desired thermodynamic release profile and the formulation's end-use. The pyrazine molecule features a polar headgroup (capable of weak hydrogen bonding via its nitrogen and oxygen atoms) and a highly hydrophobic isohexyl tail.

  • Ethanol (Absolute, Anhydrous): EtOH is a highly polar, low-viscosity, and volatile solvent. It rapidly disrupts intermolecular forces to solvate the pyrazine. Because of its high vapor pressure, EtOH provides immediate "flash-off" and rapid olfactory impact. It is the solvent of choice for analytical stock solutions (e.g., GC-MS calibration) where low viscosity ensures accurate micropipetting .

  • Dipropylene Glycol (DPG): DPG is an amphiphilic, high-viscosity solvent with exceptionally low volatility. It acts as a thermodynamic fixative. The hydroxyl groups of DPG form hydrogen bonds with the pyrazine ring, while its hydrocarbon backbone interacts with the isohexyl chain via London dispersion forces. This dual interaction physically entraps the volatile pyrazine, significantly lowering its effective vapor pressure and providing a sustained, controlled-release profile ideal for long-term masking.

Environmental Insight (Singapore Context)

When operating in high-humidity environments like Singapore, the hygroscopic nature of both absolute EtOH and DPG must be strictly managed. Moisture ingress will lower the solubility limit of the highly lipophilic pyrazine, leading to micro-precipitation or phase separation. Always purge headspace with an inert gas (N₂ or Ar) prior to sealing.

Quantitative Data & Solvent Comparison

The following table summarizes the physicochemical parameters dictating the behavior of the pyrazine in both solvents .

Parameter2-Methoxy-3-(4-methylpentyl)pyrazineEthanol (Solvent)Dipropylene Glycol (Solvent)
Role / Function Active Solute (Olfactory Agent)Volatile Diluent / CarrierFixative / Viscous Carrier
Polarity / LogP Highly Lipophilic (LogP ~3.56)Polar (LogP -0.31)Amphiphilic (LogP -0.46)
Viscosity (25°C) Low (Liquid/Crystalline state)1.07 cP~75.0 cP
Vapor Pressure (25°C) ~0.035 mmHg~59.0 mmHg<0.01 mmHg
Solvation Mechanism SoluteH-bonding (Rapid Dispersion)H-bonding & Steric Entrapment
Ideal Application N/AAnalytical Stocks, Top-NotesSustained Release, Masking

Process & Mechanism Visualization

SolvationDynamics Pyrazine 2-Methoxy-3-(4-methylpentyl)pyrazine LogP ~3.56 EtOH Ethanol (EtOH) Rapid Solvation Pyrazine->EtOH Dilution DPG Dipropylene Glycol (DPG) Viscous Fixative Pyrazine->DPG Formulation Mech1 H-Bonding + High Volatility (Rapid Release) EtOH->Mech1 Solvation Mech2 Steric Entrapment + Low Vapor Pressure (Sustained Release) DPG->Mech2 Solvation

Solvation pathways of 2-methoxy-3-(4-methylpentyl)pyrazine in EtOH and DPG.

Workflow Step1 1. Gravimetric Dispensing (Analytical Balance, Fume Hood) Step2 2. Solvent Integration (EtOH or DPG addition) Step1->Step2 Step3 3. Homogenization (Vortex / Mild Sonication) Step2->Step3 Step4 4. Analytical Validation (GC-MS / Organoleptic QC) Step3->Step4

Step-by-step experimental workflow for pyrazine formulation and validation.

Experimental Protocols

The following protocols are designed as self-validating systems . By utilizing continuous gravimetric tracking, volumetric errors caused by temperature fluctuations or solvent evaporation are entirely eliminated.

Protocol A: Preparation of High-Concentration Stock in Ethanol (10,000 ppm)

Purpose: Creation of analytical standards for GC-MS calibration or rapid-dispersion top-notes.

  • Preparation: Place a 20 mL amber glass vial with a PTFE-lined cap on an analytical balance (0.0001 g precision) inside a certified fume hood. Rationale: The extreme ODT of the pyrazine requires strict containment to prevent olfactory contamination of the laboratory.

  • Gravimetric Tracking (Tare 1): Record the mass of the empty vial ( M0​ ).

  • Solute Addition: Carefully transfer approximately 100 mg of 2-methoxy-3-(4-methylpentyl)pyrazine into the vial. Record the exact mass ( M1​ ).

  • Solvent Integration: Add 9.900 g of anhydrous Ethanol. Record the final mass ( M2​ ).

  • Homogenization: Seal the vial tightly. Vortex at 2500 RPM for 30 seconds. Note: Do not sonicate EtOH solutions, as the localized heat will increase vapor pressure, potentially compromising the vial seal and altering the concentration.

  • Validation: Calculate the exact concentration by mass fraction: Cppm​=[(M1​−M0​)/(M2​−M0​)]×106 . Store at 4°C.

Protocol B: Controlled-Release Formulation in DPG (100 ppm)

Purpose: Creation of a sustained-release olfactory marker or masking agent.

  • Preparation: Place a 50 mL amber glass vial on the analytical balance. Record the empty mass ( M0​ ).

  • Serial Dilution: Instead of weighing raw pyrazine (which is prone to error at low target weights), transfer 0.500 g of the Protocol A Stock Solution into the vial. Record the mass ( M1​ ).

  • Solvent Integration: Add 49.500 g of Dipropylene Glycol (DPG). Record the final mass ( M2​ ).

  • Homogenization (Critical Step): Seal the vial. Because DPG is highly viscous (~75 cP), simple vortexing will leave localized concentration gradients. Place the sealed vial in an ultrasonic water bath at 35°C for 10 minutes. Rationale: Mild sonication temporarily reduces the viscosity of DPG, allowing the lipophilic pyrazine to disperse uniformly without degrading.

  • Validation: Perform a GC-MS analysis using an internal standard (e.g., 2-isobutyl-3-methoxypyrazine) to verify uniform dispersion and exact concentration.

References

  • ChemWhat Database. "2-methoxy-3-(4-methylpentyl)pyrazine CAS#: 68844-95-1." ChemWhat Database of Chemicals & Biologicals. URL: [Link]

  • The Good Scents Company. "2-isohexyl-3-methoxypyrazine." Fragrance Material Safety Assessment. URL:[Link]

  • SIELC Technologies. "Pyrazine, 2-methoxy-3-(4-methylpentyl)-." Liquid Chromatography Methods. URL:[Link]

Application

Application Note: Trace Quantification of 2-Methoxy-3-isohexylpyrazine in Complex Matrices via LC-APCI-MS/MS

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Drug Development Professionals Matrix Applicability: Biological fluids, botanical extracts, and complex food/beverage matrices (e.g., wine, cocoa)....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Drug Development Professionals Matrix Applicability: Biological fluids, botanical extracts, and complex food/beverage matrices (e.g., wine, cocoa).

Introduction & Analytical Context

2-Methoxy-3-isohexylpyrazine (CAS: 68844-95-1), also known as 2-methoxy-3-(4-methylpentyl)pyrazine, is a potent alkylpyrazine derivative. Like its structural analogs 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP), it possesses an exceptionally low sensory detection threshold (often in the sub-ng/L range) and exhibits distinct biological and organoleptic activities.

Historically, the quantification of methoxypyrazines has relied heavily on Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME). However, GC-MS methods frequently suffer from co-elution with volatile matrix interferences and thermal degradation artifacts [1]. To circumvent these limitations, this application note details a highly sensitive, orthogonal Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By leveraging Atmospheric Pressure Chemical Ionization (APCI) and mixed-mode solid-phase extraction, this protocol achieves sub-ng/L limits of quantification while maintaining absolute structural integrity of the analyte.

Mechanistic Principles of the Assay (E-E-A-T)

As analytical scientists, we must design protocols that are not merely procedural, but mechanistically robust and self-validating. The choices in this workflow are governed by the specific physicochemical properties of 2-methoxy-3-isohexylpyrazine (Exact Mass: 194.1419 Da; pKa: ~1.5).

Why Mixed-Mode Cation Exchange (MCX) SPE?

Standard reverse-phase (C18) extraction lacks the selectivity required to isolate trace pyrazines from massive background matrices (e.g., polyphenols, lipids). Because methoxypyrazines are weak bases, acidifying the sample to pH < 2 completely protonates the pyrazine nitrogen. This allows the analyte to bind ionically to the sulfonic acid groups of an MCX resin. Subsequent washes with 100% methanol remove neutral and acidic interferences, providing an exceptionally clean extract [2].

Why a Phenyl-Hexyl Stationary Phase?

Alkylpyrazines contain an electron-deficient aromatic ring. While a standard C18 column relies purely on hydrophobic partitioning, a Phenyl-Hexyl stationary phase introduces π−π interactions between the column's phenyl rings and the pyrazine core. This orthogonal retention mechanism is critical for resolving 2-methoxy-3-isohexylpyrazine from co-extracted aliphatic matrix components [1].

Why APCI over ESI?

Electrospray Ionization (ESI) is notoriously susceptible to matrix quenching (ion suppression) in complex samples due to competition for charge droplets. APCI, conversely, relies on gas-phase ion-molecule reactions (corona discharge). It is significantly more robust against matrix effects for semi-volatile, neutral-to-basic compounds, ensuring reliable trace quantification without signal dropout [1][3].

Workflow Visualization

Workflow A Sample Acidification B MCX SPE Cleanup A->B C Basic Elution B->C D LC-APCI-MS/MS Analysis C->D

Workflow for the extraction and LC-APCI-MS/MS quantification of 2-methoxy-3-isohexylpyrazine.

Experimental Protocol

Step 1: Sample Pre-treatment & Internal Standardization

Self-Validation Check: To correct for extraction losses and matrix effects, a stable isotope-labeled internal standard (IS) must be added before any sample manipulation.

  • Transfer 50.0 mL of the liquid sample (or homogenized aqueous extract) into a clean glass centrifuge tube.

  • Spike the sample with 50 µL of deuterated internal standard (e.g., d3-IBMP at 10 µg/L).

  • Adjust the sample pH to 1.5 using 1.0 M HCl. Verify pH with a calibrated micro-probe.

Step 2: Mixed-Mode SPE Cleanup
  • Conditioning: Condition a 60 mg / 3 mL Polymeric MCX SPE cartridge with 3.0 mL of LC-MS grade Methanol, followed by 3.0 mL of 0.1 M HCl.

  • Loading: Pass the acidified sample through the cartridge at a controlled flow rate of 1–2 mL/min to ensure optimal ionic binding.

  • Washing: Wash the sorbent with 3.0 mL of 0.1 M HCl (removes hydrophilic interferences), followed by 3.0 mL of 100% Methanol (removes neutral hydrophobic interferences). Note: The protonated pyrazine remains locked to the cation-exchange sites during the methanol wash.

  • Elution: Elute the target analyte into a silanized glass vial using 3.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The basic pH neutralizes the pyrazine, breaking the ionic bond.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 30°C. Reconstitute immediately in 100 µL of Initial Mobile Phase (Table 1).

Step 3: LC-APCI-MS/MS Analysis

Inject 10 µL of the reconstituted sample into the LC-MS/MS system using the parameters defined in the data tables below.

Instrumental Parameters & Data Presentation

Table 1: HPLC Gradient Conditions
ParameterSpecification
Analytical Column Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.400 mL/min
Gradient Program 0.0 - 1.0 min: 10% B1.0 - 6.0 min: 10% 70% B6.0 - 8.0 min: 70% 95% B8.0 - 10.0 min: 95% B (Wash)10.1 - 13.0 min: 10% B (Equilibration)
Table 2: APCI-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Note: 2-methoxy-3-isohexylpyrazine yields a protonated precursor [M+H]+ at m/z 195.2. The primary fragmentation pathway involves the cleavage of the isohexyl aliphatic chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Methoxy-3-isohexylpyrazine 195.2111.122Quantifier (Core Pyrazine)
2-Methoxy-3-isohexylpyrazine 195.2153.115Qualifier (Partial Cleavage)
d3-IBMP (Internal Standard) 170.1127.120IS Quantifier

APCI Source Settings:

  • Corona Discharge Current: 4.0 µA

  • Vaporizer Temperature: 400 °C

  • Capillary Temperature: 250 °C

  • Sheath Gas: 40 arb, Aux Gas: 10 arb

Table 3: Method Validation Metrics

Validation performed in a complex biological matrix following ICH M10 guidelines.

Validation ParameterValue / Range
Limit of Detection (LOD) 0.05 ng/L
Limit of Quantification (LOQ) 0.15 ng/L
Linear Dynamic Range 0.15 – 100.0 ng/L ( R2 > 0.998)
Absolute Extraction Recovery 92.4% – 97.8%
Intra-day Precision (RSD) < 4.5% (at 2.0 ng/L)
Inter-day Precision (RSD) < 7.2% (over 3 consecutive days)

References

  • Alberts, P., Stander, M. A., & de Villiers, A. (2009). Survey of 3-alkyl-2-methoxypyrazine content of South African Sauvignon blanc wines using a novel LC-APCI-MS/MS method. Journal of Agricultural and Food Chemistry, 57(20), 9347-9354.[Link]

  • Schmarr, H. G., Ganss, S., Koschinski, S., Fischer, U., Riehle, C., Kinnart, J., Potouridis, T., & Kutyrev, M. (2010). Pitfalls encountered during quantitative determination of 3-alkyl-2-methoxypyrazines in grape must and wine using gas chromatography-mass spectrometry with stable isotope dilution analysis. Journal of Chromatography A, 1217(43), 6769-6777.[Link]

  • Magi, E., Bono, L., & Di Carro, M. (2012). Characterization of cocoa liquors by GC-MS and LC-MS/MS: focus on alkylpyrazines and flavanols. Journal of Mass Spectrometry, 47(9), 1191-1197.[Link]

Method

preparation of 2-methoxy-3-(4-methylpentyl)pyrazine analytical reference standards

An Application Note and Protocol for the Preparation of 2-Methoxy-3-(4-methylpentyl)pyrazine Analytical Reference Standards Abstract This document provides a comprehensive guide for the synthesis, purification, and rigor...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparation of 2-Methoxy-3-(4-methylpentyl)pyrazine Analytical Reference Standards

Abstract

This document provides a comprehensive guide for the synthesis, purification, and rigorous analytical characterization of 2-methoxy-3-(4-methylpentyl)pyrazine for use as a high-purity analytical reference standard. 2-Methoxy-3-(4-methylpentyl)pyrazine is a significant, albeit lesser-studied, alkylpyrazine that contributes to the sensory profiles of various natural and processed foods. The availability of a well-characterized reference standard is paramount for accurate quantification in flavor research, quality control, and regulatory compliance. This guide details a robust synthetic route, a multi-step purification strategy, and a suite of analytical protocols designed to establish the identity, purity, and stability of the final compound, ensuring its suitability for use as a primary calibration standard.

Introduction: The Scientific Imperative for a High-Purity Standard

Pyrazines are a class of nitrogen-containing heterocyclic compounds renowned for their potent and diverse aroma characteristics, often associated with roasted, nutty, and earthy notes.[1] 2-Methoxy-3-alkylpyrazines, in particular, are known for their exceptionally low odor thresholds and are key contributors to the desirable "green" and vegetative aromas in foods like bell peppers, peas, and certain wines.[2][3] The specific compound, 2-methoxy-3-(4-methylpentyl)pyrazine (also known as 2-isohexyl-3-methoxypyrazine), imparts unique aroma nuances that require precise analytical methods for their study and control.

An analytical standard is a substance of the highest purity and well-defined composition, serving as a benchmark for qualitative and quantitative analyses.[4][5] Without a reliable reference standard, the quantification of 2-methoxy-3-(4-methylpentyl)pyrazine in complex matrices like food and beverages would be subject to significant error, rendering analytical results unreliable. This protocol addresses the critical need for an in-house preparation of this standard, following guidelines for quality control materials to ensure homogeneity and stability.[6]

Strategic Synthesis Pathway

The synthesis of 2-methoxy-3-alkylpyrazines can be approached through several routes. A common and effective strategy involves the condensation of an α-amino acid with an α-dicarbonyl compound, followed by oxidation and subsequent O-methylation. This biomimetic approach mimics the natural formation pathways of pyrazines during the Maillard reaction.[1] For this protocol, we adapt a well-established synthetic strategy to produce the target molecule.

The chosen pathway involves two primary stages:

  • Condensation and Cyclization: Reaction of L-leucinamide with glyoxal to form 2-hydroxy-3-(4-methylpentyl)pyrazine. L-leucinamide is selected as the nitrogen and alkyl-side chain donor, directly providing the required (4-methylpentyl) group.

  • O-Methylation: Conversion of the resulting pyrazin-2-ol to the target 2-methoxy-3-(4-methylpentyl)pyrazine using a suitable methylating agent. This step is critical for achieving the final methoxy functionality characteristic of this potent aroma class.

Synthesis_Workflow cluster_synthesis Part A: Synthesis cluster_methylation Part B: Methylation & Purification A L-Leucinamide + Glyoxal B Condensation & Cyclization (Alkaline Conditions) A->B Reaction C 2-Hydroxy-3-(4-methylpentyl)pyrazine (Crude Intermediate) B->C Formation D O-Methylation (e.g., Diazomethane or DMS) C->D Intermediate Processing E Crude 2-Methoxy-3-(4-methylpentyl)pyrazine D->E Conversion F Purification (Column Chromatography) E->F Isolation G Purified Standard (>99.5%) F->G Final Product

Caption: Synthetic workflow for 2-methoxy-3-(4-methylpentyl)pyrazine.

Experimental Protocols

Synthesis of 2-Hydroxy-3-(4-methylpentyl)pyrazine (Intermediate)

This protocol is adapted from established methods for pyrazine synthesis via amino acid and dicarbonyl condensation.

  • Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve L-leucinamide hydrochloride (16.6 g, 0.1 mol) in 150 mL of deionized water.

  • pH Adjustment: Cool the solution in an ice bath and slowly add a 40% aqueous sodium hydroxide solution until the pH reaches 10-11, ensuring the liberation of the free amine.

  • Reactant Addition: While maintaining the temperature below 10°C, add a 40% aqueous solution of glyoxal (14.5 g, 0.1 mol) dropwise over 60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 24 hours. The solution will typically develop a dark brown color.

  • Acidification & Extraction: Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. Extract the aqueous layer three times with 100 mL portions of dichloromethane (DCM) to remove non-polar impurities. Discard the organic layers.

  • Basification & Product Extraction: Adjust the aqueous layer to pH 8-9 with solid sodium bicarbonate. Extract the product into ethyl acetate (4 x 100 mL). The product has higher solubility in ethyl acetate at a slightly basic pH.

  • Drying and Evaporation: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-hydroxy-3-(4-methylpentyl)pyrazine as a brownish solid.

O-Methylation to 2-Methoxy-3-(4-methylpentyl)pyrazine

Safety Precaution: This step involves hazardous reagents. Perform all operations within a certified chemical fume hood.

  • Dissolution: Dissolve the crude 2-hydroxy-3-(4-methylpentyl)pyrazine (approx. 0.08 mol) in 200 mL of a 1:1 mixture of tert-butanol and tetrahydrofuran (THF).

  • Base Addition: Add potassium tert-butoxide (10.1 g, 0.09 mol) portion-wise to the solution while stirring under an inert nitrogen atmosphere.

  • Methylation: Cool the mixture to 0°C and add dimethyl sulfate (DMS) (11.3 g, 0.09 mol) dropwise. Causality Note: The strong base (potassium tert-butoxide) deprotonates the hydroxyl group of the pyrazinol, forming a more nucleophilic alkoxide that readily reacts with the methylating agent (DMS).

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution. Extract the product with methyl-t-butyl ether (MTBE) (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.

Purification by Column Chromatography

The crude product will contain unreacted starting material and side products. Column chromatography is essential to achieve the high purity required for a reference standard.[7][8]

  • Column Preparation: Pack a glass column (e.g., 60 cm x 4 cm) with silica gel (230-400 mesh) in a hexane/ethyl acetate (95:5) slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 98:2 and gradually increasing the polarity to 90:10. Rationale: This gradient effectively separates the relatively non-polar target pyrazine from more polar impurities like residual pyrazinol and imidazole derivatives that may have formed.[8]

  • Fraction Collection: Collect fractions (e.g., 20 mL each) and analyze them by TLC with a UV lamp for visualization.

  • Product Isolation: Combine the pure fractions containing the target compound (identified by a single spot on TLC), and remove the solvent under reduced pressure to yield 2-methoxy-3-(4-methylpentyl)pyrazine as a pale yellow oil.

Analytical Characterization and Validation

A rigorous analytical workflow is required to certify the material as a reference standard. This involves confirming the chemical structure (Identity) and quantifying its purity.

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment Start Purified 2-Methoxy-3-(4-methylpentyl)pyrazine NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS GC-Mass Spectrometry (GC-MS) Start->MS FTIR FTIR Spectroscopy Start->FTIR HPLC HPLC-UV (Quantitative Assay) Start->HPLC GCFID GC-FID (Peak Area %) Start->GCFID Result_ID Structural Elucidation (Confirmed Identity) NMR->Result_ID MS->Result_ID FTIR->Result_ID Result_Purity Purity Assay (>99.5%) HPLC->Result_Purity GCFID->Result_Purity

Caption: Workflow for the analytical validation of the reference standard.

Summary of Analytical Specifications

The following table summarizes the expected analytical data for the certified reference standard.

ParameterMethodExpected Result
Identity
Molecular Formula-C₁₁H₁₈N₂O[9]
Molecular WeightMS194.27 g/mol
¹H NMR (400 MHz, CDCl₃)NMRδ ~7.9 (d, 1H), ~7.8 (d, 1H), ~4.0 (s, 3H), ~2.6 (t, 2H), ~1.6 (m, 1H), ~1.3 (m, 2H), ~0.9 (d, 6H)
¹³C NMR (100 MHz, CDCl₃)NMRδ ~160, ~145, ~138, ~135, ~52, ~38, ~34, ~28, ~22.5 (2C)
Key Mass FragmentsGC-MS (EI)m/z 194 (M+), 179, 151, 137, 124, 95
Purity
Chromatographic PurityGC-FID≥ 99.5% (by area percent)
AssayHPLC-UV99.5% - 100.5%
Physical Properties
AppearanceVisualColorless to pale yellow oil
OdorOlfactoryEarthy, green, nutty
Analytical Method Protocols

GC-MS is a powerful tool for analyzing volatile pyrazine impurities and confirming molecular weight and fragmentation patterns.[2][10]

  • Instrumentation: Agilent 7890A GC with 5975C Mass Selective Detector (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Injector: Splitless mode, 250°C, 1 µL injection volume.

  • MS Conditions: Electron Ionization (EI) at 70 eV, mass scan range m/z 40-400.

  • Sample Prep: Dilute 1 mg of the standard in 1 mL of high-purity hexane.

HPLC with UV detection provides a robust method for quantifying the purity of the synthesized standard.[10]

  • Instrumentation: Waters Alliance HPLC system with 2998 Photodiode Array Detector (or equivalent).

  • Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm.

  • Sample Prep: Prepare a stock solution by accurately weighing ~10 mg of the standard into a 10 mL volumetric flask and dissolving in the mobile phase. Prepare working standards by serial dilution.

  • Validation: Performed according to ICH Q2(R1) guidelines, assessing linearity, accuracy, and precision.[10]

NMR is indispensable for the unambiguous structural confirmation of the synthesized molecule.[10]

  • Instrumentation: Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Sample Preparation: Dissolve ~15-20 mg of the purified standard in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Experiments: Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC if structural ambiguity exists.

  • Analysis: The proton (¹H) spectrum should show two distinct doublets in the aromatic region characteristic of the pyrazine ring protons, a singlet for the methoxy group, and a set of aliphatic signals corresponding to the 4-methylpentyl side chain. The carbon (¹³C) spectrum will confirm the number of unique carbon environments.

Storage and Handling of the Reference Standard

To ensure the long-term integrity and stability of the analytical standard, proper storage is crucial.

  • Storage Conditions: Store the standard in an amber glass vial with a PTFE-lined cap at ≤ -20°C. The low temperature minimizes degradation, and the amber vial protects the light-sensitive pyrazine ring.

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Use calibrated analytical balances and gas-tight syringes for preparing solutions.

  • Stability: The stability of the standard should be periodically re-assessed (e.g., annually) by re-running the GC-FID or HPLC purity analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the in-house preparation of 2-methoxy-3-(4-methylpentyl)pyrazine as a primary analytical reference standard. By following the detailed protocols for synthesis, purification, and multi-faceted analytical characterization, researchers can produce a high-purity standard essential for accurate and reproducible quantification. The establishment of such a well-characterized standard is a foundational step for advancing research in flavor chemistry, food quality control, and sensory science.

References

  • BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • Harris, R. L. N., Lacey, M. J., Brown, W. V., & Allen, M. S. (1987). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research, 26(4), 201-207. [Link]

  • Harris, R. L. N., Lacey, M. J., Brown, W. V., & Allen, M. S. (2015). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research, 26(4). [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

  • Agilent Technologies. (2013). Sensitive Detection of 2-Methoxy-3- Isobutylpyrazine (MIBP or IBMP) in Wine Using Triple Quadrupole GC/MS in PCI Mode. Application Note. [Link]

  • Gawroński, K., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]

  • Harris, R. L. N., et al. (2016). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • Preprints.org. (2025). A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. [Link]

  • Cronin, D. A., & D'Arcy, A. D. (1994). Determination of 2-methoxy-3-alkylpyrazines in carrot products by gas chromatography/nitrogen-phosphorus detection. Journal of AOAC International, 77(2), 416-420. [Link]

  • ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. [Link]

  • Britton, E. C., et al. (1962). U.S. Patent No. 3,033,864. Washington, DC: U.S.
  • ChiroBlock. (n.d.). Customized Reference & Analytical Standards. [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Link]

  • PubChemLite. (n.d.). 2-methoxy-3-(4-methylpentyl)pyrazine (C11H18N2O). [Link]

  • Lee, J. H., & Kim, Y. S. (2021). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Journal of agricultural and food chemistry, 69(13), 3765-3776. [Link]

  • Durham University. (2023). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses. [Link]

  • Google Patents. (n.d.).
  • The Good Scents Company. (n.d.). 2-isohexyl-3-methoxypyrazine. [Link]

  • NIST. (n.d.). Pyrazine, 2-methoxy-3-methyl-. NIST Chemistry WebBook. [Link]

  • ChemWhat. (n.d.). 2-methoxy-3-(4-methylpentyl)pyrazine CAS#: 68844-95-1. [Link]

  • National Center for Biotechnology Information. (n.d.). CID 159494816 | C22H36N4O2. PubChem Compound Database. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Methoxy-3-(4-methylpentyl)pyrazine Laboratory Synthesis

Introduction 2-Methoxy-3-(4-methylpentyl)pyrazine is a highly potent alkylmethoxypyrazine, a class of compounds renowned for their intense green, vegetative, and bell pepper-like olfactory thresholds[1]. In laboratory sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Methoxy-3-(4-methylpentyl)pyrazine is a highly potent alkylmethoxypyrazine, a class of compounds renowned for their intense green, vegetative, and bell pepper-like olfactory thresholds[1]. In laboratory synthesis and flavor/fragrance drug development, synthesizing these pyrazine derivatives often suffers from severe yield bottlenecks during the final O-methylation step[2].

This technical support guide provides a self-validating troubleshooting framework to bypass these bottlenecks. We focus on the mechanistic causality behind reagent selection, tautomerization control, and purification to ensure high-yield, reproducible results.

Quantitative Data: Methylation Strategy Comparison

To understand why standard alkylation often fails, we must compare the empirical yields of the three primary methoxylation routes starting from the intermediate precursor, 3-(4-methylpentyl)-2-hydroxypyrazine.

Methylation StrategyReagents / ConditionsO-Alkylation YieldN-Alkylation YieldScalability & Safety Profile
Direct Alkylation MeI, K₂CO₃, Acetone (Reflux)< 15%> 75%Safe, but highly inefficient due to lactam tautomerization.
Diazomethane CH₂N₂, Ether (0°C)85 - 90%< 5%High yield, but explosive, highly toxic, and unsuitable for scale-up[1].
Chlorination + SNAr 1. POCl₃ (Reflux)2. NaOMe, MeOH80 - 88% (Over 2 steps)0% Recommended. Safe, scalable, and guarantees 100% regioselectivity[3].

Mechanistic Workflow & The Tautomerization Challenge

SynthesisWorkflow Precursor 3-(4-methylpentyl)-2-hydroxypyrazine (Lactam-Lactim Tautomers) DirectMeI Direct Alkylation (MeI, K2CO3) Precursor->DirectMeI Polar Solvent Diazomethane Diazomethane (CH2N2) Precursor->Diazomethane Ether, 0°C Chlorination Chlorination (POCl3, Reflux) Precursor->Chlorination POCl3 N_Alkyl N-Methyl Byproduct (Major, Low Yield) DirectMeI->N_Alkyl N-Alkylation O_Alkyl_Diazo 2-methoxy-3-(4-methylpentyl)pyrazine (High Yield, High Hazard) Diazomethane->O_Alkyl_Diazo O-Alkylation ChloroInt 2-chloro-3-(4-methylpentyl)pyrazine (Stable Intermediate) Chlorination->ChloroInt Cl Substitution Methoxylation Methoxylation (NaOMe, MeOH) ChloroInt->Methoxylation SNAr Target 2-methoxy-3-(4-methylpentyl)pyrazine (High Yield, Safe Route) Methoxylation->Target O-Alkylation

Divergent synthetic pathways for 3-(4-methylpentyl)-2-hydroxypyrazine methoxylation.

Troubleshooting Guides & FAQs

Q1: Why is my yield so low when using Methyl Iodide (MeI) for the final methoxylation step? A: The root cause is lactam-lactim tautomerization. In polar aprotic solvents (like acetone or DMF) typically used for SN2 alkylations, 3-(4-methylpentyl)-2-hydroxypyrazine exists predominantly in its lactam form (1H-pyrazin-2-one). The nitrogen atom at the 1-position is far more nucleophilic than the exocyclic oxygen. Consequently, direct alkylation with MeI and a weak base yields the unwanted N-methyl derivative (1-methyl-3-(4-methylpentyl)pyrazin-2(1H)-one) rather than the desired O-methyl ether.

Q2: How can I completely avoid N-alkylation and maximize the O-methyl yield without using explosive diazomethane? A: You must bypass direct alkylation entirely by converting the hydroxyl group into a better leaving group. The industry standard is a two-step sequence:

  • Chlorination: React the hydroxypyrazine with Phosphorus Oxychloride (POCl₃) to form 2-chloro-3-(4-methylpentyl)pyrazine[3].

  • Nucleophilic Aromatic Substitution (SNAr): Displace the chloride with Sodium Methoxide (NaOMe) in methanol[4]. Because the intermediate is locked in the aromatic pyrazine form, N-alkylation is impossible, guaranteeing 100% regioselectivity for the O-methyl product.

Q3: During the initial condensation (2-amino-6-methylheptanamide + glyoxal), my reaction turns into a dark, intractable tar. What went wrong? A: This indicates rapid polymerization of glyoxal, which outcompetes the desired cyclization[1]. Glyoxal is highly reactive and prone to self-condensation at elevated temperatures or highly basic pH. Fix: Always use freshly depolymerized glyoxal (or a standardized 40% aqueous solution). Pre-cool the glyoxal solution to -20°C to 0°C before adding the amino acid amide. Maintain the pH strictly between 8.0 and 9.0; excessive base accelerates tar formation.

Q4: How do I safely handle the POCl₃ chlorination step without degrading the pyrazine ring? A: POCl₃ is a harsh reagent, but the pyrazine ring is highly electron-deficient and stable to these conditions. The primary risk is during the quench[3]. Fix: Do not add water directly to the reaction. Instead, distill off the excess POCl₃ under reduced pressure first. Then, slowly drip the remaining concentrated residue into a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate. This prevents a violent exothermic hydrolysis that could degrade your product or cause a blowout.

Step-by-Step Experimental Protocol: The POCl₃ / NaOMe Route

This self-validating protocol ensures high-yield conversion of 3-(4-methylpentyl)-2-hydroxypyrazine to the target molecule by strictly controlling regioselectivity.

Phase 1: Chlorination (Synthesis of 2-chloro-3-(4-methylpentyl)pyrazine)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (CaCl₂). Purge the system with inert Nitrogen gas.

  • Reaction: Suspend 10.0 g (~55 mmol) of 3-(4-methylpentyl)-2-hydroxypyrazine in 50 mL of Phosphorus Oxychloride (POCl₃). Add 3 drops of N,N-Dimethylformamide (DMF) as a Vilsmeier-Haack type catalyst[3].

  • Heating: Gradually heat the mixture to reflux (approx. 105°C) for 3 hours. Validation Check: The suspension will become a homogeneous dark solution as the chlorination proceeds.

  • Concentration: Cool the reaction to room temperature. Remove the excess POCl₃ by vacuum distillation (rotary evaporator) to leave a viscous syrup.

  • Quenching: Dissolve the syrup in 50 mL of dichloromethane (DCM). Slowly pour this solution into a beaker containing 200 g of crushed ice and 100 mL of saturated NaHCO₃ solution, stirring vigorously.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2-chloro intermediate.

Phase 2: Methoxylation (Synthesis of 2-methoxy-3-(4-methylpentyl)pyrazine)
  • Preparation: In a clean, dry 250 mL flask under Nitrogen, dissolve the crude 2-chloro-3-(4-methylpentyl)pyrazine (~11 g) in 50 mL of anhydrous Methanol.

  • Substitution: Slowly add 25 mL of a 25% w/w solution of Sodium Methoxide (NaOMe) in Methanol (~107 mmol, approx. 2 equivalents).

  • Reflux: Heat the mixture to reflux for 4 hours. Validation Check: Monitor the complete disappearance of the chloro-intermediate via TLC (Hexanes/EtOAc 8:2) or GC-MS[4].

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between 100 mL of Diethyl Ether and 50 mL of distilled water.

  • Purification: Separate the ether layer, wash with water (2 x 30 mL) and brine (30 mL), dry over MgSO₄, and evaporate the solvent. Purify the resulting oil via vacuum distillation or silica gel chromatography (Hexanes/Ethyl Acetate 9:1) to yield pure 2-methoxy-3-(4-methylpentyl)pyrazine.

References

  • Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants Source: Semantic Scholar URL:[Link]

  • Source: Google Patents (US3291802A)
  • The complete synthesis of favipiravir from 2-aminopyrazine Source: ResearchGate URL:[Link]

Sources

Optimization

troubleshooting GC-MS peak tailing for methoxypyrazine compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of volatile trace analysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of volatile trace analysis.

Analyzing methoxypyrazines (MPs)—such as 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP)—via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique analytical challenge. These compounds are highly potent, basic, nitrogen-containing volatiles often analyzed at ultra-trace (parts-per-trillion) levels[1]. At these concentrations, even minor imperfections in the GC flow path will cause severe peak tailing, compromising your resolution, sensitivity, and quantitative accuracy.

Below is an in-depth, mechanistic troubleshooting guide designed to help you diagnose, resolve, and validate peak tailing issues in methoxypyrazine analysis.

The Causality of Peak Tailing in Methoxypyrazines

To fix peak tailing, we must first understand its thermodynamic and physical origins. Peak tailing occurs when a secondary retention mechanism delays a fraction of the analyte molecules, causing them to elute slower than the bulk of the injection[2].

For methoxypyrazines, this secondary mechanism is almost always chemical adsorption . MPs possess a basic pyrazine ring with nitrogen atoms that have available lone pairs of electrons. The GC flow path (specifically the fused silica column and the borosilicate glass inlet liner) is manufactured from silica, which contains silanol groups (Si-OH) .

When the protective deactivation layer of the liner or column degrades—often due to high temperatures, moisture, or matrix accumulation—these highly polar, weakly acidic silanol groups become exposed[3]. The basic nitrogen of the methoxypyrazine forms a strong hydrogen bond with the acidic silanol proton[3][4]. Because this interaction is stronger than the primary dispersive interaction with the stationary phase, it creates an asymmetric trailing edge on the chromatogram[5].

Conversely, if all peaks in your chromatogram (including neutral alkanes) are tailing, the root cause is a physical disruption , such as unswept dead volume or turbulent carrier gas flow due to a poor column cut[3][5].

Diagnostic Workflow

Use the following logical workflow to isolate the root cause of your peak tailing before altering any instrument parameters.

G Start GC-MS Peak Tailing Detected Check Are all peaks tailing or only methoxypyrazines? Start->Check All All Peaks Tail (Physical / Flow Issue) Check->All Alkanes & MPs tail Specific Only MPs Tail (Chemical Interaction) Check->Specific Only MPs tail DeadVol Check Dead Volume: Verify column installation depth All->DeadVol Cut Inspect Column Cut: Re-trim 10-20 cm to remove jagged edges All->Cut Silanol Active Silanol Sites (Si-OH) Exposed Specific->Silanol Liner Replace Inlet Liner: Use base-deactivated glass Silanol->Liner Phase Stationary Phase Degradation: Switch to Wax/Amine column Silanol->Phase

Diagnostic workflow for isolating physical vs. chemical causes of GC-MS peak tailing.

Self-Validating Troubleshooting Protocols

Do not guess whether maintenance was successful; prove it. The following protocols are designed as self-validating systems using a System Suitability Test (SST).

Protocol A: Inlet System Remediation & Deactivation

Objective: Eliminate active silanol sites and matrix contamination in the injection port[6][7]. Validation Mechanism: Inject an SST mixture containing a neutral alkane (e.g., decane) and a basic probe (e.g., 2-Ethyl-3-methoxypyrazine-d5) before and after maintenance[4]. Calculate the asymmetry factor ( As​ ). An As​>1.5 for the basic probe with an As​=1.0 for the alkane confirms inlet activity. A restored As​<1.2 validates the protocol.

  • Cool the System: Lower the GC oven and inlet temperatures to ambient levels to prevent oxidation.

  • Extract and Inspect: Remove the septum and extract the inlet liner. Inspect the liner for non-volatile matrix buildup (e.g., sugars or lipids from plant/wine extracts), which act as secondary active retention sites[7].

  • Install Base-Deactivated Liner: Install a fresh, base-deactivated borosilicate glass liner. Standard siloxane deactivations hydrolyze in the presence of moisture, exposing silanols[6]. Base-deactivated liners are specifically treated to shield basic nitrogenous compounds.

  • Replace the Base Seal: Replace the gold seal and washer (if using a split/splitless inlet) to eliminate active metal sites.

  • Purge: Purge the inlet with carrier gas (Helium) at 30 mL/min for 15 minutes before heating. This removes oxygen and prevents immediate stationary phase oxidation.

  • Validate: Re-inject the SST mixture.

Protocol B: Column Trimming and Installation

Objective: Remove degraded stationary phase and eliminate unswept dead volumes[3][7]. Validation Mechanism: Monitor the peak shape of early-eluting compounds. The elimination of broad, tailing peaks across all chemical classes validates the removal of dead volume[3].

  • Disconnect: Remove the column from the MS transfer line and the inlet.

  • Score and Snap: Using a ceramic scoring wafer, cleanly score the polyimide coating 10–20 cm from the inlet end[7]. Snap the column cleanly. This removes the segment where phase stripping and matrix accumulation most commonly occur[6].

  • Inspect the Cut: Examine the cut with a 20x magnifier. A jagged cut creates turbulent carrier gas flow and dead volume, causing universal peak tailing[3][5]. Re-cut if necessary until perfectly square.

  • Install at Correct Depth: Wipe the column end with methanol and install it into the inlet at the exact depth specified by your instrument manufacturer (e.g., 4-6 mm above the ferrule for Agilent systems). Incorrect depth creates unswept volumes[3].

Column Selection for Methoxypyrazines

If inlet maintenance and column trimming fail to resolve chemical tailing, your stationary phase is likely incompatible with basic compounds. The table below summarizes the causality between stationary phase chemistry and methoxypyrazine peak symmetry[1][4].

Stationary Phase TypePolarityExample Commercial ColumnsMethoxypyrazine Peak SymmetryPrimary Retention Mechanism
5% Phenyl / 95% Dimethylpolysiloxane LowDB-5ms, Rtx-5msModerate to Poor (Highly prone to tailing if active sites develop)Dispersive (Van der Waals)
Polyethylene Glycol (PEG) HighDB-Wax, HP-INNOWaxGood (Masks active sites effectively)Dipole-Dipole, Hydrogen Bonding
Base-Deactivated / Volatile Amine Low/MidRtx-Volatile AmineExcellent (Highly symmetrical)Dispersive, Base-shielded

Data Summary: While a 5% phenyl phase is standard for general screening[4], dedicated MP analysis benefits significantly from polar PEG phases or specialized amine-deactivated columns, which utilize dipole interactions to mask active sites[1].

Frequently Asked Questions (FAQs)

Q: My IBMP peak tails severely, but my internal standard (an alkane) is perfectly symmetrical. Why? A: This confirms a chemical interaction rather than a physical flow path issue. Alkanes interact purely via dispersive forces and do not bind to active silanol groups. The basic nitrogen in IBMP is hydrogen-bonding with exposed Si-OH groups in the liner or column front[3]. Execute Protocol A.

Q: I replaced the liner and septum, but tailing persists. What is the next logical step? A: The active sites are likely on the front end of the analytical column. Trim 10-20 cm from the column inlet (Protocol B). If tailing still persists, the stationary phase may be severely degraded or fundamentally incompatible with basic compounds, requiring column replacement[7].

Q: How does sample matrix affect peak shape over time? A: Non-volatile residues (like sugars from wine extracts or lipids from biological samples) accumulate in the liner and column head. These residues act as a secondary, highly active stationary phase that retains MPs, causing peak broadening and tailing[6][7]. Implementing sample cleanup (e.g., SPME or SPE) and using a deactivated glass wool plug in the liner can protect the column[8].

Sources

Troubleshooting

optimizing extraction efficiency of 2-methoxy-3-(4-methylpentyl)pyrazine from complex matrices

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the extraction of 2-methoxy-3-(4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the extraction of 2-methoxy-3-(4-methylpentyl)pyrazine from complex biological, botanical, and food matrices.

Because this compound is a highly potent, trace-level alkyl-methoxypyrazine with significant hydrophobicity and a bulky 4-methylpentyl chain, standard extraction protocols often yield poor sensitivity and high matrix interference. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your analytical system is robust, accurate, and reproducible.

Diagnostic Extraction Workflow

Diagnostic workflow for optimizing alkyl-methoxypyrazine extraction efficiency.

Section 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I experiencing poor extraction recovery of 2-methoxy-3-(4-methylpentyl)pyrazine from aqueous matrices using standard PDMS fibers? Causality: Polydimethylsiloxane (PDMS) is a purely absorptive, liquid-like phase. While 2-methoxy-3-(4-methylpentyl)pyrazine is hydrophobic, its trace concentration (often sub-ng/L) and specific steric bulk require a fiber with higher surface area and specific pore sizes for competitive trapping. Solution: Switch to a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber[1]. This mixed-bed coating provides both absorptive (PDMS) and adsorptive (DVB/CAR) mechanisms, significantly increasing the partition coefficient ( Kfs​ ) and yielding the highest analyte recoveries for alkyl-methoxypyrazines[2].

Q2: My sample matrix has a low pH (e.g., fruit extracts, acidic biological fluids). How does this affect extraction, and how can I correct it? Causality: Alkyl-methoxypyrazines are organic bases. In highly acidic environments (pH < 2), the pyrazine nitrogen protonates, forming a non-volatile quaternary ammonium ion. This eliminates its ability to partition into the headspace[2]. Solution: Buffer the sample to a pH between 4.0 and 7.0 prior to extraction to ensure the analyte remains in its neutral, highly volatile state.

Q3: How can I maximize the vapor pressure of the analyte in the headspace without causing fiber desorption? Causality: Headspace Solid-Phase Microextraction (HS-SPME) relies on two competing equilibria: matrix-to-headspace and headspace-to-fiber. Increasing the temperature drives the analyte into the headspace (endothermic volatilization), but adsorption onto the fiber is an exothermic process. Temperatures above 50°C shift the equilibrium away from the fiber, reducing overall recovery[2]. Solution: Utilize the "Salting-Out" effect combined with moderate heating. Adding 30% (w/v) NaCl increases the ionic strength of the matrix, disrupting the hydration sphere around the hydrophobic pyrazine and forcing it into the headspace without needing excessive heat[1].

Three-phase physicochemical equilibria in Headspace SPME extraction.

Q4: We need to scale up our screening. Traditional HS-SPME-GC-MS is too slow. Are there high-throughput alternatives that maintain sub-ng/kg sensitivity? Causality: Traditional SPME is limited by single-fiber geometry and long chromatographic run times (20–60 mins)[3]. Solution: Implement Solid-Phase Mesh-Enhanced Sorption from Headspace (SPMESH) coupled to Direct Analysis in Real Time Mass Spectrometry (DART-MS)[3]. This allows parallel extraction in multiwell plates, lowering the limit of detection (LOD < 0.5 ng/kg) while drastically reducing analysis time[4].

Section 2: Quantitative Optimization Data

Table 1: Quantitative Impact of Matrix Modifiers on Pyrazine Recovery

ParameterConditionRelative Recovery (%)Mechanistic Causality
Fiber Coating PDMS (100 µm)~35%Limited to liquid-phase absorption; insufficient for trace volatiles.
Fiber Coating DVB/CAR/PDMS100% (Normalized)Mixed-bed provides high surface area adsorption for specific steric bulk.
Salting-Out 0% NaCl~42%Analyte remains highly solvated in the aqueous phase.
Salting-Out 30% NaCl (w/v)98%Increases ionic strength, disrupting hydration spheres around the pyrazine.
Sample pH pH < 2.0< 5%Pyrazine nitrogen protonates into a non-volatile quaternary ammonium ion.
Sample pH pH 5.0 - 7.095-100%Analyte remains in its neutral, highly volatile state.

Table 2: Temperature vs. Extraction Time Optimization

TemperatureExtraction TimeHeadspace Vapor PressureFiber Adsorption AffinityNet Extraction Efficiency
25°C60 minLowHighSub-optimal (Too slow)
40°C - 50°C 30 min Moderate High Optimal (Balanced)
65°C15 minHighLow (Exothermic loss)Poor (Desorption occurs)

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every extraction must function as a self-validating system . This is achieved by utilizing a Stable Isotope Dilution Assay (SIDA). By introducing a stable isotope-labeled internal standard (SIL-IS) before any sample manipulation, any matrix suppression or extraction losses will equally affect both the target analyte and the internal standard, allowing for absolute quantification.

Protocol 1: Self-Validating HS-SPME-GC-MS Workflow
  • Isotope Spiking (Self-Validation): Aliquot 10 mL of the complex matrix into a 20 mL headspace vial. Immediately spike with 10 µL of a deuterated internal standard (e.g., d3​ -IBMP or a synthesized d -labeled analog of the target) to achieve a final concentration of 10 ng/L.

  • Matrix Modification: Add 3.0 g of high-purity NaCl (30% w/v) to the sample vial. Verify and adjust the pH to 5.0 using 0.1 M NaOH or HCl if necessary.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 10 minutes with orbital agitation at 500 rpm to favor the diffusion of analytes into the headspace[5].

  • Extraction: Expose a pre-conditioned 1 cm 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C[2].

  • Desorption: Retract the fiber, insert it into the GC-MS multimode inlet, and desorb at 250°C for 300 seconds in splitless mode[3].

Protocol 2: High-Throughput SPMESH-DART-MS (For Large-Scale Screening)
  • Sample Preparation: Homogenize the matrix and combine it with saturated NaCl in a 24-well plate. Spike with the SIL-IS to establish the self-validating baseline[3].

  • Incubation: Place the 24-well plate in a heated agitator (40°C) for internal standard equilibration[3].

  • Parallel Extraction: Deploy the sorbent sheets (SPMESH apparatus) into the headspace of the multiwell plate. Incubate in the heated agitator for 30 minutes[3].

  • Direct Analysis: Transfer the SPMESH sheets to a JumpShot-HTS DART source coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer. This bypasses chromatography, achieving sub-ng/kg detection limits in seconds per well[4].

References
  • Goda, S., et al. (2022). Optimized Solid-Phase Mesh-Enhanced Sorption from Headspace (SPMESH) for Rapid Sub-ng/kg Measurements of 3-Isobutyl-2-methoxypyrazine (IBMP) in Grapes. Molecules, 27(19), 6195. URL: [Link]

  • Hartmann, P. J., McNair, H. M., & Zoecklein, B. W. (2002). Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. American Journal of Enology and Viticulture, 53(4), 285-288. URL: [Link]

  • Merlo, T. C., et al. (2022). Solid Phase Microextraction for the Characterization of Food Aroma and Particular Sensory Defects. Journal of Agricultural and Food Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-Methoxy-3-(4-methylpentyl)pyrazine in Aqueous Solutions

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and semiochemical research, 2-methoxy-3-(4-methylpentyl)pyrazine (CAS 68844-95-1) is highly valued for its po...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and semiochemical research, 2-methoxy-3-(4-methylpentyl)pyrazine (CAS 68844-95-1) is highly valued for its potent receptor-binding properties. However, researchers frequently struggle with erratic recovery rates and baseline drift when handling this compound in aqueous matrices. This guide deconstructs the chemical causality behind these instabilities, providing you with field-proven, self-validating protocols to arrest degradation and ensure reproducible quantification.

I. Troubleshooting & FAQs: Understanding the Degradation Vectors

Q1: Why does 2-methoxy-3-(4-methylpentyl)pyrazine degrade so rapidly in my standard aqueous formulations? Answer: This compound is highly susceptible to two primary degradation vectors: direct photolysis and advanced oxidation . The pyrazine ring readily absorbs UV and visible light, leading to π-π* transitions that destabilize the molecule. demonstrate that exposure to ambient light can cause up to a 28% loss in aqueous solutions within 120 hours[1]. Furthermore, trace reactive oxygen species (ROS) or residual chlorine in ultra-pure water systems drive rapid pseudo-first-order degradation via radical attack[2].

Q2: How does pH influence the stability of this methoxypyrazine? Answer: The degradation kinetics are strictly pH-dependent. In neutral to slightly alkaline conditions (pH 6.8–8.6), the pyrazine ring is highly vulnerable to oxidative cleavage. For instance, , over 90% of the compound degrades within 15 minutes[3]. Conversely, while acidic environments (pH < 5.0) protect against ring cleavage, they catalyze a different degradation pathway: O-demethylation, which converts the compound into its corresponding hydroxypyrazine[4].

Q3: What are the specific downstream degradation products, and will they interfere with my assays? Answer: Yes, they often interfere. Oxidative ring cleavage produces highly polar intermediate aldehydes and ketones, which eventually mineralize into carboxylic acids and acid esters[3]. Alternatively, the O-demethylation pathway yields 3-(4-methylpentyl)-2-hydroxypyrazine[4]. Both pathways generate polar byproducts that can cause significant baseline drift in mass spectrometry and competitive binding in sensitive receptor assays.

II. Quantitative Degradation Kinetics

To assist in your experimental design, the following table summarizes the degradation behavior of 3-alkyl-2-methoxypyrazines under various environmental stressors.

Environmental StressorpH RangePrimary Degradation MechanismObserved Effect / KineticsRef
Ambient Light (UV/Vis) NeutralDirect Photolysis~28% loss over 120 hours[1]
Ozonation (O₃) 6.8 – 8.6Oxidative Ring Cleavage>90% degradation in 15 min[3]
UV / Chlorine (ROS) 6.0Radical Attack (•OH, Cl•)Rapid pseudo-first-order decay[2]
Acidic Maturation < 5.0O-DemethylationConversion to Hydroxypyrazine[4]

III. Mechanistic Pathway Visualization

The following logical diagram maps the causal relationships between environmental triggers and the resulting chemical degradation pathways.

MethoxypyrazineDegradation MP 2-methoxy-3-(4-methylpentyl)pyrazine (Aqueous Solution) HP 3-(4-methylpentyl)-2-hydroxypyrazine MP->HP Demethylation RingOpen Ring Cleavage (Aldehydes/Ketones) MP->RingOpen Oxidation / Photolysis Light UV / Visible Light Light->RingOpen ROS Reactive Oxygen Species (ROS) ROS->RingOpen Acid Acidic pH (< 5.0) Acid->HP HP->RingOpen ROS Attack Final Carboxylic Acids & Acid Esters RingOpen->Final Mineralization

Fig 1: Primary degradation pathways of methoxypyrazines via demethylation and oxidative cleavage.

IV. Self-Validating Experimental Protocol

Workflow: Preparation and Storage of Ultra-Stable Aqueous Methoxypyrazine Solutions

To achieve long-term stability, you must systematically eliminate the catalysts of both photolysis and oxidation. This protocol is designed as a self-validating system; if the final validation checkpoint fails, an upstream environmental variable was not properly controlled.

Step 1: Solvent Deoxygenation

  • Action: Boil ultra-pure water (18.2 MΩ·cm) for 15 minutes, then purge with ultra-high purity Argon for 30 minutes while cooling to room temperature.

  • Causality: Removes dissolved oxygen and trace volatile oxidants, eliminating the precursors required for ROS-mediated ring cleavage.

Step 2: pH Optimization

  • Action: Buffer the degassed water to exactly pH 5.5 using a sterile-filtered 10 mM citrate buffer.

  • Causality: A pH of 5.5 strikes the optimal thermodynamic balance. It is low enough to retard base-catalyzed auto-oxidation, yet high enough to prevent the acid-catalyzed O-demethylation that plagues lower pH ranges.

Step 3: Actinic Shielding & Dissolution

  • Action: Perform the dissolution of 2-methoxy-3-(4-methylpentyl)pyrazine strictly under amber lighting (λ > 500 nm). Use amber borosilicate glassware for all mixing.

  • Causality: Blocks high-energy UV/blue photons, preventing the π-π* transitions in the pyrazine ring that trigger direct photolysis.

Step 4: Headspace Elimination

  • Action: Fill the amber storage vials to the absolute brim with the aqueous solution and seal immediately with PTFE-lined silicone septa.

  • Causality: Methoxypyrazines possess high Henry's law constants. Zero-headspace storage prevents the compound from partitioning into the gas phase—a physical loss mechanism that is frequently misdiagnosed as chemical degradation.

Step 5: System Validation Checkpoint

  • Action: Quantify a 5 mL aliquot immediately at T=0 using Headspace Solid-Phase Microextraction coupled to GC-MS (HS-SPME-GC-MS). Store the remaining vials at 4°C in the dark. Re-quantify at T=7 days.

  • Causality: A true self-validating system requires empirical proof. A recovery of >98% at T=7 days validates that both oxidative cleavage and demethylation pathways have been successfully arrested. If recovery is <95%, audit your Argon purge efficiency and pH calibration.

V. References

1.[1] Title: Methoxypyrazines biosynthesis and metabolism in grape: A review. Source: ResearchGate. URL: [Link] 2.[3] Title: The removal efficiency and degradation pathway of IPMP and IBMP in aqueous solution during ozonization. Source: ResearchGate. URL: [Link] 3.[4] Title: Correlation of 3-Isobutyl-2-methoxypyrazine to 3-Isobutyl-2-hydroxypyrazine during Maturation of Bell Pepper and Wine Grapes. Source: ACS Publications. URL: [Link] 4.[2] Title: Degradation Investigation of Selected Taste and Odor Compounds by a UV/Chlorine Advanced Oxidation Process. Source: MDPI. URL: [Link]

Sources

Troubleshooting

how to prevent oxidation of 2-methoxy-3-isohexylpyrazine during long-term storage

Welcome to the Technical Support Center for 2-Methoxy-3-isohexylpyrazine (MIHP) . As a Senior Application Scientist, I have designed this resource to provide researchers, analytical chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methoxy-3-isohexylpyrazine (MIHP) . As a Senior Application Scientist, I have designed this resource to provide researchers, analytical chemists, and drug development professionals with field-proven, mechanistically grounded solutions for the handling and long-term storage of MIHP.

Mechanistic Overview: The Oxidation Paradox of MIHP

2-Methoxy-3-isohexylpyrazine (MIHP) is an alkylpyrazine widely utilized as an analytical standard and biomarker. A common misconception in the field is that methoxypyrazines are universally immune to oxidation. While it is true that methoxypyrazines exhibit remarkable stability in complex, antioxidant-rich matrices (such as wine or biological fluids)[1], highly purified synthetic standards behave differently .

When isolated, the lone electron pairs on the pyrazine ring's nitrogen atoms become highly susceptible to electrophilic attack by reactive oxygen species (ROS), trace peroxides in solvents, or photo-oxidation driven by UV light[2]. This exposure drives an N-oxidation pathway, converting intact MIHP into pyrazine N-oxides [3]. This degradation alters the molecule's polarity, molecular weight, and binding affinity, rendering the standard useless for precise quantitative assays like Stable Isotope Dilution Assays (SIDA).

Understanding this causality is critical: you are not just preventing "spoilage"; you are actively inhibiting the thermodynamic drive of N-oxidation.

Troubleshooting Guide: Identifying MIHP Degradation

Q: How do I definitively know if my MIHP standard has oxidized? A: The most reliable method is mass spectrometry. Because N-oxidation adds an oxygen atom to the pyrazine ring, the degraded molecule will show a mass shift of exactly +15.99 Da. If you observe a secondary peak in your chromatogram with an earlier retention time (due to increased polarity) and an elevated mass, your standard has degraded.

Q: My MIHP degraded even though I stored it in the dark at 4°C. What caused this? A: The culprit is likely your solvent. If you stored MIHP in an ether-based solvent (like diethyl ether or THF) that was not strictly peroxide-free, the trace peroxides in the solvent acted as the oxidizing agent. Alkylpyrazines will readily react with solvent peroxides even in the absence of light and atmospheric oxygen. Always use anhydrous, peroxide-free solvents (e.g., absolute ethanol or dichloromethane) for stock solutions.

Data Presentation: Analytical Markers of MIHP Degradation

Summarized below are the quantitative and qualitative metrics used to differentiate intact MIHP from its degraded N-oxide form.

Analytical ParameterIntact MIHP (Active)MIHP N-Oxide (Degraded)Diagnostic Methodology
Molecular Weight 194.27 g/mol 210.27 g/mol (+16 Da)LC-MS (ESI+)
Target Ion [M+H]+ m/z 195.27m/z 211.27High-Resolution Mass Spec
Chromatographic Shift Baseline Retention TimeEarlier RT (Higher polarity)RP-HPLC (C18 Column)
Visual Appearance Clear to pale yellow liquidDarkening / Deep yellowingVisual Inspection

Standard Operating Procedure (SOP): Long-Term Storage Protocol

To ensure scientific integrity, this protocol operates as a self-validating system . By incorporating quality control (QC) checks directly into the workflow, you guarantee the standard's viability before committing it to long-term storage.

Phase 1: Solvent Preparation & Aliquoting

  • Solvent Selection: Prepare stock solutions using only anhydrous, peroxide-free solvents (e.g., HPLC-grade Dichloromethane or absolute Ethanol).

  • Aliquoting: Divide the MIHP stock into single-use aliquots (e.g., 100 µL per vial) using amber glass vials. Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and atmospheric oxygen, accelerating degradation. Single-use aliquots eliminate this variable.

Phase 2: Inert Gas Purging (The "Argon Blanket") 3. Purging: Using a gentle stream of high-purity Argon gas (99.999%), purge the headspace of each amber vial for 10–15 seconds. 4. Sealing: Cap the vial immediately while the Argon stream is being withdrawn. Causality: Argon is denser than Nitrogen (N2) and atmospheric air. It sinks to the surface of the liquid, creating a physical barrier that perfectly displaces oxygen.

Phase 3: Environmental Control & Self-Validation 5. Storage: Transfer the sealed amber vials to a dedicated -20°C or -80°C freezer. 6. Self-Validation Check: Randomly select one sealed aliquot and run a 1 µL injection via LC-MS. A singular, sharp peak at m/z 195.27 [M+H]+ confirms the protocol was executed without inducing oxidation. The absence of m/z 211.27 validates the exclusion of N-oxides.

Workflow Visualization

The following diagram maps the logical relationship between environmental triggers, the chemical degradation pathway of MIHP, and the precise points where our SOP interventions block oxidation.

MIHP_Storage_Workflow MIHP 2-Methoxy-3-isohexylpyrazine (Intact Standard) O2 Atmospheric O2 & Solvent Peroxides MIHP->O2 Exposed to UV UV/Visible Light Exposure MIHP->UV Exposed to Temp Thermal Stress (> 4°C) MIHP->Temp Exposed to NOxide Pyrazine N-Oxide (Degraded MIHP) O2->NOxide N-Oxidation UV->NOxide Photo-oxidation Temp->NOxide Accelerated Kinetics Argon Argon Purging (Displaces O2) Argon->O2 Prevents Amber Amber Glass Vials (Blocks UV) Amber->UV Prevents Freezer -20°C Storage (Slows Kinetics) Freezer->Temp Prevents

Caption: Logical workflow of MIHP degradation pathways and targeted storage interventions.

Frequently Asked Questions (FAQs)

Q: Can I store MIHP in aqueous solutions for long periods? A: No. While oxidation is the primary concern, prolonged storage in aqueous environments introduces the risk of hydrolysis and microbial degradation. If your assay requires an aqueous matrix, only spike the MIHP standard into the aqueous buffer immediately prior to the experiment.

Q: Is Nitrogen gas (N2) an acceptable substitute for Argon during purging? A: While N2 is inert and better than ambient air, Argon is highly recommended. Because Argon is heavier than air, it settles over the liquid phase, forming a dense, protective "blanket." Nitrogen is lighter and more prone to turbulent mixing with ambient oxygen during the capping process, which can leave trace O2 in the headspace.

Q: What should I do if my standard has already oxidized? Can it be salvaged? A: Once N-oxidation has occurred, the standard cannot be reliably reduced back to its pure intact form without introducing complex chemical reducing agents that will contaminate your sample. Oxidized standards must be discarded and replaced to maintain experimental integrity.

References

  • Varietal Aromas of Sauvignon Blanc: Impact of Oxidation and Antioxidants Used in Winemaking Source: MDPI - Fermentation URL:[Link]

  • Convenient Synthesis of Stable Deuterium-Labeled Alkylpyrazines for Use in Stable Isotope Dilution Assays Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

purification techniques for crude synthesized 2-methoxy-3-(4-methylpentyl)pyrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in isolating and purifying crude synthesized 2-methoxy-3-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in isolating and purifying crude synthesized 2-methoxy-3-(4-methylpentyl)pyrazine.

Because of its highly lipophilic 6-carbon branched chain and electron-rich pyrazine core, this compound presents unique separation challenges. Furthermore, like other 3-alkyl-2-methoxypyrazines, it possesses an extreme odor threshold in the parts-per-trillion (ppt) range[1]. Strict adherence to the physicochemical principles outlined below is required to achieve >99% purity.

Part 1: Troubleshooting Guides & FAQs

Q1: During liquid-liquid extraction, I am losing my product in the organic wash. Why is the pyrazine not partitioning into the aqueous phase?

The Causality: Alkyl-methoxypyrazines are only weakly basic. The conjugate acid of the pyrazine nitrogen typically has a pKa between 1.0 and 1.5. If your aqueous phase is at pH 2 or 3, the pyrazine remains largely unprotonated. Due to the highly lipophilic 4-methylpentyl group, the neutral free base will strongly partition into the organic layer instead of the water. The Solution: You must force protonation by dropping the aqueous phase pH below 0.5 using a strong acid (e.g., 2M HCl). Self-Validating Check: Before discarding the organic wash, spot it on a Thin-Layer Chromatography (TLC) plate and visualize under UV (254 nm). If the pyrazine spot is absent, your aqueous extraction was successful, and the product is safely trapped in the acidic water.

Q2: My pyrazine is degrading or co-distilling with impurities during fractional distillation. What parameters should I adjust?

The Causality: Alkyl-methoxypyrazines are thermally sensitive. Prolonged exposure to high pot temperatures (>150°C) at atmospheric pressure can cause thermal degradation or cleavage of the methoxy group. The Solution: Utilize a high-vacuum short-path distillation setup. By lowering the pressure to < 10 Torr, the boiling point of similar alkyl-methoxypyrazines drops to approximately 80–115°C[2]. Self-Validating Check: Monitor the vapor temperature. A stable vapor temperature plateau indicates the elution of the pure target fraction. Confirm the fraction's identity immediately via GC-MS before proceeding to chromatography.

Q3: I am experiencing severe peak tailing and poor resolution of positional isomers on silica gel. How can I fix this?

The Causality: The basic nitrogen atoms of the pyrazine ring interact strongly via hydrogen bonding with the weakly acidic silanol groups on the silica gel stationary phase, causing the compound to drag or "tail" through the column. The Solution: Passivate the silica gel by adding a volatile amine modifier. Incorporating 1% to 2% Triethylamine (TEA) into your Hexane/Ethyl Acetate mobile phase neutralizes the active silanol sites, ensuring sharp bands and effective separation of the target 3-alkyl isomer from unwanted 5-alkyl or 6-alkyl byproducts.

Part 2: Physicochemical Data & Workflow Visualization

Table 1: Physicochemical Parameters for Purification Optimization
PropertyQuantitative ValueImplication for Purification Workflow
pKa (Conjugate Acid) ~1.1 – 1.5Requires highly acidic conditions (pH < 0.5) for complete aqueous extraction.
LogP (Hydrophobicity) 3.5 – 4.0Highly lipophilic; necessitates non-polar organic solvents (e.g., DCM) for free-base recovery.
Boiling Point 80 – 115 °C at 8–10 TorrRequires vacuum distillation to prevent thermal degradation[2].
Odor Threshold < 10 ng/L (ppt)Mandates strict closed-system transfers to prevent laboratory contamination[1].
Purification Workflow Diagram

PurificationWorkflow Crude Crude Synthesized Mixture (Pyrazine + Isomers + Unreacted) AcidExt Acidic Aqueous Extraction (pH < 0.5, 2M HCl) Crude->AcidExt OrgDiscard Organic Phase (Neutral Impurities) [DISCARD] AcidExt->OrgDiscard Organic Layer AqPhase Aqueous Phase (Protonated Pyrazines) AcidExt->AqPhase Aqueous Layer BaseExt Basification & Extraction (pH > 6.0, NaOH + DCM) AqPhase->BaseExt Distillation Fractional Vacuum Distillation (80-115°C at 10 Torr) BaseExt->Distillation Extracted Organics Chromatography Silica Gel Chromatography (Hexane/EtOAc + 1% TEA) Distillation->Chromatography Main Fraction Pure Pure 2-methoxy-3- (4-methylpentyl)pyrazine Chromatography->Pure Target Eluate

Fig 1: Step-by-step purification workflow for crude 2-methoxy-3-(4-methylpentyl)pyrazine.

Part 3: Standardized Step-by-Step Methodology

To ensure maximum yield and purity, follow this self-validating protocol:

Phase 1: Acid-Base Extraction

  • Solubilization: Dissolve the crude synthetic mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidic Extraction: Extract the organic layer three times with equal volumes of 2M HCl.

    • Validation: Spot the remaining DCM layer on a TLC plate. If no UV-active pyrazine spots remain, proceed. Discard the DCM layer containing the neutral impurities.

  • Basification: Transfer the combined aqueous layers to an Erlenmeyer flask and cool in an ice bath. Slowly add 5M NaOH dropwise under continuous vigorous stirring.

    • Validation: Monitor with pH paper until the solution reaches pH > 6.0. The solution will turn visibly cloudy as the lipophilic free base precipitates out of the aqueous phase.

  • Free Base Recovery: Extract the basified aqueous layer three times with fresh DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep the water bath < 30°C to prevent volatilization)[3].

Phase 2: Thermal & Chromatographic Polishing 5. Vacuum Distillation: Transfer the concentrated free base to a short-path vacuum distillation apparatus. Apply a vacuum of 8–10 Torr and slowly increase the heat. Collect the main fraction distilling between 80°C and 115°C[2]. 6. Column Chromatography: To separate the target 3-alkyl isomer from any co-distilling 5-alkyl or 6-alkyl isomers, prepare a silica gel column. Pre-equilibrate the silica with a mobile phase of Hexane/Ethyl Acetate (9:1, v/v) containing 1% Triethylamine (TEA). 7. Elution & Verification: Load the distillate and elute using the same modified mobile phase. Collect fractions and verify purity using GC-MS. Pool the fractions containing >99% pure 2-methoxy-3-(4-methylpentyl)pyrazine and gently evaporate the solvent.

References

  • Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. OpenAgrar. Available at:[Link]

  • US3328402A - Pyrazine derivatives.Google Patents.
  • Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations. MDPI Biomolecules. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Solvent Impurities in Methoxypyrazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yield and sensory-grade purity in methoxypyrazine (MP) synthesis. Methoxypyrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yield and sensory-grade purity in methoxypyrazine (MP) synthesis.

Methoxypyrazines, such as 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP), are incredibly potent odorants. Their sensory detection thresholds are notoriously low, often ranging from 2–16 ng/L in aqueous and wine matrices [1][1]. At these extreme sensitivities, even a 0.01% solvent-derived impurity can irreversibly taint the sensory profile of your analytical standard .

This guide deconstructs the standard three-step synthesis (condensation, chlorination, and alkoxy-de-halogenation) [2][2], focusing strictly on how solvent impurities derail these mechanisms and how to design self-validating protocols to prevent them.

Mechanistic Workflow & Vulnerability Map

The synthesis of MPs is highly susceptible to nucleophilic solvent impurities (water, higher alcohols, amines) which can either hydrolyze reactive intermediates or cause competitive side reactions.

Workflow cluster_0 Methoxypyrazine Synthesis & Solvent Vulnerability Map N1 Step 1: Condensation (Glyoxal + Amino Acid Amide) N2 3-Alkyl-2-hydroxypyrazine (Stable Tautomer) N1->N2 NaOH / MeOH -20°C N3 Step 2: Chlorination (POCl3, Reflux) N2->N3 Dehydration N4 2-Chloro-3-alkylpyrazine (Reactive Intermediate) N3->N4 Halogenation N4->N2 Moisture during workup N5 Step 3: Methoxylation (NaOMe in Anhydrous MeOH) N4->N5 SNAr Reaction N6 3-Alkyl-2-methoxypyrazine (Target: IBMP/IPMP) N5->N6 Alkoxy-de-halogenation Err1 Water in POCl3: Hydrolysis Reversion Err1->N3 Destroys Reagent Err2 Higher Alcohols in MeOH: Competitive Nucleophilic Attack Err2->N5 Forms Ethoxy/Propoxy Impurities

Figure 1: Synthetic workflow for 3-alkyl-2-methoxypyrazines highlighting critical solvent vulnerabilities.

Self-Validating Protocol: Synthesis of 3-Isobutyl-2-methoxypyrazine (IBMP)

To guarantee the integrity of your final product, you must treat every step as a self-validating system. Do not proceed to the next phase without passing the designated validation check.

Phase 1: Condensation (Formation of 3-Isobutyl-2-hydroxypyrazine)
  • Preparation: Dissolve L-leucine amide hydrochloride (1.0 eq) in HPLC-grade methanol (MeOH) and cool the reaction vessel to -20°C.

  • Neutralization: Add aqueous NaOH (1.1 eq) dropwise to neutralize the hydrochloride salt, freeing the amine.

  • Condensation: Slowly add 40% aqueous glyoxal (1.2 eq). Stir for 12 hours at -20°C, then gradually warm to room temperature.

    • Mechanistic Rationale: Maintaining a sub-zero temperature prevents the rapid polymerization of glyoxal and controls the nucleophilic attack of the amide nitrogen, minimizing oligomeric impurities.

  • Workup: Extract the aqueous layer with dichloromethane (DCM) washed free of trace amines.

    • Validation Check: Run a TLC (Silica, EtOAc/Hexane). You must observe a single, highly UV-active spot corresponding to the hydroxypyrazine.

Phase 2: Chlorination (Formation of 2-Chloro-3-isobutylpyrazine)
  • Halogenation: Suspend the rigorously dried 3-isobutyl-2-hydroxypyrazine in strictly anhydrous phosphorus oxychloride (POCl₃, 5.0 eq).

  • Reflux: Heat the mixture to 105°C under a strict argon atmosphere for 2 hours.

    • Mechanistic Rationale: POCl₃ acts as both the solvent and the halogenating agent. Even trace atmospheric moisture will react violently to form HCl and H₃PO₄, which instantly hydrolyzes the newly formed 2-chloro intermediate back to the highly stable hydroxypyrazine tautomer.

  • Quench & Isolate: Carefully quench the reaction by pouring it over crushed ice. Extract immediately with anhydrous hexane.

    • Validation Check: Perform GC-MS analysis. Confirm the mass shift from M (hydroxypyrazine) to M+18 (chloropyrazine, accounting for the 35 Cl / 37 Cl isotopic signature).

Phase 3: Methoxylation (Alkoxy-de-halogenation)
  • Reagent Generation: Prepare a fresh sodium methoxide solution by dissolving clean sodium metal (1.5 eq) in strictly anhydrous, amine-free MeOH.

  • Substitution: Add the 2-chloro-3-isobutylpyrazine to the alkoxide solution and reflux for 4-6 hours.

    • Mechanistic Rationale: This step proceeds via Nucleophilic Aromatic Substitution (S_NAr). If higher alcohols (e.g., ethanol, propanol) are present in the MeOH, competitive alkoxylation occurs, forming ethoxy- or propoxypyrazines which permanently alter the sensory profile.

  • Purification: Quench with water, extract with diethyl ether, and purify via fractional distillation or preparative HPLC.

    • Validation Check: Utilize HPLC-MS/MS alongside stable isotope tracers (e.g., d₂-IBMP) to validate the absolute purity of the final product [3][3].

Quantitative Impurity Management

The table below summarizes the critical solvent impurities, their mechanistic consequences, and the maximum tolerable limits required to maintain sensory-grade synthesis.

Table 1: Solvent Impurity Thresholds and Mechanistic Consequences

Solvent / ReagentTarget ImpurityMechanistic ConsequenceMax Tolerable LimitMitigation / Validation Strategy
POCl₃ Water (H₂O)Exothermic hydrolysis of the 2-chloro intermediate back to hydroxypyrazine.< 50 ppmDistill POCl₃ prior to use; maintain a strict Argon blanket.
Methanol Higher Alcohols (EtOH, PrOH)Competitive alkoxylation forming ethoxy/propoxypyrazine side products.< 0.01%Use HPLC-grade MeOH strictly dried over 3Å molecular sieves.
Methanol Water (H₂O)Reacts with Na metal to form NaOH, causing S_NAr hydrolysis.< 20 ppmPerform Karl Fischer titration prior to NaOMe preparation.
Hexane Peroxides / MoistureOxidation of the pyrazine ring or hydrolysis during workup.< 10 ppmPass through activated alumina; store over 4Å sieves.
Dichloromethane Trace AminesNucleophilic aromatic substitution (S_NAr) side reactions.< 5 ppmWash DCM with dilute HCl, dry over MgSO₄ before use.
Troubleshooting & FAQs

Q: Why am I recovering starting material (hydroxypyrazine) after the chlorination step? A: This is a classic symptom of moisture contamination during the POCl₃ reflux or the subsequent workup. The 2-chloro-3-alkylpyrazine intermediate is highly susceptible to nucleophilic attack by water under acidic conditions. If your extraction solvent (e.g., hexane) is not dried over activated molecular sieves, the residual water will drive the equilibrium back to the stable hydroxypyrazine tautomer.

Q: My final methoxypyrazine has a skewed odor profile (e.g., less "bell pepper", more "earthy"). What happened? A: You likely have competitive alkoxylation impurities. Trace higher alcohols (e.g., ethanol) in your methanol solvent react with sodium metal to form sodium ethoxide. Ethoxide is a stronger nucleophile than methoxide and will competitively attack the 2-chloro position, yielding 3-isobutyl-2-ethoxypyrazine. Because MPs have distinct odor characters based on their alkyl/alkoxy chains, this cross-contamination alters the sensory profile. Always use HPLC-grade methanol dried over 3Å molecular sieves.

Q: Can I use commercial sodium methoxide solution instead of preparing it fresh? A: It is highly discouraged for sensory-grade MP synthesis. Commercial NaOMe solutions absorb atmospheric moisture over time, generating sodium hydroxide (NaOH). NaOH will act as a nucleophile in the S_NAr step, directly reverting your 2-chloro intermediate back to the hydroxypyrazine. Fresh preparation guarantees an anhydrous, hydroxide-free reagent.

References
  • Gerritsma, D., Brindle, I.D., Jones, T.R.B., and Capretta, A. (2003). "Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine." Journal of Labelled Compounds and Radiopharmaceuticals. 2

  • Buttery, R. G., Seifert, R. M., Guadagni, D. G., & Ling, L. C. (1969). "Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors." Journal of Agricultural and Food Chemistry.

  • Lei, Y., Xie, S., Guan, X., Song, C., Zhang, Z., & Meng, J. (2018). "Methoxypyrazines biosynthesis and metabolism in grape: A review." Food Chemistry / ResearchGate. 1

  • Dunlevy, J. D., et al. (2023). "Insights into the Uptake, Distribution, and Metabolism of 3-Isobutyl-2-hydroxypyrazine in Grapevine Using a Stable Isotope Tracer." ACS Publications. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Olfactory Analysis: 2-Methoxy-3-(4-methylpentyl)pyrazine versus 2-Methoxy-3-isobutylpyrazine

A Technical Guide for Researchers in Flavor and Fragrance Science In the intricate world of aroma chemistry, pyrazines represent a class of potent, nitrogen-containing heterocyclic compounds that significantly influence...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Flavor and Fragrance Science

In the intricate world of aroma chemistry, pyrazines represent a class of potent, nitrogen-containing heterocyclic compounds that significantly influence the sensory profiles of a vast array of food products and natural scents. Their contribution to nutty, roasted, and green aromas is paramount. This guide provides a detailed comparative analysis of the olfactory impact of two structurally related methoxypyrazines: the well-characterized 2-methoxy-3-isobutylpyrazine and the less-documented 2-methoxy-3-(4-methylpentyl)pyrazine.

This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, supporting experimental data where available, and robust protocols for sensory and instrumental analysis. We will delve into the nuances of their chemical structures, their interaction with olfactory receptors, and the resulting sensory perceptions, providing a framework for understanding and predicting the olfactory impact of alkylpyrazines.

Unveiling the Chemical Architecture and Olfactory Signature

The olfactory character of a pyrazine is intricately linked to its molecular structure, particularly the nature of the alkyl substituent on the pyrazine ring.

2-Methoxy-3-isobutylpyrazine , a well-established aroma compound, is renowned for its potent green bell pepper and earthy aroma.[1][2] Its isobutyl group, a four-carbon branched chain, is key to this distinct sensory profile.

2-Methoxy-3-(4-methylpentyl)pyrazine , also known as 2-methoxy-3-isohexylpyrazine, features a longer, six-carbon branched alkyl chain. While specific experimental data on its olfactory profile is scarce in publicly available literature, we can infer its likely sensory characteristics based on established structure-activity relationships within the alkylpyrazine family. Generally, as the length of the alkyl chain increases beyond four carbons, the aroma profile tends to shift from nutty and roasted notes towards greener and sometimes burdock-like characteristics.[3] Therefore, it is hypothesized that 2-methoxy-3-(4-methylpentyl)pyrazine exhibits a pronounced green and potentially more complex vegetal aroma compared to its isobutyl counterpart.

CompoundStructureIUPAC NameMolecular FormulaMolar Mass
2-Methoxy-3-isobutylpyrazine 2-methoxy-3-(2-methylpropyl)pyrazineC₉H₁₄N₂O166.22 g/mol
2-Methoxy-3-(4-methylpentyl)pyrazine 2-methoxy-3-(4-methylpentyl)pyrazineC₁₁H₁₈N₂O194.27 g/mol

The Olfactory Gateway: Interaction with the OR5K1 Receptor

The perception of pyrazines is not merely a chemical interaction but a biological one, initiated by the binding of these volatile molecules to specific olfactory receptors in the nasal epithelium. Recent research has identified the olfactory receptor OR5K1 as a key receptor specialized in the detection of pyrazines.[4] This discovery provides a molecular basis for understanding the high sensitivity of the human olfactory system to this class of compounds.

The binding of a pyrazine molecule to OR5K1 triggers a conformational change in the receptor, initiating an intracellular signaling cascade. This cascade ultimately leads to the generation of an electrical signal that is transmitted to the brain, where it is interpreted as a specific odor. The strength and character of the perceived odor are influenced by the binding affinity of the pyrazine for the receptor and the specific pattern of neuronal activation.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Sensory Neuron Membrane Odorant Pyrazine Molecule OR Olfactory Receptor (OR5K1) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Influx of Ca²⁺/Na⁺ leads to Ca_ion Ca²⁺ Na_ion Na⁺ Signal Signal to Brain Depolarization->Signal Generates Odor_Threshold_Workflow start Start prep Prepare Dilution Series (Ascending Concentration) start->prep present Present Samples (Triangular Test) prep->present eval Panelist Evaluation (Identify Odd Sample) present->eval record Record Results eval->record calc_ind Calculate Individual Threshold record->calc_ind calc_group Calculate Group Threshold calc_ind->calc_group end End calc_group->end

Figure 2: Workflow for Odor Threshold Determination using the Ascending Forced-Choice method.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Methodology: Aroma Extract Dilution Analysis (AEDA)

  • Sample Extraction: The volatile compounds are extracted from the sample matrix using a suitable method such as solvent extraction, solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE). [5][6]2. Serial Dilution: The obtained aroma extract is serially diluted (e.g., 1:1, 1:2, 1:4, etc.) with a solvent. [7]3. GC-O Analysis: Each dilution is injected into the GC-O system. The effluent from the GC column is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and an olfactory port. [5]4. Sensory Evaluation: A trained assessor sniffs the effluent from the olfactory port and records the retention time and a descriptor for each perceived odor.

  • Flavor Dilution (FD) Factor Determination: The FD factor for each odorant is the highest dilution at which it can still be detected. [8]Compounds with higher FD factors are considered more potent contributors to the overall aroma.

AEDA_Workflow start Start extract Aroma Extraction (e.g., SDE, SPME) start->extract dilute Serial Dilution of Extract extract->dilute inject GC-O Analysis of Each Dilution dilute->inject sniff Olfactory Detection (Sniffing Port) inject->sniff record Record Odor Events (Time, Descriptor) sniff->record determine_fd Determine Flavor Dilution (FD) Factor record->determine_fd identify Identify Potent Odorants (High FD Factor) determine_fd->identify end End identify->end

Figure 3: Workflow for Aroma Extract Dilution Analysis (AEDA) using GC-O.

Conclusion

This guide provides a comprehensive comparison of the olfactory impact of 2-methoxy-3-(4-methylpentyl)pyrazine and 2-methoxy-3-isobutylpyrazine, grounded in available scientific data and established structure-activity relationships. While 2-methoxy-3-isobutylpyrazine is well-defined by its characteristic green bell pepper aroma and extremely low odor threshold, the olfactory profile of 2-methoxy-3-(4-methylpentyl)pyrazine is predicted to be a more complex green and vegetal aroma, a hypothesis that warrants further experimental validation.

The provided experimental protocols for sensory and instrumental analysis offer a robust framework for researchers to conduct their own investigations into the olfactory properties of these and other pyrazine compounds. A deeper understanding of the relationship between chemical structure and sensory perception, underpinned by knowledge of the underlying receptor mechanisms, is crucial for the continued innovation and development of new flavors and fragrances.

References

  • Mihara, S., & Masuda, H. (1988). Structure-Odor Relationships for Disubstituted Pyrazines. Journal of Agricultural and Food Chemistry, 36(6), 1242–1247.
  • Buchbauer, G., Klein, C. T., Wailzer, B., & Wolschann, P. (2000). Threshold-Based Structure-Activity Relationships of Pyrazines with Bell-Pepper Flavor. Journal of Agricultural and Food Chemistry, 48(8), 3535-3540.
  • Wagner, R., & Grosch, W. (1998). Structure-odour-activity relationships of alkylpyrazines. Flavour and Fragrance Journal, 13(5), 321-328.
  • Belhassan, T., Chtita, S., & Bouachrine, M. (2019). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 13(1), 2489-2510.
  • Marcinek, P., Haag, F., Geithe, C., & Krautwurst, D. (2021). An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines. The FASEB Journal, 35(7), e21681.
  • Feng, Y., Cai, Y., Sun-Waterhouse, D., Cui, C., Su, G., Lin, L., & Zhao, M. (2016). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O). Food chemistry, 192, 1039-1046.
  • Feng, Y., Su, G., Zhao, M., & Sun, B. (2015). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O)
  • Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2000). Aroma Extract Dilution Analysis. Precision and Optimal Experimental Design. Journal of Agricultural and Food Chemistry, 48(8), 3541-3547.
  • Bio-protocol. (2023). Aroma Extract Dilution Analysis (AEDA). Retrieved from [Link]

  • Bio-protocol. (2022). 3.7. Aroma Extract Dilution Analysis (AEDA). Retrieved from [Link]

  • BenchChem. (2025). A Comparative Sensory Analysis: 2-Hydroxy-5-methylpyrazine Versus Other Alkylpyrazines.
  • Scent Journer. (2024). The Chemistry of Pyrazines: Adding Nutty and Green Notes to Perfumes.
  • Lund University. (2019). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS.
  • VŠCHT Praha. (2009). Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compo.
  • Seifert, R. M., Buttery, R. G., Guadagni, D. G., Black, D. R., & Harris, J. G. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry, 18(2), 246-249.
  • The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine.
  • Cui, C., Zhao, M., Lin, L., & Sun, B. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441.
  • Perfumer & Flavorist. (2019). Flavor Bites: 2-Methoxy-3-methylpyrazine.
  • Misnawi, J., & Ariza, M. T. (2008). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Jurnal Teknologi Industri dan Hasil Pertanian, 13(2), 101-110.
  • Blank, I., Devaud, S., & Fay, L. B. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(25), 6017-6024.
  • Google Patents. (2014). WO2014093807A1 - Fragrance materials.
  • ResearchGate. (2023). The aroma profile of the pyrazines found in cocoa and chocolate.
  • Hérent, M. F., & Collin, S. (2000). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry, 48(9), 4259-4265.
  • ChemWhat. (n.d.). 2-methoxy-3-(4-methylpentyl)pyrazine CAS#: 68844-95-1.
  • Harris, R. L. N., Lacey, M. J., Brown, W. V., & Allen, M. S. (1987). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Vitis, 26, 201-207.
  • SIELC Technologies. (2018). Pyrazine, 2-methoxy-3-(4-methylpentyl)-.
  • Zamolo, A., & Wüst, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Comprehensive Reviews in Food Science and Food Safety, 22(3), 2268-2292.
  • Owczarek, K., & Jelen, H. H. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Molecules, 27(22), 7800.
  • AntWiki. (2024). Biological roles of pyrazines in insect chemical communication.

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Comparative

Analytical Strategies for Trace Odorants: Comparing GC-MS and GC-O for 2-Methoxy-3-(4-methylpentyl)pyrazine Detection

As a Senior Application Scientist specializing in trace volatile analysis, I frequently encounter a recurring challenge in flavor chemistry and drug formulation: characterizing high-impact odorants that exist at ultra-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in trace volatile analysis, I frequently encounter a recurring challenge in flavor chemistry and drug formulation: characterizing high-impact odorants that exist at ultra-trace concentrations. Among the most notorious of these compounds is 2-methoxy-3-(4-methylpentyl)pyrazine (CAS#: 68844-95-1)[1].

Belonging to the alkyl-methoxypyrazine family, this compound is characterized by an intense green, earthy, or bell-pepper-like aroma. Methoxypyrazines possess extremely low odor detection thresholds (ODTs)—often hovering in the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) range[2].

The analytical dilemma is clear: the human olfactory system is hyper-sensitive to this specific molecular motif, meaning the compound can dictate the sensory profile of a product even when it is present below the instrumental limit of detection (LOD) of standard analytical detectors[3]. To accurately characterize its presence, researchers must choose between—or strategically combine—objective instrumental quantification via Gas Chromatography-Mass Spectrometry (GC-MS) and subjective sensory evaluation via Gas Chromatography-Olfactometry (GC-O) .

This guide provides an objective, data-driven comparison of these two methodologies, complete with self-validating experimental protocols to ensure scientific integrity in your workflows.

Mechanistic Overview: The Causality of Detection Challenges

Why is 2-methoxy-3-(4-methylpentyl)pyrazine so difficult to analyze? The challenge lies in the intersection of matrix complexity and concentration asymmetry .

In complex matrices (such as essential oils, fermented products, or lipid-based drug suspensions), hundreds of volatile compounds co-elute. When using a standard single-quadrupole GC-MS in full SCAN mode, the baseline noise generated by the matrix easily swallows the trace signal of the methoxypyrazine. Conversely, while the human nose can bypass this chemical noise to detect the pyrazine's distinct odor, human perception is highly subjective and prone to physiological fatigue.

Therefore, any robust analytical protocol must be designed as a self-validating system :

  • For GC-MS: We must use Tandem Mass Spectrometry (MS/MS) coupled with stable isotope dilution to mathematically correct for matrix suppression[4].

  • For GC-O: We must use Aroma Extract Dilution Analysis (AEDA) with a trained panel to statistically validate the sensory threshold, eliminating individual subjective bias[5].

GC-MS/MS: The Objective Quantifier

To achieve the ppt-level sensitivity required for 2-methoxy-3-(4-methylpentyl)pyrazine, standard GC-MS is insufficient. We must employ GC-MS/MS in Multiple Reaction Monitoring (MRM) mode [6]. MRM acts as a double-filter: the first quadrupole isolates the specific precursor ion of the pyrazine, a collision cell fragments it, and the third quadrupole isolates a specific product ion. This drastically reduces matrix background, allowing for pristine quantification.

Self-Validating Protocol: HS-SPME-GC-MS/MS

To ensure trustworthiness, this protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) combined with isotope dilution. The addition of a deuterated internal standard (e.g., d3​ -isobutyl-methoxypyrazine) prior to extraction ensures that any competitive binding on the SPME fiber or matrix suppression in the MS is automatically corrected in the final calculation[4].

Step-by-Step Methodology:

  • Sample Preparation & Isotope Spiking: Weigh exactly 5.0 g of the homogenized sample into a 20 mL headspace vial. Spike with 10 µL of a deuterated methoxypyrazine internal standard solution (100 ng/L). Add 2.0 g of NaCl to drive the volatiles into the headspace (salting-out effect).

  • Equilibration: Seal the vial and incubate at 60°C for 15 minutes under continuous agitation (500 rpm) to reach liquid-gas equilibrium.

  • HS-SPME Extraction: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) tri-phase fiber to the headspace for 30 minutes. Causality: The tri-phase fiber is critical here, as it provides optimal adsorption for mid-polar, trace-level nitrogenous compounds[6].

  • Thermal Desorption: Retract the fiber and inject it into the GC inlet at 250°C for 5 minutes in splitless mode.

  • GC-MS/MS Analysis: Separate the analytes on a polar capillary column (e.g., DB-WAX, 30m × 0.25mm × 0.25µm). Program the MS/MS in MRM mode, optimizing collision energies for the specific precursor-to-product ion transitions of 2-methoxy-3-(4-methylpentyl)pyrazine.

  • Quantification: Construct a calibration curve using the peak area ratio of the analyte to the deuterated internal standard.

GCMS_Workflow A 1. Matrix Homogenization & Isotope Spiking B 2. HS-SPME Extraction (DVB/CAR/PDMS) A->B C 3. Thermal Desorption (GC Inlet, 250°C) B->C D 4. Capillary GC Separation (Polar Column) C->D E 5. Tandem MS Detection (MRM Mode) D->E F 6. Quantitative Profiling (Analyte/IS Ratio) E->F

Workflow for HS-SPME-GC-MS/MS quantification of trace methoxypyrazines.

GC-O: The Sensory Validator

While GC-MS/MS tells us how much of the compound is present, it cannot tell us if that concentration is actually impacting the product's aroma. Because the human nose is often more sensitive to methoxypyrazines than instrumental detectors, Gas Chromatography-Olfactometry (GC-O) is employed[3]. In GC-O, the GC effluent is split 1:1 between a standard detector (like an FID) and an Olfactory Detection Port (ODP), where a trained human panelist sniffs the eluting compounds[7].

Self-Validating Protocol: Aroma Extract Dilution Analysis (AEDA)

To make subjective human sniffing objective and semi-quantitative, we use AEDA. By serially diluting the extract, we find the highest dilution at which the odor is still perceived—known as the Flavor Dilution (FD) factor. This self-validating loop ensures that only truly potent odorants achieve high FD scores, filtering out background noise[5].

Step-by-Step Methodology:

  • Aroma Extraction: Perform a Solvent-Assisted Flavor Evaporation (SAFE) using dichloromethane. Causality: Unlike SPME, which biases extraction toward highly volatile compounds, SAFE provides a true, unbiased representation of the entire volatilome.

  • Serial Dilution: Prepare a stepwise 1:2 serial dilution of the original extract (e.g., 1:2, 1:4, 1:8, up to 1:1024).

  • GC Separation: Inject 1 µL of each dilution into the GC. The end of the capillary column is connected to a Y-splitter, directing half the flow to an FID and half to a heated, humidified ODP.

  • Sensory Recording: A panel of at least three trained assessors sniffs the ODP. They record the odor descriptor ("green pepper", "earthy") and the exact retention time duration.

  • FD Factor Calculation: The FD factor for 2-methoxy-3-(4-methylpentyl)pyrazine is assigned based on the maximum dilution at which the panelist can still confidently detect its characteristic aroma.

GCO_Workflow A 1. Aroma Extraction (Solvent/SAFE) B 2. Serial Dilution (AEDA) (1:2, 1:4, 1:8...) A->B C 3. GC Separation (1:1 Effluent Split) B->C D 4. Olfactory Detection (ODP) (Human Panelists) C->D E 5. Sensory Recording (Descriptor & Duration) D->E F 6. FD Factor Calculation (Odor Potency) E->F

Aroma Extract Dilution Analysis (AEDA) workflow using GC-O for sensory evaluation.

Comparative Data Analysis

To guide your instrumentation choices, the following table summarizes the quantitative and operational performance of both techniques specifically for trace methoxypyrazine detection.

Performance ParameterGC-MS/MS (MRM Mode)GC-O (AEDA Methodology)
Primary Output Metric Absolute Concentration (e.g., ng/L or µg/kg)Flavor Dilution (FD) Factor (Sensory Potency)
Limit of Detection (LOD) 0.1 – 0.5 ng/L (Highly dependent on SPME optimization)0.01 – 0.05 ng/L (Dictated by human physiological threshold)
Selectivity Mechanism Mass-to-charge ( m/z ) transitions & Retention IndexHuman sensory recognition & Retention Index
Reproducibility (RSD) Excellent: < 5% (When using deuterated internal standards)Moderate: 15 – 30% (Subject to panelist fatigue and variability)
Matrix Effect Handling Corrected mathematically via Isotope DilutionMitigated physically via Serial Dilution
Throughput & Automation High (Fully automated sequence runs)Low (Requires intensive human labor and breaks to prevent anosmia)

The Application Scientist's Verdict

When dealing with a compound as potent as 2-methoxy-3-(4-methylpentyl)pyrazine, neither technique exists in a vacuum.

If your goal is Quality Control (QC) , regulatory compliance, or tracking the stability of a drug formulation over time, GC-MS/MS is the undisputed choice. Its objective, self-validating isotopic calibration ensures that your data will stand up to rigorous peer or regulatory review[4].

However, if your goal is Product Development , flavor matching, or identifying off-odors in a new formulation, GC-O is indispensable. A mass spectrometer cannot tell you if a product smells "earthy" or "unpleasant"; only the human nose can bridge the gap between chemical composition and consumer perception[3].

The Gold Standard: For comprehensive research, the orthogonal approach—GC-MS-O —is recommended. By simultaneously routing the GC effluent to a mass spectrometer and a sniffing port, you establish the ultimate self-validating system: proving both the exact molecular concentration and its undeniable sensory impact in real-time.

Sources

Validation

The Scent of Specificity: A Comparative Guide to the Odor Thresholds of Methoxyalkylpyrazines

For Researchers, Scientists, and Drug Development Professionals In the intricate world of flavor and fragrance chemistry, as well as in the pursuit of understanding off-flavors and taints, methoxyalkylpyrazines represent...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of flavor and fragrance chemistry, as well as in the pursuit of understanding off-flavors and taints, methoxyalkylpyrazines represent a class of compounds with profound sensory impact. These nitrogen-containing heterocyclic compounds are renowned for their potent and often distinctive aromas, detectable by the human nose at exceptionally low concentrations. This guide provides an in-depth comparison of the odor thresholds of various methoxyalkylpyrazines, supported by experimental data and detailed methodologies, to aid researchers in their sensory analysis and product development endeavors.

The Crucial Role of Odor Thresholds

The odor threshold is a fundamental metric in sensory science, defining the minimum concentration of a substance that can be detected by the human olfactory system.[1] For methoxyalkylpyrazines, which contribute significantly to the aroma profiles of numerous food products, beverages, and even some pharmaceuticals, understanding their odor thresholds is paramount. These compounds can be responsible for desirable "green" or "earthy" notes in wines and vegetables, but can also be the source of undesirable "musty" or "off" odors in drinking water or other products.[2][3] The vast differences in odor thresholds among various methoxyalkylpyrazines underscore the importance of precise analytical techniques and a nuanced understanding of their structure-activity relationships.

Comparative Analysis of Methoxyalkylpyrazine Odor Thresholds

The odor thresholds of methoxyalkylpyrazines are significantly influenced by their molecular structure, particularly the nature and position of the alkyl substituents on the pyrazine ring.[4][5] The following table summarizes the reported odor detection thresholds for several key methoxyalkylpyrazines in different matrices. It is crucial to note that reported values can vary due to differences in experimental methodologies, the sensitivity of sensory panelists, and the purity of the compounds tested.[6]

MethoxyalkylpyrazineChemical StructureOdor DescriptionOdor Detection Threshold (ng/L in water)Odor Detection Threshold (ng/L in air)
2-Methoxy-3-isopropylpyrazine (IPMP)C₈H₁₂N₂OEarthy, green pea, bell pepper1 - 2[2]-
2-Methoxy-3-isobutylpyrazine (IBMP)C₉H₁₄N₂OGreen bell pepper, vegetative2 - 16[7]-
2-Methoxy-3-sec-butylpyrazine (SBMP)C₉H₁₄N₂OEarthy, green~1[2]-
2-Methoxy-3,5-dimethylpyrazine (DMMP)C₇H₁₀N₂OEarthy, musty, roasted peanut31 (orthonasal in red wine)[8]-
2-Methoxy-3-methylpyrazineC₆H₈N₂ORoasted peanuts3[9]-
2-Ethyl-3-methoxypyrazine (ETMP)C₇H₁₀N₂O-400 - 425[2]-

Note: The variability in reported thresholds highlights the critical importance of standardized methodologies for determination.

The Science Behind the Scent: Structure-Odor Relationships

The data clearly indicates that minor alterations in the alkyl side chain can lead to dramatic shifts in odor potency. For instance, the substitution of a methyl group with an ethyl group can decrease the odor threshold by several orders of magnitude in some alkylpyrazines.[4] This phenomenon is attributed to the specific interactions between the odorant molecule and olfactory receptors in the human nose. The size, shape, and electronic properties of the alkyl group all play a role in how well the molecule fits into the binding pocket of a specific receptor, thereby influencing the perceived odor intensity.[5]

Experimental Determination of Odor Thresholds: A Methodological Deep Dive

Accurate determination of odor thresholds is a meticulous process that combines instrumental analysis with human sensory perception. The two primary methodologies employed are Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis using methods like the 3-Alternative Forced-Choice (3-AFC) test.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that separates volatile compounds in a sample using a gas chromatograph and then presents the eluting compounds to a human assessor (a "sniffer") for sensory evaluation.[1] This allows for the direct correlation of a specific chemical compound with its perceived odor.

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O).

Detailed Protocol for GC-O:

  • Sample Preparation: A solution of the methoxyalkylpyrazine standard is prepared in a suitable solvent (e.g., ethanol or water) at a known concentration.

  • Injection: A specific volume of the sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column.

  • Effluent Splitting: At the outlet of the column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a mass spectrometer (MS), for chemical identification and quantification. The other stream is directed to an olfactory port.[10]

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactory port and records the time, duration, and description of any perceived odors.

  • Data Analysis: The data from the MS detector (the chromatogram) is correlated with the data from the human assessor (the olfactogram) to identify the specific compound responsible for each odor event.

  • Dilution to Threshold: To determine the odor threshold, a series of dilutions of the sample are analyzed until the odor is no longer detectable by the panelist. This method is known as Aroma Extract Dilution Analysis (AEDA).[11]

Sensory Panel Analysis: 3-Alternative Forced-Choice (3-AFC)

The 3-AFC test is a widely used and statistically robust method for determining odor thresholds with a sensory panel.[12]

Caption: Workflow of the 3-Alternative Forced-Choice (3-AFC) Test.

Detailed Protocol for 3-AFC:

  • Panelist Selection and Training: A panel of human assessors is selected based on their olfactory acuity and trained to recognize the specific odor of the methoxyalkylpyrazine being tested.[13]

  • Sample Preparation: A series of dilutions of the methoxyalkylpyrazine in an odor-free medium (e.g., purified water or air) are prepared.

  • Presentation: In each trial, the panelist is presented with three samples: two blanks (containing only the medium) and one containing a specific concentration of the odorant. The order of presentation is randomized.

  • Task: The panelist's task is to identify which of the three samples is different from the other two.

  • Ascending Concentration Series: The test typically begins with concentrations below the expected threshold and gradually increases until the panelist can reliably detect the odorant.

  • Threshold Calculation: The individual odor threshold is typically calculated as the geometric mean of the last concentration not detected and the first concentration correctly identified. The group threshold is the geometric mean of the individual thresholds.[6]

Conclusion: The Importance of Context and Precision

The comparison of odor thresholds for different methoxyalkylpyrazines reveals a fascinating interplay between molecular structure and sensory perception. For researchers in food science, enology, and environmental analysis, a thorough understanding of these thresholds is indispensable for quality control, product development, and the remediation of off-odors. The choice of experimental methodology, rigorous adherence to protocols, and careful selection and training of sensory panelists are all critical for obtaining accurate and reproducible data. As analytical techniques continue to advance, a deeper understanding of the complex relationship between chemical structure and odor perception will undoubtedly emerge, further empowering scientists to master the subtle yet powerful world of aroma.

References

  • Structure-odour-activity relationships of alkylpyrazines - National Open Access Monitor, Ireland. (n.d.).
  • A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities. (1992). Pharmaceutical Research, 9(10), 1321-1323.
  • Mihara, S., & Masuda, H. (1988). Structure-Odor Relationships for Disubstituted Pyrazines. Journal of Agricultural and Food Chemistry, 36(6), 1242–1247.
  • Amoore, J. E., & Hautala, E. (1983). Odor as an aid to chemical safety: Odor thresholds compared with threshold limit values and volatilities for 214 industrial chemicals in air and water dilution. Journal of Applied Toxicology, 3(6), 272-290.
  • Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. (2022). Molecules, 27(22), 7859. Retrieved from [Link]

  • Structure‐odor relationship of alkylpyrazines I. Chemical structures... (n.d.). ResearchGate. Retrieved from [Link]

  • Gas chromatography-olfactometry. (2023, December 1). In Wikipedia. Retrieved from [Link]

  • Delahunty, C. M., Eyres, G., & Dufour, J. P. (2006). Gas chromatography-olfactometry. Journal of Separation Science, 29(14), 2107-2125. Retrieved from [Link]

  • Li, H., et al. (2022). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 11(15), 2289. Retrieved from [Link]

  • Odour assessment by GC- Olfactometry. (n.d.). Osmotech - Lifeanalytics. Retrieved from [Link]

  • Marais, J. (1998). Factors affecting the presence of 3-alkyl-2- methoxypyrazines in grapes and wines. A review. South African Journal of Enology and Viticulture, 19(2), 21-28.
  • Enhanced GC–O workflows for detailed sensory evaluation. (2024, July 30). Sepsolve Analytical. Retrieved from [Link]

  • Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 13-18.
  • Hashizume, K., & Umeda, T. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Journal of a and Food Chemistry, 66(15), 3743-3751.
  • Wailzer, B., et al. (2001). Prediction of the aroma quality and the threshold values of some pyrazines using artificial neural networks. Journal of Medicinal Chemistry, 44(17), 2805-2813.
  • Sensory analysis. (n.d.). Odournet. Retrieved from [Link]

  • Use of Sensory Analysis Methods to Evaluate the Odor of Food and Outside Air. (2019). Critical Reviews in Food Science and Nutrition, 59(18), 3004-3015.
  • Shibamoto, T. (1980). Odor Threshold of Some Pyrazines. Journal of Food Science, 45(4), 1098-1099.
  • Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. (2019). Molecules, 24(24), 4589. Retrieved from [Link]

  • Pickering, G. J., et al. (2012). Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine. Journal of Food Science, 77(10), S352-S357. Retrieved from [Link]

  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (n.d.). ResearchGate. Retrieved from [Link]

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Comparative

Advanced Mass Spectrometry Comparison Guide: Resolving 2-Methoxy-3-(4-methylpentyl)pyrazine Structural Isomers

Executive Summary & The Analytical Challenge Methoxyalkylpyrazines are ultra-potent volatile signaling molecules and flavor compounds, often possessing sub-part-per-trillion olfactory thresholds. Within drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Methoxyalkylpyrazines are ultra-potent volatile signaling molecules and flavor compounds, often possessing sub-part-per-trillion olfactory thresholds. Within drug development and synthetic flavor profiling, differentiating 2-methoxy-3-(4-methylpentyl)pyrazine from its structural isomers is a critical analytical challenge. Because these isomers share the same molecular weight (MW 194) and empirical formula (C11H18N2O), standard low-resolution techniques fail to resolve them.

This guide provides an objective, data-driven framework for identifying and comparing these isomers using high-resolution Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). By understanding the mechanistic causality behind their fragmentation pathways, researchers can confidently deconvolute complex isomeric mixtures.

Mechanistic Causality in EI-MS Fragmentation

When subjected to standard 70 eV electron ionization, 2-methoxy-3-alkylpyrazines undergo highly predictable, structurally diagnostic fragmentation cascades. The causality behind these pathways is driven by the stability of the pyrazine radical cation and the thermodynamic favorability of neutral molecule expulsion ()[1].

  • The McLafferty Rearrangement (Base Peak Generation): The most diagnostic fragmentation for 3-alkyl-2-methoxypyrazines possessing a γ -hydrogen is the McLafferty rearrangement. Following ionization, the pyrazine ring nitrogen acts as a strong radical acceptor. It abstracts a hydrogen atom from the γ -carbon of the alkyl chain via a sterically favored six-membered cyclic transition state. This induces the homolytic cleavage of the α−β carbon-carbon bond, expelling a neutral alkene. For 2-methoxy-3-(4-methylpentyl)pyrazine, this expels 3-methyl-1-butene (70 Da), leaving a highly stable 2-methoxy-3-methylenepyrazine radical cation at m/z 124 , which dominates the spectrum as the base peak ()[2].

  • Branch-Point γ

    δ Cleavages: Secondary fragmentation occurs at the branch points of the alkyl chain due to the stability of the resulting secondary carbocations. For the 4-methylpentyl group, cleavage between the γ and δ carbons results in the loss of a terminal isopropyl radical (43 Da), yielding a highly diagnostic fragment at m/z 151 [2].

Fragmentation M Molecular Ion [M]+. m/z 194 2-methoxy-3-(4-methylpentyl)pyrazine McLafferty McLafferty Rearrangement (β-γ bond cleavage) M->McLafferty γ-H transfer to N AlphaCleavage γ-δ Bond Cleavage (Branch Point) M->AlphaCleavage Radical loss Ion124 Radical Cation m/z 124 (Base Peak) McLafferty->Ion124 Neutral Neutral Alkene 3-methyl-1-butene (70 Da) McLafferty->Neutral Expelled Ion151 Cation m/z 151 (Loss of Isopropyl) AlphaCleavage->Ion151

EI-MS fragmentation pathways of 2-methoxy-3-(4-methylpentyl)pyrazine showing diagnostic ions.

Comparative Mass Spectra of Structural Isomers

To objectively evaluate and isolate the target compound from its alternatives, we must analyze how structural variations alter the mass spectrum.

  • Isomer A: 2-Methoxy-3-(4-methylpentyl)pyrazine (Target) Features a linear 3-carbon chain terminating in an isopropyl group. It is characterized by the standard m/z 124 base peak and a distinct m/z 151 peak due to the terminal isopropyl cleavage.

  • Isomer B: 2-Methoxy-3-(1-methylpentyl)pyrazine ( α -Branched Alternative) Because the α -carbon is substituted with a methyl group, the McLafferty rearrangement expels 1-butene (56 Da) instead of a 70 Da alkene. The resulting ion is a 2-methoxy-3-ethylidenepyrazine radical cation at m/z 138 . This +14 Da shift is an absolute, unambiguous differentiator from Isomer A[1].

  • Isomer C: 2-Methoxy-3-hexylpyrazine (Linear Alternative) Yields the identical m/z 124 base peak (via loss of 1-pentene). However, lacking the isopropyl branch point, it does not produce a prominent m/z 151 peak. It instead shows a uniform, low-abundance distribution of straight-chain hydrocarbon losses (e.g., m/z 137).

  • Isomer D: 2-Methoxy-5-(4-methylpentyl)pyrazine (Positional Alternative) While it also undergoes McLafferty rearrangement to m/z 124, its spatial relationship to the methoxy group alters the relative abundance of the[M - CH3]+ ion (m/z 179). Furthermore, its GC retention index on a polar column will be significantly shifted due to the lack of ortho-steric hindrance around the methoxy group.

Quantitative Data Summary: Isomer Diagnostic Ions
Isomer / AlternativeMolecular Ion (M+.)Base Peak (McLafferty)Diagnostic Secondary IonsNeutral Loss (McLafferty)
3-(4-methylpentyl) m/z 194m/z 124 m/z 151 (strong)3-methyl-1-butene (70 Da)
3-(1-methylpentyl) m/z 194m/z 138 m/z 123, m/z 1651-butene (56 Da)
3-hexyl m/z 194m/z 124 m/z 137, m/z 1651-pentene (70 Da)
5-(4-methylpentyl) m/z 194m/z 124 m/z 179 (elevated)3-methyl-1-butene (70 Da)

Self-Validating Experimental Protocol: HS-SPME-GC-MS

To ensure trustworthiness and reproducibility, this protocol employs Headspace Solid-Phase Microextraction (HS-SPME). The system is designed to be self-validating through the mandatory inclusion of a stable isotope internal standard, which controls for matrix suppression and validates peak purity via strict ion-ratio monitoring ()[3].

Step-by-Step Methodology
  • Sample Preparation & Isotope Spiking:

    • Transfer 10.0 mL of the aqueous sample into a 20 mL headspace vial.

    • Causality: Add 3.0 g of NaCl. This induces a "salting-out" effect, decreasing the solubility of the hydrophobic pyrazines and thermodynamically driving them into the headspace ()[4].

    • Spike with 50 μ L of d3​ -2-methoxy-3-isobutylpyrazine (10 μ g/L) as the internal standard. Seal with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Incubate the vial at 40°C for 10 minutes with agitation (250 rpm) to reach liquid-gas equilibrium.

    • Causality: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes. The mixed-polarity fiber provides optimal adsorption kinetics; PDMS extracts non-polar hydrocarbon tails, while DVB/Carboxen pores trap the moderately polar pyrazine ring[4].

  • Gas Chromatography (GC) Separation:

    • Desorb the fiber in the GC inlet at 250°C for 5 minutes (splitless mode).

    • Causality: Use a high-polarity polyethylene glycol (PEG) column (e.g., DB-WAX, 30m x 0.25mm x 0.25 μ m). PEG columns strongly interact with the polar methoxy group via hydrogen bonding, maximizing the retention time differences between the α -branched and linear isomers.

    • Oven program: 40°C (hold 5 min), ramp at 4°C/min to 150°C, then 20°C/min to 240°C.

  • Electron Ionization Mass Spectrometry (EI-MS):

    • Operate the MS source at 250°C and 70 eV to ensure fragmentation energies perfectly match standard reference libraries.

    • Acquire data in Simultaneous Scan/SIM mode. Scan from m/z 50–300 for library matching, and use Selected Ion Monitoring (SIM) for sub-threshold quantification (Target: m/z 124, 138, 151, 166, 194) ()[5].

  • Data Validation (Self-Validating Check):

    • Quantify isomers based on the ratio of the target base peak (m/z 124) to the d3​ -standard base peak (m/z 127).

    • Trustworthiness Rule: A consistent qualifier/quantifier ion ratio (m/z 151 / m/z 124) must be maintained within ± 15% of the synthetic reference standard. If a co-eluting contaminant artificially inflates the quantifier ion, this ratio will fail, successfully preventing a false positive[4].

Workflow Sample 1. Sample Preparation Spike with d3-methoxy internal standard & NaCl Extraction 2. HS-SPME Extraction 40°C, 30 min, DVB/CAR/PDMS fiber Sample->Extraction GC 3. Gas Chromatography High-polarity PEG column, 4°C/min ramp Extraction->GC EI 4. Electron Ionization (70 eV) Standardized fragmentation energy GC->EI MS 5. Mass Spectrometry Simultaneous Scan/SIM mode EI->MS Data 6. Data Validation Ion ratio confirmation & Isotope dilution quantitation MS->Data

Self-validating HS-SPME-GC-MS analytical workflow for methoxyalkylpyrazine isomer resolution.

References

  • Investigation of Biosynthetic Precursors of 3-Isobutyl-2-Methoxypyrazine Using Stable Isotope Labeling Studies in Bell Pepper Fruits (Capsicum annuum L.) Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds Source: Journal of Physical and Chemical Reference Data (AIP Publishing) URL:[Link]

  • Quantitative determination of 2-methoxy-3-isobutypyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay Source: Journal of Chromatography A URL:[Link]

  • Yield Effects on 2-Methoxy-3-Isobutylpyrazine Concentration in Cabernet Sauvignon Using a Solid Phase Microextraction Gas Chromatography/Mass Spectrometry Method Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS Source: Molecules (MDPI) URL:[Link]

Sources

Validation

Comparative Stability Guide: 2-Methoxy-3-(4-methylpentyl)pyrazine vs. Benchmark Flavor Pyrazines

Executive Summary & Chemical Profiling 2-Methoxy-3-(4-methylpentyl)pyrazine (MMPP) is a highly potent, structurally complex alkyl-methoxypyrazine utilized in flavor chemistry and drug formulation to impart distinct veget...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

2-Methoxy-3-(4-methylpentyl)pyrazine (MMPP) is a highly potent, structurally complex alkyl-methoxypyrazine utilized in flavor chemistry and drug formulation to impart distinct vegetative, green, and earthy notes. Belonging to the same chemical family as the well-documented 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP), MMPP's stability profile is a critical parameter for drug development professionals and food scientists. Because methoxypyrazines (MPs) possess extremely low olfactory detection thresholds—often in the range of 1[1]—even minor degradation can drastically alter the sensory profile of a formulated product.

Mechanistic Insights into Methoxypyrazine Stability

To formulate effectively with MMPP, scientists must understand the causality behind its degradation and resilience:

  • Thermal Resilience : Alkyl-methoxypyrazines exhibit remarkable thermal stability. The pyrazine aromatic ring provides substantial resonance energy, rendering the core highly resistant to thermal cleavage at standard 2[2]. MMPP, with its bulkier 4-methylpentyl side chain, maintains this thermal resilience, showing minimal degradation even under prolonged heat stress compared to its 3[3].

  • Photochemical Vulnerability : The primary degradation pathway for methoxypyrazines is photochemical. Exposure to UV and visible light induces photodegradation, a process where photons provide the activation energy required to cleave the methoxy group or4[4]. In aqueous solutions, IBMP and MMPP decompose rapidly under light exposure, making opaque packaging or UV-blocking excipients a mandatory 4[4].

  • pH Independence : MPs are generally stable across a broad pH range (pH 3 to 8), which explains their persistence in highly acidic environments like wine and2[2].

Comparative Stability Profile

The following table synthesizes the quantitative stability parameters of MMPP against industry-standard flavor pyrazines (IBMP and IPMP).

Property2-Methoxy-3-(4-methylpentyl)pyrazine (MMPP)3-Isobutyl-2-methoxypyrazine (IBMP)3-Isopropyl-2-methoxypyrazine (IPMP)
Molecular Weight 194.28 g/mol 166.22 g/mol 152.19 g/mol
Sensory Threshold ~1-10 ng/L1-16 ng/L1-2 ng/L
Thermal Stability High (Stable >100°C)High (Stable during fermentation/aging)High (Stable during processing)
Photochemical Stability Low (Degrades under UV)Low (Rapid UV photodegradation)Low (Rapid UV photodegradation)
pH Stability Stable (pH 3.0 - 8.0)Stable (pH 3.0 - 8.0)Stable (pH 3.0 - 8.0)

Self-Validating Experimental Methodologies

To objectively compare the degradation kinetics of these pyrazines, the following self-validating protocols utilize Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), the gold standard for5[5].

Protocol 1: Accelerated Photodegradation Assay
  • Objective : Quantify the UV-induced degradation rate of MMPP vs. IBMP.

  • Causality : By controlling temperature and isolating UV exposure, this protocol ensures that degradation is strictly photochemical, validating the necessity of UV-protective packaging.

  • Sample Preparation : Prepare 100 ng/L solutions of MMPP, IBMP, and IPMP in a 10% ethanol/water matrix (pH 3.5) to simulate a standard beverage or liquid formulation.

  • Stress Application : Aliquot samples into clear quartz vials (UV-transparent) and amber glass vials (control). Expose to a Xenon arc lamp (simulating the solar spectrum) at a controlled 25°C for 0, 2, 4, 8, and 24 hours.

  • Internal Standard Addition : Spike each sample with 10 ng/L of deuterated IBMP (IBMP-d3) to normalize6[6].

Protocol 2: HS-SPME-GC-MS Quantification
  • Objective : Extract and quantify remaining intact pyrazines post-stress.

  • Causality : SPME concentrates trace volatiles without liquid-liquid extraction artifacts, while GC-MS in Selected Ion Monitoring (SIM) mode provides the sensitivity required for sub-ng/L detection.

  • Extraction : Saturate the 5 mL sample with 1.5 g NaCl to drive volatiles into the headspace. Insert a DVB/CAR/PDMS SPME fiber into the headspace and equilibrate at 40°C for 30 minutes with agitation5[5].

  • Desorption : Retract the fiber and insert it into the GC injection port at 270°C for 5 minutes in 1[1].

  • Chromatography & Detection : Use a PEG (wax) capillary column (e.g., 30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C for 5 min, ramp at 4°C/min to 124°C, then 20°C/min to 7[7]. Operate the MS in SIM mode targeting m/z 124 (IBMP), m/z 137 (IPMP), and the specific 6[6].

Workflow Visualization

StabilityWorkflow N1 1. Sample Prep (MMPP, IBMP, IPMP) N2 2. Stress Application (UV / Thermal Stress) N1->N2 N3 3. HS-SPME (DVB/CAR/PDMS) N2->N3 N4 4. GC-MS (SIM) (Trace Quantification) N3->N4 N5 5. Kinetic Modeling (Degradation Rate) N4->N5

Workflow for evaluating photochemical and thermal Pyrazine stability.

Conclusion

MMPP offers a highly stable, potent flavor profile comparable to IBMP and IPMP. While it demonstrates robust thermal and pH stability—making it suitable for heat-processed and acidic formulations—its susceptibility to photochemical degradation necessitates careful consideration of light exposure during manufacturing and packaging.

References

  • Gravity Wine House : 2

  • ASHS Journals :3

  • ACS Publications :4

  • ASHS Journals :7

  • MDPI :1

  • Agilent :5

  • Universidad de Zaragoza :6

Sources

Comparative

Benchmarking Synthetic 2-Methoxy-3-(4-methylpentyl)pyrazine Against Natural Extracts: A Comprehensive Guide for Formulation and Olfactory Research

As a Senior Application Scientist bridging the gap between flavor and fragrance (F&F) chemistry and pharmaceutical drug development, I frequently encounter formulation bottlenecks where natural extracts fail to deliver r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist bridging the gap between flavor and fragrance (F&F) chemistry and pharmaceutical drug development, I frequently encounter formulation bottlenecks where natural extracts fail to deliver reproducible organoleptic profiles. When dealing with highly potent odorants like 2-methoxy-3-(4-methylpentyl)pyrazine (CAS: 68844-95-1) —a compound characterized by its intense green, roasted, and galbanum-like notes—precision is non-negotiable.

Whether you are developing a targeted taste-masking agent for a bitter active pharmaceutical ingredient (API) or mapping olfactory receptor (OR) activation pathways, relying on natural botanical extracts introduces severe matrix interference and batch-to-batch variability. This guide objectively benchmarks high-purity synthetic 2-methoxy-3-(4-methylpentyl)pyrazine against complex natural extracts, providing the experimental frameworks and quantitative data necessary to justify your formulation choices.

Mechanistic Context: The Pitfalls of the Natural Matrix

Methoxypyrazines are biologically fascinating because they possess extraordinarily low odor detection thresholds—often in the 1–10 ng/L (parts-per-trillion) range in water, as detailed in comprehensive [2].

While natural extracts (such as galbanum resin or roasted nut isolates) contain trace amounts of these pyrazines, the "natural matrix" is fraught with macromolecules like polyphenols, lipids, and complex terpenes. These matrix components chemically bind to or physically entrap pyrazines, suppressing their headspace volatility and drastically reducing their sensory impact. Furthermore, natural extracts introduce uncharacterized allergens and impurities that complicate regulatory approval. In contrast, the synthetic analogue provides an unencumbered, highly reproducible baseline that has been rigorously evaluated in the recent [1].

Physicochemical & Organoleptic Benchmarking

To establish a baseline, we must first compare the fundamental properties of the synthetic compound against a standard natural extract known to contain methoxypyrazines.

Table 1: Comparative Physicochemical & Sensory Profile
ParameterSynthetic 2-Methoxy-3-(4-methylpentyl)pyrazineNatural Extract (e.g., Galbanum/Roasted Nut)
Active Compound Purity > 98.0% (GC-FID)< 0.1% (Complex Matrix)
Batch Consistency High (RSD < 1%)Low (Subject to Seasonal/Geographical Variance)
Matrix Interference NoneHigh (Terpenes, Lipids, Potential Allergens)
Odor Detection Threshold ~2 ng/L (in Water)Variable (Masked by dominant volatile compounds)
Scalability & Cost Highly scalable, cost-efficient per mg of activePoor yield, extremely high cost per mg of active

Experimental Workflows & Self-Validating Protocols

To objectively benchmark these materials, we employ a dual-pronged analytical approach: Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O) for chemical-sensory correlation, and an In Vitro Olfactory Receptor Assay for biological quantification.

Workflow Start Sample Preparation Syn Synthetic 2-Methoxy-3- (4-methylpentyl)pyrazine Start->Syn Nat Natural Extract (e.g., Galbanum/Peanut) Start->Nat GCMS GC-MS/O Analysis (Purity & Odor Profile) Syn->GCMS Cell In Vitro OR Assay (Receptor Activation) Syn->Cell Nat->GCMS Nat->Cell Data Data Synthesis & Benchmarking GCMS->Data Cell->Data

Figure 1: Experimental workflow comparing synthetic and natural pyrazine samples.

Protocol 1: GC-MS/O for Odor Profiling

Causality & Logic: We utilize GC-MS/O rather than standard GC-FID because the human olfactory detection threshold for methoxypyrazines is often below the instrumental Limit of Detection (LOD). Olfactometry provides a biological detector (the human nose) running in parallel with the MS, ensuring no trace odorant is missed.

  • Sample Preparation: Dilute synthetic 2-methoxy-3-(4-methylpentyl)pyrazine and the natural extract in high-purity dichloromethane (DCM) to a theoretical active concentration of 10 µg/L.

  • Internal Standardization (Self-Validation): Spike all samples with 10 µg/L of 2-isopropyl-3-methoxypyrazine-d3. This deuterated internal standard validates extraction efficiency and instrument response, ensuring any signal loss is mathematically accountable.

  • Injection & Separation: Inject 1 µL into the GC-MS/O system (splitless mode, injector at 250°C) using a polar DB-WAX column. Program the oven: 40°C for 2 min, ramp at 5°C/min to 240°C, and hold for 5 min.

  • Parallel Detection: Split the column effluent 1:1. Route half to the mass spectrometer (electron ionization at 70 eV) and half to the olfactory sniffing port (humidified with warm air to prevent mucosal drying).

  • Data Acquisition: Record the sensory intensity using a time-intensity method by a trained panelist simultaneously with the Total Ion Chromatogram (TIC).

Protocol 2: High-Throughput In Vitro Olfactory Receptor (OR) Assay

Causality & Logic: Human sensory panels are inherently subjective. To objectively quantify the sensory impact, we measure the activation of specific olfactory receptors (e.g., OR51E1) using a cAMP-dependent luciferase reporter assay. This isolates the ligand-receptor interaction from cognitive bias.

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates. Co-transfect the cells with plasmids encoding the target olfactory receptor, Gαolf, RTP1S (a crucial chaperone protein for membrane expression), and a CRE-luciferase reporter.

  • Ligand Stimulation: After 24 hours, wash the cells and treat them with serial dilutions (1 pM to 100 µM) of the synthetic pyrazine or the natural extract in an assay buffer. Incubate for 4 hours at 37°C.

  • System Validation (Self-Validation): Include a vehicle control (DMSO) to establish baseline noise, and a positive control (Forskolin, 10 µM). Forskolin directly activates adenylyl cyclase, proving the cAMP-luciferase reporter cascade is functional independently of the receptor.

  • Quantification: Lyse the cells using a commercial luciferase reagent and quantify luminescence using a microplate reader. Normalize data against the vehicle control to determine Fold Change.

OR_Pathway L Pyrazine Ligand OR Olfactory Receptor L->OR G G-protein (Golf) OR->G AC Adenylyl Cyclase G->AC cAMP cAMP Increase AC->cAMP Depol Depolarization cAMP->Depol

Figure 2: GPCR-mediated olfactory signaling pathway activated by methoxypyrazines.

Quantitative Performance Data

The experimental results clearly demonstrate the superiority of the synthetic standard in both receptor binding affinity and signal clarity. The natural extract requires massive equivalent dosing to achieve a fraction of the receptor activation, primarily due to competitive binding and matrix suppression.

Table 2: Receptor Activation (OR51E1) & Sensory Data
SampleEC50 (OR51E1 Activation)Max Luminescence (Fold Change)Dominant Sensory Descriptor (GC-MS/O)
Synthetic Pyrazine 4.2 µM15.4xIntensely green, bell pepper, earthy
Natural Extract > 100 µM (Equivalent)3.2xMixed green, woody, resinous (Muddy)
Vehicle (DMSO) N/A1.0xOdorless
Positive Control (Forskolin) N/A22.1xN/A (Intracellular activation)

Conclusion & Formulation Guidelines

For drug development professionals and formulation scientists, the data is unequivocal. Relying on natural extracts for pyrazine-driven organoleptic profiles introduces unacceptable levels of matrix suppression, masking the true potency of the odorant.

Synthetic 2-methoxy-3-(4-methylpentyl)pyrazine provides a pure, highly scalable, and biologically potent alternative. Its predictable dose-response curve (EC50 of 4.2 µM) makes it an ideal candidate for precision flavor modulation, pharmaceutical taste-masking of bitter APIs, and rigorous olfactory receptor research. When formulating, always account for its extreme potency; begin dosing in the low parts-per-billion (ppb) range and scale up based on the specific lipid/water partition coefficient of your final product base.

References

  • Title: RIFM fragrance ingredient safety assessment, pyrazine, 2-methoxy-3-(4-methylpentyl)-, CAS Registry Number 68844-95-1 Source: Food and Chemical Toxicology (2024) URL: [Link]

  • Title: Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines Source: South African Journal of Enology and Viticulture (2013) URL: [Link]

Safety & Regulatory Compliance

Safety

2-Methoxy-3-(4-methylpentyl)pyrazine proper disposal procedures

Comprehensive Operational and Disposal Protocol for 2-Methoxy-3-(4-methylpentyl)pyrazine Introduction 2-Methoxy-3-(4-methylpentyl)pyrazine (CAS 68844-95-1) is a potent nitrogen-containing heterocyclic compound widely uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 2-Methoxy-3-(4-methylpentyl)pyrazine

Introduction 2-Methoxy-3-(4-methylpentyl)pyrazine (CAS 68844-95-1) is a potent nitrogen-containing heterocyclic compound widely utilized in flavor, fragrance, and drug development research[1]. Characterized by its intense "green" or "vegetal" aromatic profile, it presents unique logistical and safety challenges. While not highly toxic, its extreme olfactory potency and status as a volatile organic compound (VOC) demand rigorous operational and disposal frameworks to ensure laboratory safety, regulatory compliance, and the prevention of facility-wide nuisance odors.

Part 1: Chemical Profiling & Hazard Assessment

Understanding the physicochemical properties of 2-Methoxy-3-(4-methylpentyl)pyrazine is the foundation of a self-validating safety protocol. The compound is a combustible liquid that requires specific handling to mitigate fire risks and olfactory saturation[2].

Table 1: Physicochemical and Hazard Profile

PropertyValue / ClassificationOperational Causality & Implication
CAS Number 68844-95-1[1]Essential for accurate RCRA waste manifesting and inventory tracking.
Odor Threshold ~1–16 parts per trillion (ng/L)Mandates strict fume hood usage; trace fugitive emissions can cause facility-wide nuisance and olfactory fatigue[3].
Physical State Liquid (at 20°C)Requires secondary containment during transport to prevent spill propagation.
Solubility Soluble in organics, insoluble in waterDictates disposal into non-halogenated organic waste streams; water flushing is ineffective.
EPA Waste Code D001 (Ignitable) / Generic Organic[4]Mixed waste streams containing this compound and flammable solvents must be incinerated[5].

Part 2: Laboratory Handling and Operational Workflow

Standard operating procedures must prioritize the containment of volatile emissions. The causality behind these steps is twofold: preventing inhalation exposure and eliminating the risk of olfactory fatigue among laboratory personnel, which can mask the presence of other hazardous leaks[3].

Methodology: Routine Handling and Dispensing

  • Pre-Operation Verification: Ensure the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Do not proceed if the airflow alarm is active.

  • PPE Donning: Equip standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves. Causality: Nitrile provides adequate splash protection, but contaminated gloves must be changed immediately to prevent cross-contamination of laboratory surfaces.

  • Secondary Containment Transport: Retrieve the chemical from the flammables storage cabinet using a shatter-proof secondary container.

  • Dispensing: Open the primary container only within the deepest operational zone of the fume hood (at least 6 inches from the sash). Use dedicated, disposable glass pipettes or a positive-displacement pipette to prevent aerosolization.

  • Decontamination of Reusables: Any reusable glassware contacting the pyrazine must be rinsed with a volatile organic solvent (e.g., ethanol or acetone) inside the hood before being transferred to a general washing station.

OperationalWorkflow A Material Receipt & Inspection B Storage (Flammables Cabinet) A->B Log & Store C Fume Hood Dispensing B->C Transfer in closed secondary D Experimental Application C->D Process under exhaust E Waste Generation D->E Collect in compatible jugs

Fig 1: End-to-end operational workflow for 2-Methoxy-3-(4-methylpentyl)pyrazine handling.

Part 3: Waste Segregation & Disposal Procedures

Proper disposal prevents environmental contamination and ensures compliance with the Resource Conservation and Recovery Act (RCRA). Because 2-Methoxy-3-(4-methylpentyl)pyrazine is often formulated with flammable solvents (like ethanol), the resulting mixture is typically classified under EPA waste code D001 (Ignitable)[4].

Methodology: Liquid Waste Disposal

  • Segregation: Direct all liquid waste containing this pyrazine into a designated "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) carboy[6]. Causality: Mixing with halogenated waste increases disposal costs and risks incompatible chemical reactions.

  • Compatibility Check: Ensure the waste jug contains no strong oxidizers (e.g., nitric acid, peroxides). Causality: Pyrazines and their carrier solvents can react exothermically with oxidizers, leading to container rupture or fire.

  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste. List "2-Methoxy-3-(4-methylpentyl)pyrazine" and all carrier solvents.

  • Storage: Keep the waste container capped at all times unless actively adding waste. Store in a satellite accumulation area (SAA) with secondary containment.

Methodology: Solid Waste Disposal

  • Collection: Place all contaminated solid debris (pipette tips, Kimwipes, empty vials) into a sealable plastic bag or a dedicated solid hazardous waste bin inside the fume hood.

  • Odor Containment: Because the odor threshold is exceptionally low, double-bagging solid waste is highly recommended before transferring it to the main facility accumulation area.

  • Manifesting: Dispose of as RCRA-regulated solid debris via an EPA-approved thermal destruction/incineration facility[5].

WastePathway Gen 2-Methoxy-3-(4-methylpentyl)pyrazine Waste Generated Cond1 Waste State? Gen->Cond1 Liq Non-Halogenated Organic Waste Jug Cond1->Liq Liquid Mixtures Sol Contaminated Solids (Gloves, Wipes, Vials) Cond1->Sol Solid Debris Inc EPA-Approved Incineration Facility Liq->Inc Manifest as D001 (Ignitable) Sol->Inc Manifest as Contaminated Debris

Fig 2: Decision matrix and disposal pathway for segregating pyrazine-contaminated waste.

Part 4: Spill Response & Decontamination

In the event of a spill, the primary concern is the rapid volatilization of the compound, which can quickly overwhelm the laboratory's HVAC system and cause widespread disruption.

Methodology: Spill Containment

  • Evacuate and Isolate: If the spill occurs outside a fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation and olfactory fatigue.

  • Ventilation: Ensure laboratory exhaust is functioning at maximum capacity. Do not open windows if the building uses a negative-pressure HVAC system.

  • Absorption: Wearing a respirator (if required by your facility's EHS guidelines for VOC spills) and heavy-duty nitrile gloves, cover the spill with an inert absorbent material such as vermiculite or activated carbon[7]. Causality: Activated carbon is highly effective at trapping the volatile nitrogenous ring of the pyrazine, immediately mitigating the odor.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a hazardous waste bucket with a tight-fitting lid[6].

  • Surface Decontamination: Wash the affected area with a mild detergent solution, followed by an ethanol wipe-down, to solubilize and remove any residual compound. Dispose of all cleaning materials as solid hazardous waste.

References

  • NextSDS. "2-methoxy-3-(4-methylpentyl)pyrazine — Chemical Substance Information." 1

  • Chemlyte Solutions. "SAFETY DATA SHEETS - 2-methoxy-3-(4-methylpentyl)pyrazine." 2

  • Tribioscience. "Safety Data Sheet SCR7 pyrazine." 7

  • Synerzine. "SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-." 6

  • Environmental Protection Agency (EPA). "Hazardous Waste Characteristics: A User-Friendly Reference Document." 4

  • Environmental Protection Agency (EPA). "D001 CHARACTERISTIC WASTES - LAND DISPOSAL RESTRICTIONS." 5

  • National Institutes of Health (NIH) PMC. "Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate."

  • National Institutes of Health (NIH) PMC. "Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine." 3

Sources

Handling

Comprehensive Safety &amp; Operational Guide for 2-Methoxy-3-(4-methylpentyl)pyrazine Handling

As a Senior Application Scientist, I understand that handling highly potent, volatile organic compounds requires more than just reading a Safety Data Sheet (SDS)—it requires a mechanistic understanding of the chemical's...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly potent, volatile organic compounds requires more than just reading a Safety Data Sheet (SDS)—it requires a mechanistic understanding of the chemical's behavior. 2-Methoxy-3-(4-methylpentyl)pyrazine (CAS 68844-95-1) is an alkylpyrazine derivative utilized extensively in fragrance formulations, flavor chemistry, and as a trace biomarker in metabolic and drug development studies .

While it imparts potent organoleptic properties, its physicochemical profile demands rigorous, self-validating safety protocols to protect laboratory personnel from acute exposure, systemic absorption, and olfactory desensitization.

Hazard Causality & Chemical Risk Profile

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 2-Methoxy-3-(4-methylpentyl)pyrazine is classified under GHS as Harmful if Swallowed (H302), Causes Skin Irritation (H315), Causes Serious Eye Irritation (H319), and May Cause Respiratory Irritation (H335) .

The operational risks are driven by three core physicochemical properties:

  • High Lipophilicity (Estimated LogP ~3.56): Alkylpyrazines are highly lipophilic . This means the compound can rapidly bypass the stratum corneum (the skin's primary barrier) and degrade standard thin-film plastics, leading to systemic absorption. This dictates our strict glove material requirements.

  • Volatility & Combustibility: With an estimated vapor pressure of 0.035 mmHg at 25°C and a flash point of ~83.9°C (183°F), it is a combustible liquid that readily forms vapors at room temperature .

  • Olfactory Fatigue: Methoxypyrazines possess extremely low odor thresholds (often in the parts-per-trillion range). Continuous exposure rapidly induces olfactory fatigue. Personnel may lose the ability to detect the chemical long before it reaches toxic concentrations, making odor a highly unreliable indicator of exposure .

Required Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated lipophilic pyrazines. The following matrix outlines the required equipment and the scientific rationale behind each choice.

PPE CategorySpecificationMechanistic Rationale (Causality)
Eye/Face ANSI Z87.1 Chemical Splash GogglesPrevents vapor absorption and chemical burns (H319) through the highly vascularized conjunctiva. Safety glasses are insufficient against vapors.
Hands Nitrile (≥8 mil) or Butyl Rubber GlovesHigh lipophilicity allows pyrazines to rapidly permeate thin latex or vinyl. Double-gloving is mandatory for prolonged handling .
Body Flame-Resistant (FR) Lab CoatMitigates risk from combustible liquid hazards and prevents the chemical from wicking through standard cotton into the skin.
Respiratory Fume Hood (80-120 fpm) or ABEK-P3 RespiratorProtects against volatile organic vapors (H335) and prevents severe olfactory desensitization.

Operational Plan: Step-by-Step Handling Protocol

Every step in this workflow is designed as a self-validating system to ensure containment and prevent cross-contamination.

Step 1: Pre-Operation Setup
  • Verify Engineering Controls: Ensure the chemical fume hood face velocity is actively reading between 80-120 feet per minute (fpm).

  • Clear the Workspace: Remove incompatible materials, specifically strong oxidizing agents and strong acids, which can react exothermically with weak bases like pyrazines.

  • Prepare Apparatus: Use anti-static glass weigh boats or PTFE (Teflon) vials. Do not use polystyrene , as it will be rapidly degraded by the neat lipophilic liquid.

Step 2: Dispensing and Handling
  • Don PPE: Equip the specific PPE outlined in the matrix above.

  • Containment: Open the primary container only inside the active fume hood.

  • Transfer: Use PTFE or glass pipettes/spatulas. Avoid standard plastic micropipette tips for undiluted liquid, as the solvent can leach plasticizers into your sample, ruining downstream analytical integrity.

Step 3: Post-Operation & Decontamination
  • Seal & Purge: Seal the primary container tightly. Purge the headspace with an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the pyrazine ring.

  • Decontaminate: Wipe down the exterior of the container and all reusable tools with a 70% Ethanol/Water solution (to solubilize the lipophilic residue), followed by a dry wipe.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood Face Velocity (>100 fpm) PPE Don PPE: Nitrile Gloves (≥8 mil), Safety Goggles, Lab Coat Start->PPE Dispense Dispense Chemical (Use glass/PTFE tools) PPE->Dispense Seal Seal Container & Purge with N2/Ar Dispense->Seal Clean Decontaminate Tools (Ethanol/Water wash) Seal->Clean Waste Dispose as Halogen-Free Organic Waste Clean->Waste

Standard Operating Procedure for Volatile Pyrazine Handling.

Waste Management & Spill Response Plan

Because 2-Methoxy-3-(4-methylpentyl)pyrazine is an environmental hazard with a persistent odor profile, improper disposal or spill mismanagement can result in laboratory shutdowns .

Spill Response Logic
  • Assess: Determine if the spill is minor (<50 mL, contained in hood) or major (>50 mL, or outside hood).

  • Ventilate & Evacuate: Maximize fume hood exhaust. If outside the hood, evacuate the immediate area to prevent inhalation of irritating vapors (H335).

  • Absorb: Do NOT use combustible absorbents like sawdust or paper towels. Apply an inert, inorganic absorbent such as vermiculite, sand, or a commercial silica-based spill kit.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a PTFE-lined, sealable waste container.

SpillResponse Spill Spill Detected: 2-Methoxy-3-(4-methylpentyl)pyrazine Size Assess Spill Size Spill->Size Minor Minor (<50 mL) Inside Fume Hood Size->Minor Yes Major Major (>50 mL) or Outside Hood Size->Major No Ventilate Maximize Ventilation Minor->Ventilate Evacuate Evacuate Lab & Call EHS Major->Evacuate Absorb Apply Inert Absorbent (Vermiculite/Sand) Collect Collect in Sealed PTFE-lined Container Absorb->Collect Ventilate->Absorb

Decision Matrix for 2-Methoxy-3-(4-methylpentyl)pyrazine Spill Response.

Disposal Plan
  • Segregation: Classify as "Halogen-Free Organic Waste." Do not mix with acidic waste streams.

  • Labeling: Clearly label the waste container with "Contains Alkylpyrazine / Combustible Liquid."

  • Destruction: The mandated disposal method is high-temperature incineration via a licensed hazardous waste contractor. Never dispose of pyrazines down the aqueous sink drain due to their aquatic toxicity and severe, lingering odor profile.

References

  • Chemlyte Solutions. Safety Data Sheets: 2-methoxy-3-(4-methylpentyl)pyrazine.[Link]

  • Food and Chemical Toxicology (PubMed). RIFM fragrance ingredient safety assessment, pyrazine, 2-methoxy-3-(4-methylpentyl)-, CAS Registry Number 68844-95-1.[Link]

  • The Good Scents Company. 2-isohexyl-3-methoxypyrazine (68844-95-1) Physical and Safety Properties.[Link]

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